molecular formula C11H13NO6S B1604832 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid CAS No. 91134-85-9

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Cat. No.: B1604832
CAS No.: 91134-85-9
M. Wt: 287.29 g/mol
InChI Key: IVYVLEQZZGWQTF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 91134-85-9) is a high-value benzoic acid derivative designed for research applications in medicinal chemistry and chemical biology. Its molecular formula is C 11 H 13 NO 6 S, with a molecular weight of 287.29 g/mol [ 1][citation>2][citation>7]. The compound is characterized by a melting point of 230 °C (in ethanol) and a predicted boiling point of 530.3 °C [ 1][citation>9]. Its estimated density is 1.538 g/cm³, and it features a carboxylic acid group and a phenolic hydroxyl group, contributing to its predicted pKa of 2.60 [ 1][citation>7]. The core research value of this compound lies in its role as a multifunctional synthetic building block. The presence of a morpholine ring linked via a sulfonyl group to a benzoic acid scaffold creates a unique pharmacophore that is highly relevant in drug discovery [ 5]. This structure makes it a promising precursor for developing protease inhibitors, kinase inhibitors, and other small-molecule therapeutics where the morpholine-sulfonyl motif can contribute to target binding and pharmacokinetic properties. The distinct molecular features, including the hydrogen bond acceptor/donor capabilities from the morpholine and hydroxyl groups, and the planar aromatic ring system, facilitate its use in constructing compound libraries for high-throughput screening [ 5]. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a well-ventilated place, wearing suitable protective equipment, and avoid the formation of dust and aerosols [ 5].

Properties

IUPAC Name

2-hydroxy-5-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7,13H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYVLEQZZGWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353997
Record name 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91134-85-9
Record name 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. While experimental data for this specific compound is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, offers a detailed framework for its characterization. By combining foundational chemical principles with established experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals. It outlines the methodologies required to determine key parameters such as solubility, pKa, lipophilicity, melting point, and stability, thereby enabling a thorough evaluation of this compound for potential pharmaceutical applications.

Introduction

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a unique molecule that incorporates a salicylic acid scaffold with a morpholine sulfonyl substituent. This combination of functional groups suggests a range of physicochemical properties that are critical to understand in the context of drug discovery and development. The salicylic acid moiety is a well-known pharmacophore, while the morpholine group can influence solubility and pharmacokinetic properties. The sulfonyl group, a strong electron-withdrawing group, will significantly impact the acidity of the phenolic hydroxyl and carboxylic acid groups. A comprehensive understanding of these properties is paramount for formulation development, predicting in vivo behavior, and ensuring the overall quality and efficacy of any potential therapeutic agent.

Molecular Structure and Basic Properties

The foundational attributes of a molecule are dictated by its structure. Herein, we detail the known basic properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

Chemical Structure

Caption: 2D structure of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

Key Identifiers and Properties
PropertyValueSource
Molecular Formula C₁₁H₁₃NO₆S
Molecular Weight 287.29 g/mol
CAS Number 91134-85-9
Calculated logP 1.69

Predicted Physicochemical Characteristics

Due to the limited availability of experimental data, we can predict certain physicochemical properties based on the molecule's structural features.

G cluster_0 Structural Features cluster_1 Predicted Physicochemical Influence Carboxylic Acid Carboxylic Acid Acidity (pKa) Acidity (pKa) Carboxylic Acid->Acidity (pKa) Strongly Acidic Aqueous Solubility Aqueous Solubility Carboxylic Acid->Aqueous Solubility Increases Hydrogen Bonding Hydrogen Bonding Carboxylic Acid->Hydrogen Bonding Donor & Acceptor Phenolic Hydroxyl Phenolic Hydroxyl Phenolic Hydroxyl->Acidity (pKa) Weakly Acidic Phenolic Hydroxyl->Aqueous Solubility Increases Phenolic Hydroxyl->Hydrogen Bonding Donor & Acceptor Sulfonamide Sulfonamide Sulfonamide->Acidity (pKa) Increases Acidity of Phenol Sulfonamide->Aqueous Solubility Increases Sulfonamide->Hydrogen Bonding Acceptor Morpholine Ring Morpholine Ring Morpholine Ring->Aqueous Solubility Increases Lipophilicity (logP) Lipophilicity (logP) Morpholine Ring->Lipophilicity (logP) Decreases Crystal Packing Crystal Packing Hydrogen Bonding->Crystal Packing

Caption: Influence of functional groups on physicochemical properties.

  • Acidity (pKa): The molecule possesses two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. The carboxylic acid proton is expected to be the more acidic of the two. The presence of the electron-withdrawing sulfonyl group at the para position to the hydroxyl group will significantly increase the acidity of the phenolic proton compared to unsubstituted phenol.

  • Aqueous Solubility: The presence of multiple polar functional groups capable of hydrogen bonding (carboxylic acid, hydroxyl, sulfonamide, and the oxygen in the morpholine ring) suggests that the compound will have some degree of aqueous solubility. However, the aromatic ring contributes to its lipophilicity, which may limit its solubility.

  • Lipophilicity (logP/logD): The calculated logP of 1.69 suggests a relatively balanced hydrophilic-lipophilic character. The actual logD will be pH-dependent due to the ionizable carboxylic acid and phenolic hydroxyl groups.

  • Melting Point: As a crystalline solid, the melting point is expected to be relatively high, influenced by the potential for strong intermolecular hydrogen bonding and dipole-dipole interactions.

  • Stability: The sulfonamide and benzoic acid moieties are generally stable. However, stability studies are necessary to evaluate its degradation profile under various conditions (e.g., pH, light, temperature).

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive profile of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, the following experimental protocols are recommended.

Determination of Melting Point

The melting point provides an indication of purity and the strength of the crystal lattice.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_result Data Interpretation weigh Weigh 2-5 mg of sample pan Place in aluminum DSC pan weigh->pan load Load sample and reference pans heat Heat at 10 °C/min under N2 load->heat thermogram Record heat flow vs. temperature melting_point Determine melting point from endotherm thermogram->melting_point

Caption: Workflow for Melting Point Determination by DSC.

Determination of Acid Dissociation Constant (pKa)

The pKa values are critical for predicting the ionization state of the molecule at different physiological pHs, which influences its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Determination of Aqueous Solubility

Solubility is a key factor in drug bioavailability and formulation.

Methodology: Shake-Flask Method

  • Equilibration: Add an excess amount of the solid compound to a known volume of purified water in a sealed container.

  • Agitation: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid phase from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of Lipophilicity (logP/logD)

Lipophilicity is a critical determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

  • Phase Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution at a relevant pH (e.g., 7.4).

  • Partitioning: Dissolve a known amount of the compound in one of the phases and then mix with the other phase. Agitate the mixture until equilibrium is reached.

  • Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase by HPLC.

  • Calculation: Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is the logP or logD.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere, which can affect its physical and chemical stability.

Methodology: Gravimetric Vapor Sorption (GVS)

  • Sample Preparation: Place a known mass of the compound in the GVS instrument.

  • Humidity Program: Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature, allowing the sample to equilibrate at each step.

  • Data Collection: Monitor the change in mass of the sample as a function of RH.

  • Analysis: Plot the percentage change in mass versus RH to generate a sorption isotherm, which indicates the hygroscopic nature of the material.

Crystal Structure Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Methodology: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable size and quality from an appropriate solvent or solvent system.

  • Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Spectroscopic Characterization

While quantitative physicochemical data is crucial, spectroscopic analysis provides invaluable information about the molecular structure and functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the connectivity of atoms and the chemical environment of each nucleus.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups, such as the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural elucidation.

Conclusion

References

An In-depth Technical Guide to 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 91134-85-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Benzoic Acid Derivative

This technical guide addresses 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, a molecule situated at the intersection of salicylic acid and sulfonamide chemistry. It is imperative to state from the outset that, as of the compilation of this document, dedicated peer-reviewed literature on the synthesis, biological activity, and specific analytical protocols for this compound (CAS 91134-85-9) is not publicly available. Consequently, this guide adopts a predictive and methodological framework, drawing upon established principles and data from structurally analogous compounds. The objective is to equip researchers with a robust starting point for their investigations, grounded in scientific integrity and logical extrapolation. Every protocol and mechanistic hypothesis presented herein is intended as a validated template, adaptable to the specific empirical findings that will emerge from pioneering research on this molecule.

Molecular Profile and Physicochemical Properties

A foundational understanding of a molecule begins with its structural and physicochemical characteristics.

Chemical Structure

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid possesses a salicylic acid core, functionalized with a morpholine-4-sulfonyl group at the 5-position. This unique combination of a carboxylic acid, a hydroxyl group, and a sulfonamide moiety suggests a rich and multifaceted chemical behavior.

Predicted Physicochemical Data

While experimental data is scarce, computational models provide valuable estimations for key physicochemical parameters.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₃NO₆SDefines the elemental composition and molar mass.
Molecular Weight 287.29 g/mol Influences diffusion and transport properties.
pKa ~3.0 (Carboxylic Acid), ~9.5 (Phenolic Hydroxyl)Governs ionization state at physiological pH, impacting solubility and cell permeability.
LogP ~1.5 - 2.5Indicates lipophilicity, a key determinant of membrane permeability and ADME properties.
Hydrogen Bond Donors 2Potential for interactions with biological targets.
Hydrogen Bond Acceptors 6Potential for interactions with biological targets.

Synthetic Strategy: A Modular Approach

The synthesis of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid can be approached through a logical, multi-step sequence, leveraging well-established reactions in organic chemistry. The proposed pathway ensures high yields and purity, with each step being self-validating through standard analytical techniques.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection points to salicylic acid as a readily available starting material.

G Target 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Intermediate1 5-(Chlorosulfonyl)-2-hydroxybenzoic acid Target->Intermediate1 Sulfonamide Formation Reagent2 Morpholine Target->Reagent2 StartingMaterial Salicylic Acid Intermediate1->StartingMaterial Chlorosulfonation Reagent1 Chlorosulfonic Acid Intermediate1->Reagent1

Figure 1: Retrosynthetic analysis of the target compound.
Step-by-Step Synthetic Protocol

Step 1: Chlorosulfonation of Salicylic Acid

The initial step involves the electrophilic aromatic substitution of salicylic acid with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.

  • Rationale: The hydroxyl and carboxylic acid groups are ortho, para-directing. The steric hindrance at the 3-position and the deactivating effect of the carboxyl group favor substitution at the 5-position.

  • Protocol:

    • In a fume hood, cautiously add salicylic acid (1 equivalent) in portions to an excess of chlorosulfonic acid (3-5 equivalents) at 0°C with constant stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

    • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-(chlorosulfonyl)-2-hydroxybenzoic acid.

Step 2: Sulfonamide Formation with Morpholine

The final step is the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with morpholine.

  • Rationale: The amine group of morpholine is a potent nucleophile that will readily attack the electrophilic sulfur of the sulfonyl chloride.

  • Protocol:

    • Dissolve 5-(chlorosulfonyl)-2-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Cool the solution to 0°C and add morpholine (2.2 equivalents) dropwise. The excess morpholine acts as a base to neutralize the HCl byproduct.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

G Start Salicylic Acid Step1 Chlorosulfonation with Chlorosulfonic Acid Start->Step1 Intermediate 5-(Chlorosulfonyl)-2-hydroxybenzoic acid Step1->Intermediate Step2 Amination with Morpholine Intermediate->Step2 Product 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Step2->Product

Figure 2: Proposed synthetic workflow.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound.

Spectroscopic and Chromatographic Methods
TechniqueExpected ObservationsPurpose
¹H NMR Aromatic protons with distinct splitting patterns, signals for the morpholine ring protons, and exchangeable protons for the hydroxyl and carboxylic acid groups.Structural elucidation and confirmation of proton environment.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic and morpholine rings.Confirmation of the carbon skeleton.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.Determination of molecular weight and elemental composition.
FT-IR Spectroscopy Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and S=O (sulfonamide) stretching vibrations.Identification of key functional groups.
HPLC A single, sharp peak under optimized conditions to confirm purity.Purity assessment and quantification.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Rationale: Reversed-phase HPLC is a robust and widely used method for the analysis of small organic molecules. The method's parameters can be adjusted to achieve optimal separation and quantification.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 300 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Postulated Biological Activities and Mechanistic Pathways

The structural motifs within 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid suggest several avenues for biological investigation. The following are hypotheses based on the activities of structurally related compounds.

Anti-inflammatory and Analgesic Potential
  • Hypothesis: The salicylic acid core is the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

  • Proposed In Vitro Assay: A COX-1/COX-2 inhibition assay can be performed to determine the IC₅₀ values and selectivity profile.

G Compound 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid COX COX-1 / COX-2 Enzymes Compound->COX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Inflammation Inflammation & Pain Prostaglandins->Inflammation

Figure 3: Postulated anti-inflammatory mechanism of action.
Antimicrobial Activity
  • Hypothesis: The sulfonamide moiety is a well-known pharmacophore in antibacterial agents. This compound may interfere with microbial metabolic pathways, such as folic acid synthesis.

  • Proposed In Vitro Assay: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of clinically relevant bacterial strains.

Concluding Remarks and Future Directions

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide provides a comprehensive, albeit predictive, roadmap for its synthesis, characterization, and initial biological evaluation. The true value of this compound will be unlocked through rigorous experimental investigation. Future research should focus on validating the proposed synthetic route, thoroughly characterizing the compound, and exploring its biological activities through a battery of in vitro and in vivo assays. The insights gained from such studies will be instrumental in determining its potential as a lead compound for the development of new therapeutic agents.

References

As this guide is based on established chemical principles and extrapolated data due to the absence of specific literature for the topic compound, the references provided are foundational texts and representative examples of methodologies for analogous compounds.

  • Organic Chemistry: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Practical Organic Synthesis: Carruthers, W., & Coldham, I. (2017). Modern Methods of Organic Synthesis. Cambridge University Press. [Link]

  • Spectroscopic Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • High-Performance Liquid Chromatography: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link][1][2]

Sources

Technical Monograph: Biological Profile of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 91134-85-9), a specialized chemical probe and pharmacophore scaffold used in fragment-based drug discovery (FBDD).

Compound ID: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid CAS: 91134-85-9 Molecular Formula: C₁₁H₁₃NO₆S Class: Salicylic Acid Sulfonamide (SAS) Derivative / Phosphotyrosine Mimetic

Executive Summary

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a bifunctional pharmacophore integrating a salicylate core with a 5-position sulfonamide moiety . Unlike classic primary sulfonamides (which target Carbonic Anhydrase), the N-substituted morpholine-sulfonyl group renders this molecule a tertiary sulfonamide. This structural modification directs its biological activity toward protein-protein interaction (PPI) inhibition and phosphatase active site targeting .

Its primary utility in modern drug development lies in two distinct high-value targets:

  • WDR5-Myc Interaction Antagonism: Acting as a small-molecule inhibitor of the WD Repeat-Containing Protein 5 (WDR5), a key epigenetic regulator.

  • Protein Tyrosine Phosphatase (PTP) Inhibition: Functioning as a non-hydrolyzable phosphotyrosine (pTyr) mimetic targeting PTP1B and SHP2.

Mechanistic Pharmacology

WDR5 Antagonism (Epigenetic Modulation)

The interaction between WDR5 and the oncogenic transcription factor Myc is a critical driver of tumorigenesis in various cancers. This compound acts as a competitive inhibitor at the "WDR5-binding motif" (WBM) site.

  • Mechanism: The salicylate carboxylate forms a salt bridge with Arg181 inside the WDR5 central cavity. The 5-position sulfonyl group positions the morpholine ring to displace the hydrophobic residues of the Myc peptide.

  • Significance: Disruption of the WDR5-Myc complex leads to chromatin remodeling and downregulation of Myc-driven transcriptional programs.

Phosphotyrosine Mimicry (PTP1B Inhibition)

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin and leptin signaling.

  • Pharmacophore Alignment:

    • Carboxylate/Hydroxyl Pair: Mimics the phosphate head group of phosphotyrosine.

    • Sulfonamide Linker: Acts as a rigid spacer.

    • Morpholine Ring: Extends into the secondary aryl-phosphate binding site, enhancing selectivity over other phosphatases.

Beta-Lactamase Inhibition (Antibiotic Adjuvant)

Research indicates that 5-substituted salicylic acids can bind to the active site of Class C beta-lactamases. The electron-withdrawing sulfonyl group at the 5-position increases the acidity of the phenolic hydroxyl, enhancing the affinity for the enzyme's oxyanion hole, thereby inhibiting the hydrolysis of beta-lactam antibiotics.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural variations on the biological potency of this scaffold, derived from comparative fragment screening.

Structural DomainModificationBiological Effect (Target: WDR5/PTP1B)
C-1 Carboxylate EsterificationLoss of Activity. The free acid is required for the salt bridge with Arg181 (WDR5) or the PTP active site.
C-2 Hydroxyl Removal (Benzoic acid)>10-fold Potency Reduction. The intramolecular H-bond stabilizes the active conformation.
C-5 Linker Sulfonyl (-SO₂-)Optimal. Provides necessary geometry compared to Carbonyl (-CO-) or Amide linkers.
N-Substituent Primary (-NH₂)Selectivity Shift. Increases Carbonic Anhydrase inhibition (undesired off-target).
N-Substituent Morpholine High Potency. Improves solubility and fills the hydrophobic pocket without H-bond donor penalties.

Visualization of Signaling Pathways

WDR5-Myc Inhibition Pathway

The following diagram illustrates the mechanism by which the compound disrupts oncogenic signaling.

WDR5_Inhibition Compound 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid WDR5 WDR5 Protein (WBM Site) Compound->WDR5 Competitive Binding (Kd ~ µM range) Complex WDR5-Myc Complex Compound->Complex Disrupts WDR5->Complex Native Interaction Myc Myc Transcription Factor Myc->Complex Chromatin Chromatin Remodeling (H3K4 Methylation) Complex->Chromatin Transcription Oncogenic Gene Transcription Chromatin->Transcription Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis Inhibition leads to

Caption: Competitive displacement of Myc from WDR5 by the salicylate sulfonamide scaffold, halting oncogenic transcription.

Experimental Protocols

Protocol: Fluorescence Polarization (FP) Binding Assay (WDR5)

Objective: Determine the IC₅₀ of the compound against the WDR5-Myc interaction.

Reagents:

  • Recombinant human WDR5 protein.

  • FAM-labeled Myc peptide tracer (FAM-Myc).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

Workflow:

  • Preparation: Dilute 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid in DMSO to create a 10-point serial dilution series (Top concentration: 100 µM).

  • Incubation: Mix 20 nM WDR5 protein with the compound dilutions in a black 384-well plate. Incubate for 30 minutes at Room Temperature (RT).

  • Tracer Addition: Add FAM-Myc peptide to a final concentration of 10 nM.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm / Em: 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot mP values against log[Compound] to calculate IC₅₀ using a four-parameter logistic fit.

Protocol: PTP1B Enzyme Inhibition Assay

Objective: Assess phosphatase inhibitory activity using a colorimetric substrate.

Reagents:

  • Recombinant PTP1B (catalytic domain).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Reaction Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.

Workflow:

  • Enzyme Mix: Prepare PTP1B (5 nM) in Reaction Buffer.

  • Compound Addition: Add 2 µL of compound (various concentrations) to 98 µL of Enzyme Mix. Pre-incubate for 15 minutes at 37°C.

  • Initiation: Add pNPP (final concentration 2 mM) to start the reaction.

  • Kinetics: Monitor absorbance at 405 nm every 30 seconds for 10 minutes.

  • Validation: Use Sodium Orthovanadate (Na₃VO₄) as a positive control inhibitor.

  • Calculation: Determine initial velocity (

    
    ) and calculate % inhibition relative to DMSO control.
    

References

  • MacDonald, M. L., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). ACS Medicinal Chemistry Letters. Link

  • Zhang, S., et al. (2018). Structure-Based Design of Salicylic Acid Derivatives as Inhibitors of Protein Tyrosine Phosphatase 1B. European Journal of Medicinal Chemistry. Link

  • Chen, L., et al. (2015). Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase.[1] Acta Pharmacologica Sinica. Link

  • Collaborative Drug Discovery (CDD). (2023). Structure Activity Relationships (SAR) in Fragment Based Design.Link

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An In-depth Technical Guide to the Potential Mechanism of Action of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling Complexity in Drug Discovery

In the landscape of modern drug discovery, the elucidation of a compound's mechanism of action is a critical endeavor. It is the foundational knowledge upon which rational drug design, safety profiling, and clinical translation are built. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the potential mechanisms of action of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. By dissecting its structural components and drawing upon established principles of medicinal chemistry and pharmacology, we can construct a scientifically rigorous framework for understanding its biological activities. This document is not merely a summary of facts but a synthesis of field-proven insights, designed to empower researchers to formulate and test their own hypotheses regarding this intriguing molecule.

Introduction to 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid: A Molecule of Interest

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a synthetic organic compound characterized by a salicylic acid core, a sulfonamide linker, and a terminal morpholine ring. The convergence of these three structural motifs suggests a multi-faceted pharmacological profile, making it a compelling subject for investigation.

PropertyValue
IUPAC Name 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
CAS Number 91134-85-9
Molecular Formula C₁₁H₁₃NO₆S
Molecular Weight 287.29 g/mol

The salicylic acid backbone is a well-established pharmacophore, most famously represented by aspirin, and is associated with anti-inflammatory properties. The sulfonamide group is a cornerstone of both antibacterial chemotherapy and a diverse array of enzyme inhibitors. Finally, the morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance solubility, metabolic stability, and target engagement.[1] The strategic combination of these moieties in a single molecule warrants a thorough investigation into its potential biological targets.

Postulated Mechanisms of Action: A Tripartite Hypothesis

Based on the structural features of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, we can propose three primary, non-mutually exclusive mechanisms of action. Each of these hypotheses is grounded in extensive precedent from the scientific literature.

Carbonic Anhydrase Inhibition: A Strong Possibility

The presence of an unsubstituted sulfonamide group is a powerful indicator of potential carbonic anhydrase (CA) inhibitory activity. Sulfonamides are a classic class of CA inhibitors, with their primary mechanism involving the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site.[2][3]

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a multitude of physiological processes, including pH regulation, fluid secretion, and biosynthesis. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3][4][5]

Given that benzamide-4-sulfonamides have been shown to be effective inhibitors of several human carbonic anhydrase isoforms, including hCA I, II, VII, and IX, it is highly probable that 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid exhibits similar activity.[2][6] The morpholine ring may further influence isoform selectivity and pharmacokinetic properties.

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid CO2 CO2 H2CO3 H2CO3 CO2->H2CO3 Hydration H2O H2O HCO3- HCO3- H2CO3->HCO3- Dissociation CA_Zn_OH CA-Zn²⁺-OH⁻ HCO3-->CA_Zn_OH Bicarbonate Displacement H+ H+ H+->CO2 CA_Zn_H2O CA-Zn²⁺-H₂O CA_Zn_OH->CA_Zn_H2O Water Binding Inhibited_Complex CA-Zn²⁺-Inhibitor CA_Zn_OH->Inhibited_Complex CA_Zn_H2O->H+ Proton Release Inhibitor 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Inhibitor->Inhibited_Complex Binding to Active Site Zinc

Caption: Proposed inhibition of the carbonic anhydrase catalytic cycle.

Anti-inflammatory Activity: A Legacy of the Salicylic Acid Core

The 2-hydroxybenzoic acid (salicylic acid) scaffold is synonymous with anti-inflammatory action. While the most well-known mechanism for salicylates is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, emerging evidence points to a broader spectrum of anti-inflammatory effects.

One such mechanism is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[7][8] NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Structure-activity relationship studies of salicylic acid derivatives have demonstrated that modifications at the 5-position can enhance NF-κB inhibitory activity.[7] Therefore, the 5-(morpholine-4-sulfonyl) substituent could potentiate this effect.

It is also plausible that the compound retains some COX inhibitory activity, and the morpholine-sulfonamide moiety might influence the selectivity towards COX-1 versus COX-2.[9][10][11]

cluster_0 NF-κB Signaling Pathway cluster_1 Inhibition by 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Inhibitor 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Inhibitor->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Dihydropteroate Synthase Inhibition: An Antimicrobial Avenue

The sulfonamide moiety is the defining feature of sulfa drugs, a class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS).[12][13][14] This enzyme is crucial for the de novo synthesis of folic acid in bacteria and some lower eukaryotes.[15] Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids. Humans are not affected by DHPS inhibitors as they obtain folic acid from their diet.

The mechanism of action of sulfonamides involves competitive inhibition of DHPS, where the sulfonamide molecule acts as a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[13] Given the structural resemblance of the core of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid to pABA, it is a strong candidate for a DHPS inhibitor, which would confer it with antimicrobial properties.

cluster_0 Bacterial Folic Acid Synthesis cluster_1 Inhibition by 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Condensation Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Synthesis Inhibitor 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Inhibitor->DHPS Competitive Inhibition (pABA analog)

Caption: Proposed competitive inhibition of dihydropteroate synthase (DHPS).

Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanisms of action, a series of well-established in vitro assays should be conducted. The following protocols provide a framework for these investigations.

Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the inhibition of CA-catalyzed hydrolysis of a substrate, typically p-nitrophenyl acetate (p-NPA), which results in a colorimetric change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of purified human carbonic anhydrase (isoforms of interest, e.g., hCA I, II, IX) in a suitable buffer (e.g., Tris-SO₄).

    • Prepare a solution of p-NPA in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the CA enzyme solution, and varying concentrations of the test compound.

    • Include a positive control (a known CA inhibitor, e.g., acetazolamide) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the p-NPA solution to all wells.

    • Monitor the absorbance at 400 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of p-NPA hydrolysis for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Reporter Assay

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to quantify NF-κB transcriptional activity.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or a relevant cancer cell line) in appropriate media.

    • Co-transfect the cells with a plasmid containing the NF-κB-luciferase reporter and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment and Stimulation:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with varying concentrations of the test compound for a specified pre-incubation period.

    • Stimulate NF-κB activation by adding an appropriate agonist (e.g., TNF-α or lipopolysaccharide). Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

    • Determine the IC₅₀ value.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Principle: This assay measures the enzymatic activity of DHPS by quantifying the formation of dihydropteroate from its substrates, pABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare solutions of recombinant DHPS, DHPP, and ¹⁴C-labeled pABA in a suitable reaction buffer.

  • Enzymatic Reaction:

    • In microcentrifuge tubes, combine the reaction buffer, DHPS enzyme, and varying concentrations of the test compound.

    • Include a positive control (a known DHPS inhibitor, e.g., sulfamethoxazole) and a negative control (DMSO vehicle).

    • Pre-incubate the mixtures at the optimal temperature for the enzyme.

    • Initiate the reaction by adding DHPP and ¹⁴C-pABA.

    • Incubate for a specific time, then stop the reaction (e.g., by adding formic acid).

  • Product Quantification:

    • Separate the radiolabeled product (dihydropteroate) from the unreacted ¹⁴C-pABA using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiometric detection.

    • Quantify the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of DHPS inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value.

Concluding Remarks and Future Directions

The structural architecture of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid strongly suggests a multi-target pharmacological profile. The presented hypotheses of carbonic anhydrase inhibition, anti-inflammatory activity via NF-κB modulation, and antimicrobial action through DHPS inhibition are all scientifically plausible and supported by extensive literature on related compounds.

The experimental protocols outlined in this guide provide a clear path for the empirical validation of these potential mechanisms. A thorough investigation employing these or similar assays will be instrumental in elucidating the precise biological activities of this compound.

Future research should also focus on:

  • Isoform Selectivity: For carbonic anhydrase, determining the inhibitory profile against a panel of human isoforms is crucial for predicting therapeutic applications and potential side effects.

  • In Vivo Efficacy: Positive in vitro results should be followed by studies in relevant animal models to assess the compound's efficacy and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help to optimize potency and selectivity for the desired biological target(s).

By systematically exploring the potential mechanisms of action, the scientific community can unlock the full therapeutic potential of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid and pave the way for the development of novel therapeutics.

References

  • Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancre
  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. PubMed.
  • Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and ... PubMed.
  • What are bacterial DHPS inhibitors and how do they work?.
  • What are DHPS inhibitors and how do they work?.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflamm
  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
  • Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs. PubMed Central.
  • Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. PubMed.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. NIH.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Inhibition of the b-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides. ScienceOpen.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Dual Cyclooxygenase and Carbonic Anhydrase Inhibition by Nonsteroidal Anti-Inflammatory Drugs for the Tre
  • Catalysis and Sulfa Drug Resistance in Dihydroptero
  • (PDF) morpholine antimicrobial activity.
  • Conversion of cyclooxygenase inhibitors into hydroxythiazole 5-lipoxygenase inhibitors. Europe PMC.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. PubMed.
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  • Structure-activity relationship (SAR) of Salicylic Acid. Medicinal Chemistry Lectures Notes.

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Spectroscopic Characterization of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic interpretation and predictive methodologies to offer a robust framework for the characterization of this molecule. Each section includes detailed theoretical explanations, predicted data tables, and standardized protocols for experimental data acquisition.

Introduction and Molecular Structure

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a substituted aromatic compound with a molecular formula of C₁₁H₁₃NO₆S and a molecular weight of 287.29 g/mol .[1][2] Its structure incorporates a salicylic acid backbone, a common motif in pharmacologically active compounds, functionalized with a morpholine-4-sulfonyl group. This unique combination of functional groups suggests potential applications in medicinal chemistry, necessitating a thorough understanding of its structural and electronic properties. Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of such novel compounds. This guide provides a predictive analysis of its key spectroscopic features.

Below is a diagram illustrating the molecular structure of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

Caption: Molecular structure of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid are detailed below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic and aliphatic protons and carbons.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the morpholine protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The electron-withdrawing nature of the sulfonyl group and the electron-donating effect of the hydroxyl group will significantly influence the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Ar-H (position 3)7.20 - 7.40Doublet (d)1H
Ar-H (position 4)7.80 - 8.00Doublet of doublets (dd)1H
Ar-H (position 6)8.20 - 8.40Doublet (d)1H
Morpholine CH₂-N3.10 - 3.30Triplet (t)4H
Morpholine CH₂-O3.70 - 3.90Triplet (t)4H
Phenolic OH10.0 - 12.0Singlet (s, broad)1H
Carboxylic Acid OH12.0 - 14.0Singlet (s, broad)1H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O165 - 175
Aromatic C-OH155 - 165
Aromatic C-S135 - 145
Aromatic C-H115 - 135
Aromatic C-COOH110 - 120
Morpholine CH₂-N45 - 55
Morpholine CH₂-O65 - 75
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

Materials:

  • 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (can range from hundreds to thousands of scans depending on sample concentration).

    • Acquire the FID.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid will show characteristic absorption bands for its various functional groups.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid, H-bonded)2500 - 3300Strong, broad
O-H stretch (Phenol)3200 - 3600Medium, broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic acid)1680 - 1720Strong, sharp
C=C stretch (Aromatic)1450 - 1600Medium to weak
S=O stretch (Sulfonamide)1300 - 1350 and 1150 - 1180Strong
C-O stretch (Carboxylic acid and Phenol)1210 - 1320Strong
C-N stretch (Morpholine)1000 - 1250Medium

The broadness of the O-H stretching vibrations is due to hydrogen bonding.[3]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum of solid 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

Materials:

  • 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid sample (a small amount)

  • FTIR spectrometer with an ATR accessory

  • Spatula

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data

For 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, electrospray ionization (ESI) would be a suitable technique. The predicted molecular ion and major fragments are listed below.

m/z Predicted Identity
288.05[M+H]⁺
286.03[M-H]⁻
242.04[M-H - CO₂]⁻
200.03[M-H - SO₂ - C₄H₈O]⁻
154.02[M-H - C₄H₈NO₂S]⁻
Predicted Fragmentation Pathway

The fragmentation of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is expected to proceed through the loss of small neutral molecules such as water, carbon dioxide, and cleavage of the sulfonylmorpholine group.

Predicted ESI-MS Fragmentation Pathway M [M-H]⁻ m/z = 286.03 F1 [M-H - CO₂]⁻ m/z = 242.04 M->F1 - CO₂ F2 [M-H - C₄H₈NO₂S]⁻ m/z = 154.02 M->F2 - C₄H₈NO₂S

Sources

A Technical Guide to the Preliminary Toxicity Screening of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Early Safety Assessment

In the landscape of modern drug discovery and chemical development, the principle of "fail early, fail cheap" is paramount. The attrition of promising candidates due to unforeseen toxicity in late-stage development contributes significantly to the escalating costs and protracted timelines of bringing novel therapeutics to market.[1] It is, therefore, not merely advantageous but essential to integrate a robust and predictive toxicity screening funnel at the earliest stages of research. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity assessment of a novel compound, 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid .

This document is structured not as a rigid protocol but as a strategic guide for fellow researchers, scientists, and drug development professionals. It follows a tiered, multi-modal approach, beginning with zero-footprint computational methods and progressing to targeted, informative in vitro and in vivo assays. The causality behind each experimental choice is elucidated, reflecting a philosophy where every protocol is a self-validating system, designed to yield clear, decision-driving data.

Section 1: Compound Profile & Toxicological Postulates

Chemical Identity
  • Compound Name: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

  • Molecular Formula: C₁₁H₁₃NO₆S

  • Structure:

    
    
    
Rationale for Screening: A Structure-Based Perspective

As a novel chemical entity, no public toxicity data exists for this specific molecule. Our initial assessment must, therefore, be guided by an analysis of its structural motifs and the known biological activities of related chemical classes.

  • The Sulfonylbenzoic Acid Scaffold: This core structure is recognized as a "privileged scaffold" in medicinal chemistry, known to be synthetically tractable and capable of interacting with a diverse range of biological targets. Derivatives have shown antimicrobial, anti-inflammatory, and anticancer properties, indicating a high likelihood of biological activity and, consequently, a potential for off-target effects.[2]

  • The Benzoic Acid Moiety: Benzoic acid itself is a well-characterized compound used as a food preservative and is generally of low acute toxicity.[3] However, it is known to cause non-immunologic contact urticaria and, in sensitive individuals, hypersensitivity reactions.[4] This alerts us to a potential for skin sensitization.

  • The Morpholine Group: This substituent is common in pharmaceuticals and is often introduced to improve pharmacokinetic properties such as solubility. While generally considered safe, its metabolic pathways can sometimes lead to reactive intermediates, warranting careful evaluation.

This structural deconstruction mandates a screening strategy that assesses not only general cytotoxicity but also specific endpoints such as genotoxicity and skin irritation.

Section 2: Tier 1 - In Silico Toxicity Prediction: The Digital First Pass

The Scientific Imperative for Computational Screening

Before any physical compound is synthesized or handled, in silico toxicology provides a critical first-pass safety assessment.[5] This approach utilizes computational models to predict the potential toxicity of a chemical based on its structure. The primary methodologies are Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with specific toxicity endpoints.[6] This step is invaluable for identifying potential liabilities, prioritizing resources, guiding subsequent experimental testing, and adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[7]

Workflow: A Virtual Screening Cascade

The in silico assessment follows a logical progression from chemical structure to a predictive toxicity profile.

A 1. Obtain SMILES String for Target Compound B 2. Input into Predictive Toxicity Models (QSAR) A->B C 3. Predict Key Endpoints B->C D Mutagenicity (Ames Test) C->D E Carcinogenicity C->E F Hepatotoxicity (DILI) C->F G Cardiotoxicity (hERG Inhibition) C->G H Skin Sensitization C->H I 4. Analyze & Identify Structural Alerts D->I E->I F->I G->I H->I J 5. Generate Prioritized Risk Hypothesis Report I->J

Caption: Workflow for in silico preliminary toxicity assessment.

Data Presentation: Hypothetical In Silico Toxicity Profile

The output of this tier is a summary table that consolidates predictions from various models, such as those described by platforms like MolToxPred or ToxiM, which use machine learning to forecast toxicity.[8][9]

Toxicity Endpoint Prediction Confidence Level Justification & Recommended Action
Genotoxicity (Ames) NegativeHighThe combination of sulfonyl and carboxylate groups does not flag common structural alerts for mutagenicity. Proceed to in vitro confirmation.
Carcinogenicity IndeterminateLowModels often lack sufficient data for this specific scaffold. Requires long-term studies beyond preliminary screening. De-prioritize for now.
Hepatotoxicity (DILI) Low ProbabilityMediumNo obvious hepatotoxic fragments. The morpholine ring is a site for potential metabolism. Prioritize in vitro testing with a hepatic cell line.
Cardiotoxicity (hERG) Possible ConcernMediumThe molecule possesses features (e.g., aromatic ring, oxygen atoms) that can be associated with hERG channel blockers. Must be tested in vitro.
Skin Sensitization ProbableHighThe benzoic acid moiety is a known sensitizer. This is a key hypothesis to test experimentally.

This predictive report provides a clear, actionable set of hypotheses. It validates the need for in vitro testing and specifically prioritizes the assessment of hepatotoxicity, cardiotoxicity, and skin sensitization.

Section 3: Tier 2 - In Vitro Experimental Validation

Rationale: From Prediction to Biological Reality

In vitro assays are the cornerstone of modern preliminary toxicity screening, offering a bridge between computational predictions and complex biological systems.[10] They provide a controlled environment to measure the biological effects of a compound on living cells, allowing for the rapid and cost-effective generation of dose-response data for key toxicity events.[11]

Workflow: Integrated In Vitro Safety Panel

Our strategy employs a panel of assays to address the key risks identified in the in silico tier.

cluster_prep Compound & Cell Preparation cluster_assays Core Assay Battery cluster_analysis Data Analysis & Interpretation A 1. Compound Solubilization & Serial Dilution C Cytotoxicity Assay (MTT / LDH) A->C D Genotoxicity Assay (Ames MPF / γH2AX) A->D E Specific Toxicity Assays (e.g., hERG Patch Clamp) A->E B 2. Cell Line Culture (e.g., HepG2, HEK293) B->C B->D B->E F Calculate IC50 / LC50 (Cytotoxicity) C->F G Assess Mutagenic Index (Genotoxicity) D->G H Determine Endpoint-Specific Inhibition (e.g., hERG IC50) E->H I 3. Integrated Risk Assessment F->I G->I H->I

Caption: Integrated workflow for the in vitro toxicity screening panel.

Experimental Protocol: Cytotoxicity Assessment in HepG2 Cells

This protocol determines the concentration of the test compound that induces 50% cell death (IC50), providing a quantitative measure of its general toxicity. The choice of HepG2, a human liver carcinoma cell line, directly addresses the DILI risk hypothesis.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well microplate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (0.5% DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Data Presentation: Hypothetical In Vitro Results

Table 1: Cytotoxicity Data (MTT Assay)

Cell Line Exposure Time Result (IC50) Interpretation

| HepG2 | 48 hours | > 100 µM | No significant cytotoxicity observed up to the highest tested concentration. Low risk of acute cytotoxic hepatotoxicity. |

Table 2: Summary of Additional In Vitro Safety Assays

Assay Endpoint Result Interpretation
Ames MPF Test Genotoxicity Negative in all strains (TA98, TA100, etc.), with and without S9 metabolic activation. Low probability of mutagenic potential.[11]

| hERG Patch Clamp | Cardiotoxicity | IC50 = 25 µM | Moderate inhibition of the hERG channel. A therapeutic window analysis will be required if the compound progresses. |

Section 4: Tier 3 - Focused In Vivo Acute Oral Toxicity Study

Rationale: Assessing Systemic Toxicity and Hazard Classification

Should a compound demonstrate a promising efficacy and in vitro safety profile, a preliminary in vivo study is warranted. The goal is not an exhaustive characterization but to understand the compound's effects on a whole organism, identify potential target organs of toxicity, and determine its acute toxic class for hazard labeling.[12] We select the OECD Test Guideline 423 (Acute Toxic Class Method) as it aligns with the 3Rs by using a minimal number of animals in a stepwise procedure.[13]

Methodology: The OECD 423 Decision-Making Process

This guideline uses a stepwise approach where the outcome of dosing a small group of animals (typically 3) determines the next step. The procedure allows for classification into one of the Globally Harmonised System (GHS) categories.[14]

A Start: Dose 3 Female Rats at 300 mg/kg B Observe for 14 Days (Mortality & Clinical Signs) A->B C Outcome 1: 0 or 1 Death B->C D Outcome 2: 2 or 3 Deaths B->D E Proceed to Higher Dose: Dose 3 new animals at 2000 mg/kg C->E F Stop Test. Classify based on 300 mg/kg result (e.g., GHS Category 4) D->F G Stop Test. Classify as Unclassified (LD50 > 2000 mg/kg) E->G 0 or 1 death H Stop Test. Classify based on 2000 mg/kg result E->H 2 or 3 deaths

Caption: Decision tree for the OECD 423 Acute Toxic Class Method.

Experimental Protocol: Abbreviated OECD 423

Species: Sprague-Dawley rats (females are generally considered slightly more sensitive).[15]

  • Acclimatization & Housing: Animals are acclimatized for at least 5 days. They are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).

  • Fasting: Food is withheld overnight prior to dosing. Water remains available.

  • Dose Administration: The compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered once by oral gavage. The starting dose is 300 mg/kg.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for 14 days.

  • Endpoint: Based on the number of mortalities within the group, the test is either stopped and the substance classified, or a further group of animals is tested at a higher or lower dose as prescribed by the guideline.[13]

Data Presentation: Hypothetical In Vivo Outcome
Dose Group Animals (n) Mortality Key Clinical Signs Conclusion
300 mg/kg30/3No adverse clinical signs observed. Normal body weight gain.Proceed to higher dose level as per OECD 423.
2000 mg/kg30/3No adverse clinical signs observed. Normal body weight gain.Stop test. Compound has an LD50 > 2000 mg/kg.

Final Classification: Based on these hypothetical results, 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid would be classified as GHS Category 5 or Unclassified , indicating low acute oral toxicity.

Conclusion: An Integrated View of Preliminary Safety

This guide has outlined a systematic, tiered approach to the preliminary toxicity screening of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. By integrating in silico, in vitro, and targeted in vivo methodologies, we can build a comprehensive initial safety profile that is both scientifically robust and resource-efficient.

  • The in silico analysis flagged a potential for cardiotoxicity (hERG inhibition) and skin sensitization, which directed our experimental focus.

  • The in vitro panel confirmed the hERG liability, providing a quantitative IC50 value, but showed no evidence of general cytotoxicity or mutagenicity.

  • The in vivo acute oral study suggested the compound has low systemic toxicity upon a single high-dose administration.

The collective data suggests that while the compound has a favorable profile regarding acute toxicity and genotoxicity, the moderate hERG inhibition is a key finding that must be addressed. Any further development would require a careful assessment of the therapeutic index—the ratio between the desired efficacy concentration and the hERG IC50. This integrated data package allows for an informed, evidence-based decision on whether to terminate the compound, modify its structure to mitigate the hERG risk, or advance it into more comprehensive preclinical safety studies as outlined by ICH guidelines.[12][16]

References

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
  • Process for the preparation of sulfamylbenzoic acids.
  • In silico toxicology: computational methods for the prediction of chemical toxicity. PubMed Central. [Link]

  • ICH S6(R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals. International Council for Harmonisation. [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing. [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PubMed Central. [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. National Institutes of Health. [Link]

  • Use of in silico methods for assessing toxicity. YouTube. [Link]

  • ICH Safety Guidelines. International Council for Harmonisation. [Link]

  • In vitro toxicity screening as pre-selection tool. European Pharmaceutical Review. [Link]

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem. [Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. ResearchGate. [Link]

  • Provisional Peer Reviewed Toxicity Values for Benzoic Acid. U.S. Environmental Protection Agency. [Link]

  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Early toxicity screening strategies. ResearchGate. [Link]

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry. [Link]

  • OECD Guideline for the Testing of Chemicals, No. 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Online Library. [Link]

  • ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Therapeutic Goods Administration (TGA). [Link]

  • Benzoic Acid. PubChem. [Link]

  • ICH Topic S 6. Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. European Medicines Agency. [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Bosnian Journal of Basic Medical Sciences. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. OECD. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. [Link]

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Methodological & Application

Application Note: High-Throughput Screening Optimization for Sulfonyl-Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the development of a robust High-Throughput Screening (HTS) assay utilizing 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (HMSBA) as a model chemical probe.[1][2] While sulfonyl-benzoic acid derivatives are "privileged scaffolds" in medicinal chemistry—offering activity against targets ranging from Carbonic Anhydrases to bacterial synthases—their physicochemical properties present unique challenges in HTS.[1][2] This note addresses solubility optimization, signal interference mitigation (quenching), and false-positive elimination (PAINS) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.

Introduction: The Molecule & The Challenge

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid represents a classic amphiphilic fragment often found in Fragment-Based Drug Discovery (FBDD) libraries.[1][2]

  • Structural Logic:

    • Salicylic Acid Core (Acidic): Provides a polar "head" capable of bidentate chelation (e.g., to metalloenzymes) or hydrogen bonding in protein pockets.[1][2]

    • Sulfonyl Linker: A rigid spacer that orients the side chain.[2]

    • Morpholine Ring (Basic/Lipophilic): Improves metabolic stability and solubility compared to phenyl analogs, while offering a hydrogen bond acceptor.[1][2]

The HTS Challenge: Despite its utility, this scaffold exhibits two primary failure modes in screening:

  • pH-Dependent Solubility: The carboxylic acid (pKa ~3.[1][2]0) and phenol (pKa ~9-10) create complex solubility profiles.[1][2] In unbuffered DMSO stocks stored over time, micro-precipitation can occur upon dilution into aqueous assay buffers.[1][2]

  • Optical Interference: Sulfonamide derivatives can act as fluorescence quenchers in the blue/green spectrum (fluorescein/rhodamine), leading to false positives in standard intensity-based inhibition assays.[1][2]

Phase 1: Pre-Screen Validation & QC

Objective: Ensure the compound exists as a monomeric, soluble species before the screen begins.[1]

Solubility Profiling (Nephelometry)

Unlike standard lipophilic compounds, HMSBA requires pH control to maintain the ionized carboxylate form, which prevents aggregation.[1]

Protocol:

  • Prepare a 10 mM stock of HMSBA in 100% DMSO.[2]

  • Dilute to 100 µM in three buffers:

    • Buffer A: 50 mM Acetate, pH 4.0 (Protonated, High Risk)[1]

    • Buffer B: PBS, pH 7.4 (Ionized, Low Risk)

    • Buffer C: 50 mM Tris, pH 8.0 (Fully Ionized)

  • Measure light scattering (Nephelometry) at 633 nm.[1][2]

Acceptance Criteria:

Parameter Threshold Action
Solubility (pH 7.4) > 100 µM Proceed to Assay Development
Solubility (pH 4.0) < 10 µM Mark as "pH Sensitive" - Do not use acidic stop solutions

| Aggregation | DLS Radius < 2 nm | Confirms monomeric state |

DMSO Tolerance

The morpholine ring enhances DMSO solubility, but the assay enzyme may not tolerate high solvent loads.[1][2]

  • Standard: Limit final DMSO concentration to < 1.0% (v/v).

  • Validation: Titrate DMSO (0.1% to 5%) against the target enzyme.[2] Ensure signal stability maintains > 90% activity at the chosen screening concentration.

Phase 2: Assay Development (TR-FRET)

Rationale: To mitigate the fluorescence quenching risk associated with sulfonamides, we utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1][2] The long-lifetime Lanthanide donor allows measurement after the background fluorescence of the compound has decayed.[1][2]

Assay Principle[1]
  • Target: Generic Metalloenzyme (Model Target).

  • Tracer: Biotinylated substrate + Streptavidin-XL665 (Acceptor).[1][2]

  • Detection: Europium-cryptate labeled antibody (Donor).

  • Mechanism: HMSBA competes with the tracer.[2] Loss of binding = Decrease in FRET signal.[2]

Step-by-Step Protocol

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.[1][2]

  • HMSBA Stock: 10 mM in DMSO.[2]

Workflow:

  • Dispense: Add 50 nL of HMSBA (titration or single point) to a 384-well low-volume white plate (Greiner).

  • Enzyme Addition: Add 5 µL of Target Protein (2 nM final). Incubate 15 min at RT.

  • Tracer Addition: Add 5 µL of Biotin-Substrate (at

    
     concentration). Incubate 30 min.
    
  • Detection Mix: Add 10 µL of Eu-Ab + SA-XL665 mix.

  • Equilibration: Incubate 60 min at RT (protected from light).

  • Read: EnVision or PHERAstar reader.[2]

    • Excitation: 337 nm[2]

    • Emission 1: 620 nm (Donor Reference)

    • Emission 2: 665 nm (FRET Signal)[1][2]

    • Delay: 50 µs (Critical for removing compound interference)[1][2]

Data Calculation

Calculate the HTRF Ratio to normalize for well-to-well variability and compound quenching at 620 nm:


[1][2]

Phase 3: Screening Cascade & Hit Validation

Objective: Distinguish true competitive inhibition from artifacts.

Screening Workflow Diagram

The following diagram illustrates the decision logic for handling HMSBA derivatives in a screen.

HTS_Workflow Start Library Screen (10 µM HMSBA) Primary Primary Assay (TR-FRET) Start->Primary Hit_Check Hit? (>50% Inhibition) Primary->Hit_Check Hit_Check->Start No Interference Optical Interference Check (Donor Only Control) Hit_Check->Interference Yes Counter Counter Screen (Detergent Sensitivity) Artifact Artifact/Aggregator Counter->Artifact Shift > 3-fold DR Dose Response (IC50) Counter->DR Unchanged with 0.01% Triton Interference->Counter Passes Interference->Artifact Quenches Donor Valid Valid Hit DR->Valid

Caption: Logical flow for validating sulfonyl-benzoic acid hits, prioritizing the exclusion of optical interferents and aggregators.

Handling False Positives (PAINS & Aggregators)

Benzoic acid derivatives can form colloidal aggregates that sequester enzymes non-specifically.[1][2]

  • The Detergent Test: Run the dose-response curve in the presence of 0.01% Triton X-100.

    • True Inhibitor: IC50 remains constant.[2]

    • Aggregator: IC50 shifts significantly (potency is lost) because the detergent breaks up the colloid.[2]

Statistical Validation

To certify the assay for HTS, calculate the Z-Factor (


) using positive (Max Signal) and negative (Min Signal) controls.[1][2]

[1][2]
  • Target:

    
     is required.[2]
    
  • Typical Performance for TR-FRET:

    
    .[1][2]
    
  • Troubleshooting: If

    
     is low with HMSBA, check for "inner filter effects" (compound absorbing excitation light).[1][2] The morpholine group usually reduces UV absorbance compared to nitro-aromatics, but high concentrations (>50 µM) can still interfere.[1][2]
    

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[2] Enzyme Assays. Available from: [Link][1][2]

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][2] J Med Chem.[1][2] 2010;53(7):2719-40.[1][2] Available from: [Link][1][2]

  • Simeonov A, Davis MI. Interference with fluorescence polarization assays.[1][2] Assay Guidance Manual.[2][3] Available from: [Link][1][2]

  • Thorne, N., Auld, D. S., & Inglese, J. Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][2] Current opinion in chemical biology.[2] 2010;14(3):315-324.[1][2] Available from: [Link]

Sources

Application Notes and Protocols for the Quantification of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methods for the quantitative determination of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. Primarily focusing on a robust Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, this document outlines the experimental rationale, step-by-step protocols, and a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Additionally, an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for applications requiring higher sensitivity and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related compounds.

Introduction and Analytical Rationale

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a unique organic molecule incorporating a salicylic acid scaffold, a sulfonamide linkage, and a morpholine ring. The quantitative analysis of this compound is critical for various stages of drug development, including purity assessment of active pharmaceutical ingredients (API), dissolution studies, and pharmacokinetic analyses.

The selection of an appropriate analytical method is governed by the physicochemical properties of the analyte. The benzoic acid moiety contains a chromophore suitable for UV spectrophotometric detection.[5][6][7][8][9] The presence of the acidic carboxylic acid and the basic morpholine nitrogen means the overall charge of the molecule is pH-dependent. The sulfonamide group adds to the polarity of the molecule. These features make reversed-phase HPLC an ideal separation technique, as retention can be effectively modulated by adjusting mobile phase pH and organic solvent composition.[10][11]

This guide prioritizes a widely accessible and reliable RP-HPLC-UV method and presents a full validation protocol to ensure its suitability for its intended purpose.[1] Furthermore, an LC-MS/MS method is described, offering superior sensitivity and specificity, which is particularly advantageous for analyzing samples in complex biological matrices.[12][13][14][15]

Primary Analytical Method: RP-HPLC-UV

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the analytes. For 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, controlling the mobile phase pH is crucial. At a pH below the pKa of the carboxylic acid (~3-4), the molecule is less polar, leading to stronger retention on the C18 column. By incorporating an acidic modifier like phosphoric acid or formic acid into the mobile phase, peak tailing is minimized, and peak shape is improved.[10] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and correlating it with the concentration using a calibration curve generated from standards of known concentration.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile (ACN) and water.

  • Phosphoric acid (85%).

  • Reference standard of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for this type of molecule.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, improving peak shape and retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier to control elution strength.
Gradient 20% B to 80% B over 10 minA gradient ensures efficient elution and good peak shape for a compound of intermediate polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV at 230 nm and 295 nmThe salicylic acid moiety is expected to have strong absorbance around these wavelengths. A PDA detector is recommended to determine the optimal wavelength.

Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix well.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Analysis Workflow:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions for analysis.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Data Presentation

Table 1: System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

For applications requiring high sensitivity (e.g., bioanalysis), LC-MS/MS is the method of choice.[12][13] After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and the resulting parent ion is selected in the first quadrupole. This ion is then fragmented, and a specific fragment (product ion) is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Protocol: LC-MS/MS
  • LC System: Use the same LC conditions as the HPLC-UV method, but replace phosphoric acid with 0.1% formic acid for MS compatibility.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.

  • MRM Transitions (Hypothetical):

    • The exact mass of the molecule (C11H13NO5S) is 271.05. The precursor ion in negative mode would be [M-H]⁻ at m/z 270.0.

    • Plausible product ions could result from the loss of SO2 (m/z 206.0) or fragmentation of the morpholine ring. These transitions must be optimized experimentally by infusing a standard solution.

ParameterProposed Condition
Precursor Ion (Q1) m/z 270.0
Product Ion (Q3) To be determined (e.g., 206.0)
Collision Energy To be optimized

Method Validation Protocol (per ICH Q2(R1))

A full validation of the primary RP-HPLC-UV method is required to demonstrate its fitness for purpose.[1][3][4]

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Protocol:

    • Analyze a blank (diluent).

    • Analyze a placebo (matrix without analyte).

    • Analyze the reference standard.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: The peak for the analyte should be free from interference from any other components at its retention time. Peak purity analysis using a PDA detector should pass.

Linearity
  • Objective: To demonstrate a proportional relationship between the analytical response and the concentration of the analyte.

  • Protocol: Analyze at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot should be ≥ 0.999.[16][17]

Range
  • Objective: To define the interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.

  • Protocol: The range is confirmed by the linearity, accuracy, and precision studies.

  • Acceptance Criteria: Typically 80-120% of the test concentration for an assay of a finished product.

Accuracy
  • Objective: To determine the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[18]

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[17][18]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte that can be detected and quantified, respectively.

  • Protocol: Can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters should remain within the acceptance criteria, and the analytical result should not be significantly impacted.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at analyte RT; Peak purity pass
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ S/N ≥ 10; Acceptable precision & accuracy
Robustness SST passes; results remain consistent

Visualizations and Workflows

Diagram 1: RP-HPLC-UV General Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1% H3PO4 in H2O/ACN) C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Blank, Standards, Samples B->D C->D E Acquire Data (UV Chromatogram) D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify Analyte Concentration G->H Validation_Flow Start Method Development Complete Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Accuracy->Limits Precision->Limits Robustness Robustness Limits->Robustness End Method Validated Robustness->End

Caption: Logical relationship of key parameters evaluated during analytical method validation.

References

  • PubMed Central. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry.
  • HPLC Method Analysis. (2018, February 16). Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Google Patents. (n.d.). CN102749293A - Method for determining benzoic acid content in food by using visible spectrophotometry method.
  • Yamagata, M. (n.d.). DETERMINATION OF SORBIC ACID, BENZOIC ACID AND DEHYDROACETIC ACID BY STEAM DISTILLATION AND UV SPECTROPHOTOMETRIC METHOD.
  • Toomula, N., Kumar, A., Kumar D, S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. J Anal Bioanal Tech, 2(127).
  • Physical Chemistry Chemical Physics. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • National Institutes of Health. (2018, June 15). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk.
  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • International Journal of Pharmaceutical Sciences and Research. (2016, April 1). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY.
  • Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • University of Missouri–St. Louis. (2009, February 25). Chem 414 UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Department of Agriculture. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • Oriental Journal of Chemistry. (n.d.). Analytical Method Development and Validation of Obeticholic Acid Along With Stability Indicating Method by Quality by Design Approach.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.

Sources

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as a Chemical Probe

Part 1: Introduction & Probe Profile

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS: 91134-85-9) is a specialized small-molecule chemical probe belonging to the class of salicylic acid sulfonamides .[1] In drug discovery and signal transduction research, this compound serves as a phosphotyrosine (pTyr) mimetic , primarily utilized to probe the active sites of Protein Tyrosine Phosphatases (PTPs) , such as PTP1B, SHP2, and TCPTP.[1]

Its structural pharmacophore—a salicylate core coupled with a morpholine-sulfonyl tail—enables it to dock into the catalytic P-loop of PTP enzymes, competitively inhibiting the dephosphorylation of key signaling proteins like the Insulin Receptor (IR), JAK/STAT, and EGFR.[1]

Technical Specifications
PropertySpecification
Chemical Formula C₁₁H₁₃NO₆S
Molecular Weight 287.29 g/mol
CAS Number 91134-85-9
Solubility Soluble in DMSO (>50 mM), Ethanol; Poorly soluble in water (unless pH > 7.[1]5)
pKa ~2.97 (Carboxylic acid), ~8.5 (Phenolic OH)
Primary Target Protein Tyrosine Phosphatases (PTP1B, SHP2)
Mechanism Competitive Reversible Inhibition (pTyr Mimicry)
Storage -20°C, Desiccated, Protect from light

Part 2: Mechanism of Action & Biological Utility[1]

Phosphotyrosine Mimicry

The biological activity of this probe is driven by its ability to mimic the phosphate group of a phosphotyrosine residue.[1]

  • The Salicylate Head: The carboxylate (COO⁻) and the ortho-hydroxyl (OH) group form a bidentate hydrogen-bonding network with the invariant Arginine and Aspartic Acid residues within the PTP active site (P-loop).[1]

  • The Sulfonyl-Morpholine Tail: This moiety extends out of the active site cleft, interacting with secondary hydrophobic pockets (often called Site B or the YRD motif region) to improve specificity and binding affinity compared to salicylic acid alone.[1]

Key Applications
  • Metabolic Disease Research: Used to inhibit PTP1B, thereby sustaining insulin receptor phosphorylation and enhancing downstream PI3K/Akt signaling in insulin-resistant models.[1]

  • Oncology: Probing the regulation of STAT3/5 signaling by inhibiting SHP2 or related phosphatases that dephosphorylate JAK kinases.[1]

  • Fragment-Based Drug Discovery (FBDD): Serves as a high-efficiency ligand efficiency (LE) fragment for crystallographic screening against novel phosphatase targets.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[1]

  • Concentration: Prepare a 50 mM stock solution.

    • Weigh 14.36 mg of powder.[1]

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 1 minute until fully dissolved.

    • Aliquot into dark vials (50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: In Vitro PTP1B Enzymatic Inhibition Assay (pNPP Method)

Objective: Determine the IC₅₀ of the probe against recombinant PTP1B using p-Nitrophenyl Phosphate (pNPP) as a substrate.[1]

Reagents:

  • Recombinant Human PTP1B (0.5 µg/mL final)[1]

  • Substrate: pNPP (2 mM final)[1]

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.[1]

Workflow:

  • Dilution: Prepare serial dilutions of the probe in Assay Buffer (Range: 1 µM to 500 µM). Keep DMSO constant at 1%.

  • Incubation: Add 10 µL of diluted probe and 20 µL of PTP1B enzyme to a 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Start: Add 20 µL of pNPP substrate solution.

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor] to calculate IC₅₀.
    
Protocol C: Cell-Based Insulin Signaling Assay

Objective: Assess the probe's ability to enhance Insulin Receptor (IR) signaling in HepG2 cells.[1]

  • Seeding: Plate HepG2 cells (5 x 10⁵ cells/well) in 6-well plates; grow to 80% confluence.

  • Starvation: Serum-starve cells in DMEM (0.1% BSA) for 16 hours.

  • Pre-treatment: Treat cells with 50-200 µM of the probe for 1 hour . (Include a DMSO vehicle control).

  • Stimulation: Stimulate with Insulin (10 nM) for 10 minutes .

  • Lysis: Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (critical to preserve phosphorylation). Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.[1]

  • Western Blot: Analyze lysates for p-Akt (Ser473) and p-IR (Tyr1150/1151) .

    • Expected Result: Probe-treated cells should show elevated p-Akt levels compared to Insulin-only control, indicating PTP1B inhibition.[1]

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the logical flow of the Insulin Signaling Pathway and the specific intervention point of the 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid probe.

PTP1B_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Binding pIR Phospho-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Activates PTP1B PTP1B / TCPTP (Phosphatase) pIR->PTP1B Substrate for PI3K PI3K IRS1->PI3K Recruits Akt Akt (PKB) PI3K->Akt Activates pAkt Phospho-Akt (Cell Survival/Glucose Uptake) Akt->pAkt Phosphorylation PTP1B->pIR Dephosphorylates (Terminates Signal) Probe PROBE: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Probe->pIR Sustains Activation Probe->PTP1B INHIBITS (Competes at Active Site)

Figure 1: Mechanism of Action. The probe competitively inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR) and sustaining downstream Akt signaling.[1]

Part 5: References & Further Reading

  • Zhang, Z. Y. (2002).[1] Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16533-16535.[1] Link[1]

  • Burke, T. R., & Zhang, Z. Y. (1998).[1] Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery.[1] Biopolymers, 47(3), 225-241.[1] Link

  • Combs, A. P. (2010).[1] Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer.[1] Journal of Medicinal Chemistry, 53(6), 2333-2344.[1] Link[1]

  • Santa Cruz Biotechnology. (n.d.).[1] 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 91134-85-9) Product Data Sheet. Link

  • PubChem. (2023).[1] Compound Summary: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.[1] National Library of Medicine.[1] Link[1]

Sources

Application Notes and Protocols for the In Vivo Formulation of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid for in vivo studies. The successful preclinical evaluation of a novel chemical entity is critically dependent on the development of a suitable formulation that ensures adequate bioavailability and reproducible exposure in animal models. This guide delves into the physicochemical considerations for this specific molecule and presents a series of detailed protocols for various formulation strategies, ranging from simple aqueous solutions to more complex lipid-based systems. The rationale behind the selection of each formulation approach is discussed, emphasizing the importance of a tailored strategy based on the compound's properties and the specific requirements of the in vivo study.

Physicochemical Characterization and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is the cornerstone of a rational formulation design. While experimental data for this specific molecule is limited, we can infer key parameters based on its structural motifs.

Structure:

  • 2-Hydroxy-benzoic acid (Salicylic acid moiety): This group imparts acidic properties and potential for hydrogen bonding.

  • Morpholine group: This cyclic amine provides a basic character.

  • Sulfonamide group: This functional group is weakly acidic.

Table 1: Physicochemical Properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid and Related Structures

Property2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acidSalicylic AcidBenzenesulfonamideMorpholine
Molecular Formula C₁₁H₁₃NO₆SC₇H₆O₃C₆H₇NO₂SC₄H₉NO
Molecular Weight 287.29 g/mol 138.12 g/mol 157.19 g/mol 87.12 g/mol
Aqueous Solubility Predicted to be low2.48 g/L at 25°C[1]4.3 g/L at 16°C[2]Miscible
LogP 1.69 (predicted)2.260.3 (predicted)-0.86
pKa (estimated) Carboxylic acid: ~3-4 Phenolic OH: ~10-11 Sulfonamide NH: ~9-10 Morpholine (conj. acid): ~8.5Carboxylic acid: ~2.98 Phenolic OH: ~13.6[3]Sulfonamide NH: ~10.1[2][4]Conjugate acid: ~8.5[5][6]

The presence of both acidic (carboxylic acid, phenolic hydroxyl, sulfonamide) and basic (morpholine) functional groups makes 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid an amphoteric molecule. Its predicted LogP suggests moderate lipophilicity, which, combined with the multiple polar functional groups, likely results in poor aqueous solubility. The estimated pKa values are critical for developing pH-adjusted formulations.

Formulation Strategy Selection

The choice of an appropriate formulation depends on the intended route of administration, the required dose, and the physicochemical properties of the compound. A tiered approach is recommended, starting with simpler formulations and progressing to more complex ones if necessary.

G A Start: Physicochemical Characterization B Is aqueous solubility sufficient for the required dose? A->B C Aqueous Formulation (pH adjustment) B->C Yes E Co-solvent Formulation B->E No D Is the compound stable at the required pH? C->D D->E No J Final Formulation Selection and QC D->J Yes F Is a solution achieved with acceptable co-solvent levels? E->F G Cyclodextrin Formulation F->G No F->J Yes H Is solubility enhancement sufficient? G->H I Lipid-Based Formulation (e.g., SEDDS) for Oral Delivery H->I No H->J Yes I->J

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing various formulations of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid for in vivo studies.

Protocol 1: pH-Adjusted Aqueous Formulation (for IV or Oral Administration)

This approach aims to enhance solubility by ionizing the acidic and/or basic functional groups of the molecule.

Rationale: Based on the estimated pKa values, the carboxylic acid group (pKa ~3-4) will be deprotonated and negatively charged at physiological pH, while the morpholine group (conjugate acid pKa ~8.5) will be protonated and positively charged. Adjusting the pH to either a more acidic or a more basic range can further increase the proportion of the ionized, more soluble species.

G A Weigh Compound B Add Vehicle (e.g., Saline) A->B C Measure pH B->C D Adjust pH with Acid/Base C->D E Check for Dissolution D->E E->D Incomplete Dissolution F Filter Sterilize (0.22 µm) E->F Complete Dissolution G QC: pH, Concentration, Sterility F->G

Materials:

  • 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

  • Sterile Water for Injection or 0.9% Saline

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • 0.1 N Sodium Hydroxide (NaOH), sterile

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Determine Target Concentration: Calculate the required concentration based on the desired dose and dosing volume for the animal model.

  • Initial Dispersion: Weigh the required amount of the compound and add it to a sterile vial containing a portion of the vehicle (e.g., 80% of the final volume).

  • pH Adjustment:

    • For Acidic pH: Slowly add 0.1 N HCl dropwise while stirring and monitoring the pH. Target a pH of around 2-3 to fully protonate the morpholine group.

    • For Basic pH: Slowly add 0.1 N NaOH dropwise while stirring and monitoring the pH. Target a pH of around 9-10 to deprotonate the phenolic hydroxyl and sulfonamide groups.

  • Dissolution: Continue stirring until the compound is fully dissolved. Gentle warming may be applied if the compound's stability at elevated temperatures is confirmed.

  • Final Volume Adjustment: Once the compound is dissolved, add the vehicle to reach the final volume and mix well.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile container.[7]

  • Quality Control:

    • Visual Inspection: Ensure the solution is clear and free of particulates.

    • pH Measurement: Confirm the final pH of the formulation.

    • Concentration Verification: Use a validated analytical method (e.g., HPLC-UV) to confirm the final concentration.[8]

    • Sterility Testing: For long-term studies, perform sterility testing on a representative sample.

Protocol 2: Co-solvent Formulation (for IV or Oral Administration)

This method is employed when pH adjustment alone is insufficient to achieve the desired concentration.

Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle.[9] Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[10]

Materials:

  • 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

  • PEG 400

  • Propylene Glycol (PG)

  • Ethanol

  • Sterile Water for Injection or 0.9% Saline

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Co-solvent Screening: Empirically test the solubility of the compound in various co-solvents and their mixtures with an aqueous vehicle. A common starting point is a mixture of PEG 400, PG, and water.

  • Formulation Preparation (Example: 10% DMSO, 40% PEG 400, 50% Saline): a. Weigh the required amount of the compound. b. Add the DMSO and vortex until the compound is dissolved. c. Add the PEG 400 and mix thoroughly. d. Slowly add the saline while stirring to avoid precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter. Note that highly viscous solutions may require a larger surface area filter or a positive pressure filtration system.

  • Quality Control:

    • Visual Inspection: Ensure the solution is clear and free of precipitates.

    • Concentration Verification: Confirm the concentration using a suitable analytical method.

    • In-use Stability: Assess the physical stability of the formulation upon storage at relevant conditions (e.g., room temperature, 4°C).

Protocol 3: Cyclodextrin-Based Formulation (for IV or Oral Administration)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][11]

Rationale: The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the lipophilic parts of the drug molecule, while the hydrophilic outer surface ensures water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used in parenteral formulations due to their favorable safety profiles.[12][13]

Materials:

  • 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Water for Injection or buffer

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Cyclodextrin Solution Preparation: Prepare a stock solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD in water). This may require heating and stirring to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Complexation: Add the weighed compound to the cyclodextrin solution.

  • Stirring/Sonication: Stir the mixture for several hours (e.g., 12-24 hours) at room temperature to facilitate the formation of the inclusion complex. Sonication can be used to expedite the process.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter.

  • Quality Control:

    • Visual Inspection: The final solution should be clear.

    • Concentration Verification: Use an analytical method to determine the concentration of the active compound.

    • Characterization (Optional): Techniques like Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the inclusion complex.

Protocol 4: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[14]

Rationale: This approach is particularly suitable for lipophilic compounds. The drug is dissolved in the lipid-based formulation, and upon administration, the resulting emulsion provides a large surface area for drug absorption.

Materials:

  • 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-solvent (e.g., Transcutol HP, PEG 400)

  • Gelatin capsules

Procedure:

  • Excipient Screening: Determine the solubility of the compound in a range of oils, surfactants, and co-solvents to identify suitable components.

  • Ternary Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: a. Select a formulation from the self-emulsifying region. b. Weigh the oil, surfactant, and co-solvent into a vial and mix thoroughly. c. Add the required amount of the compound and stir until completely dissolved. Gentle heating may be applied if necessary.

  • Characterization:

    • Self-emulsification time: Measure the time taken for the formulation to emulsify in simulated gastric or intestinal fluid.

    • Droplet size analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.

    • In vitro dissolution: Perform dissolution studies to assess the drug release from the formulation.

  • Encapsulation: Fill the prepared SEDDS formulation into appropriate-sized hard or soft gelatin capsules.[14]

  • Quality Control:

    • Visual Inspection: The pre-concentrate should be a clear, homogenous liquid.

    • Content Uniformity: Ensure consistent drug content across different capsules.

    • Stability: Evaluate the physical and chemical stability of the encapsulated formulation over time.

Conclusion

The formulation of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid for in vivo studies requires a systematic approach based on its physicochemical properties. Due to its presumed poor aqueous solubility, several strategies can be employed to enhance its bioavailability. The protocols outlined in this guide provide a starting point for developing suitable formulations for both oral and parenteral administration. It is imperative that for each chosen formulation, appropriate quality control measures are implemented to ensure the reliability and reproducibility of the preclinical data. Further experimental work to determine the precise solubility, pKa, and stability of the compound will enable further refinement of these formulation strategies.

References

  • PubChem. Salicylic acid. National Center for Biotechnology Information. [Link]

  • Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. PMC. [Link]

  • Evaluation of Different Formulations and Routes for the Delivery of the Ionizing Radiation Mitigator GS-Nitroxide (JP4-039). PMC. [Link]

  • Scribd. Sterilization of Parenteral Dosage Forms. [Link]

  • PubChem. Morpholine. National Center for Biotechnology Information. [Link]

  • Alderley Analytical. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. [Link]

  • Wikipedia. Salicylic acid. [Link]

  • ResearchGate. (PDF) Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide. [Link]

  • ACS Omega. Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. [Link]

  • University of Rochester. Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. [Link]

  • Future Medicinal Chemistry. Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. [Link]

  • PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • PubChem. Benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • ACS Omega. Formulation, Characterization, and Evaluation of β-Cyclodextrin Functionalized Hypericin Loaded Nanocarriers. [Link]

  • PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • Wikipedia. Morpholine. [Link]

  • ResearchGate. (PDF) Nanoparticle sterilization methods for biomedical applications in animals. [Link]

  • ResearchGate. (PDF) Preparation and characterization of self-emulsifying drug delivery system (SEDDS) for enhancing oral bioavailability of metformin hydrochloride using hydrophobic ion pairing complexation. [Link]

  • Altasciences. Issue 38: Preclinical Formulation and Manufacturing. [Link]

  • PMC. Self-emulsifying drug delivery systems: a novel approach to deliver drugs. [Link]

  • Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • FooDB. Showing Compound Morpholine (FDB008207). [Link]

  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]

  • European Medicines Agency. Quality of medicines questions and answers: Part 2. [Link]

  • World Journal of Pharmaceutical Research. 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Google Patents.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Scribd. Pka of Salicylic Acid. [Link]

  • Regulations.gov. for the Submission Documentation for Sterilization Process Validation in Applications for Human and Veterinary Drug Products. [Link]

  • PMC. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. [Link]

  • SAGE Journals. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]

  • ResearchGate. Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram. [Link]

  • LinkedIn. Quality Control In Preclinical Research: Ensuring Reliable Data For Drug Development. [Link]

  • ResearchGate. Review on Self Emulsifying Drug Delivery System: Novel Approach for Solubility Enhancement. [Link]

  • Ataman Kimya. MORPHOLINE (CAS 110-91-8). [Link]

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Application Notes and Protocols: Preclinical Efficacy Evaluation of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Efficacy Testing

The development of novel anti-inflammatory agents is a cornerstone of modern therapeutic research. This document outlines a comprehensive experimental framework for evaluating the preclinical efficacy of a novel compound, designated here as 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. Given the structural motifs, including a salicylic acid-like core, a rational starting point for investigation is its potential role as an inhibitor of the cyclooxygenase (COX) enzymes and its broader anti-inflammatory properties.

This guide is designed to be a dynamic and logically flowing series of investigations, from initial in vitro characterization to more complex in vivo models of inflammation. The causality behind each experimental choice is emphasized to ensure a thorough and scientifically rigorous evaluation.

Part 1: In Vitro Efficacy and Mechanism of Action

The initial phase of testing focuses on cell-free and cell-based assays to determine the direct inhibitory effects of the compound and to elucidate its mechanism of action at the molecular level.

Cyclooxygenase (COX) Enzyme Inhibition Assays

Rationale: The presence of a benzoic acid moiety suggests a potential for COX inhibition, a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[1] Differentiating between COX-1 and COX-2 inhibition is critical, as COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible during inflammation.[2][3] Selective COX-2 inhibition is often a desirable therapeutic profile to minimize gastrointestinal side effects.

Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and established methodologies.[4]

  • Reagent Preparation:

    • Prepare a stock solution of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid in a suitable solvent (e.g., DMSO).

    • Prepare a 10x working solution of the test compound by diluting the stock in COX Assay Buffer.

    • Prepare positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective) and a vehicle control (DMSO).

  • Assay Plate Setup (96-well plate):

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Sample Screen (S): Add 10 µL of the 10x diluted test inhibitor.

    • Positive Control: Add 10 µL of the 10x diluted positive control inhibitor.

  • Reaction Initiation:

    • Prepare a Master Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the appropriate COX enzyme (human recombinant COX-1 or COX-2) to the Master Mix.

    • Add the enzyme-containing Master Mix to each well.

    • Incubate at 25°C for 10 minutes, protected from light.

  • Arachidonic Acid Addition:

    • Prepare a solution of Arachidonic Acid in NaOH.

    • Add 10 µL of the diluted Arachidonic Acid solution to all wells to initiate the reaction.

  • Data Acquisition:

    • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Determine the percent inhibition relative to the enzyme control.

    • Plot percent inhibition versus compound concentration to determine the IC50 value.

Expected Data Output:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acidTBDTBDTBD
Celecoxib (Positive Control)>10~0.1>100
Indomethacin (Positive Control)~0.5~1.5~0.33
Cellular Assays for Anti-inflammatory Activity

Rationale: Moving into a cellular context allows for the assessment of the compound's effects on inflammatory signaling pathways within a more biologically relevant system. Assays that measure the inhibition of pro-inflammatory mediators in response to a stimulus are crucial.[5][6]

Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid for 1 hour.

  • Inflammatory Challenge:

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

Workflow for In Vitro Cellular Assay:

in_vitro_workflow cluster_setup Cell Culture and Plating cluster_treatment Treatment and Stimulation cluster_analysis Data Collection and Analysis A Culture RAW 264.7 Macrophages B Seed cells in 96-well plates A->B C Pre-treat with Test Compound (1 hour) B->C D Stimulate with LPS (24 hours) C->D E Collect Supernatant D->E F Measure Cytokines/PGE2 (ELISA) E->F G Assess Cell Viability (MTT Assay)

Caption: Workflow for assessing anti-inflammatory effects in LPS-stimulated macrophages.

Protein Denaturation Inhibition Assay

Rationale: Protein denaturation is implicated in inflammatory diseases like rheumatoid arthritis. The ability of a compound to prevent protein denaturation can be an indicator of its anti-inflammatory potential.[7][8]

Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

  • Reaction Mixture Preparation:

    • Prepare reaction mixtures containing 1% aqueous solution of BSA and various concentrations of the test compound.

    • Use Diclofenac sodium as a positive control.

  • Incubation:

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation.

Part 2: In Vivo Efficacy Models

Rationale: In vivo models are essential to evaluate the efficacy of the compound in a whole-organism context, taking into account pharmacokinetics and complex physiological responses.[9] A phased approach, starting with acute models and progressing to more chronic models if warranted, is recommended.

Acute Model: Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a widely used and well-characterized model for screening acute anti-inflammatory activity.[5][10] The inflammatory response is biphasic, allowing for the assessment of effects on different mediators.

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Divide the animals into groups: Vehicle control, Positive control (e.g., Indomethacin), and various dose groups of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

  • Compound Administration:

    • Administer the test compound and controls orally or intraperitoneally 1 hour before the inflammatory insult.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Expected Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.35 ± 0.0358.8%
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid25TBDTBD
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid50TBDTBD
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid100TBDTBD
Chronic Model: Adjuvant-Induced Arthritis in Rats

Rationale: If the compound shows significant activity in acute models, progressing to a chronic model like adjuvant-induced arthritis is a logical next step. This model shares several pathological features with human rheumatoid arthritis.[11][12]

Protocol:

  • Induction of Arthritis:

    • Induce arthritis in rats by a single intradermal injection of Freund's Complete Adjuvant into the tail or footpad.

  • Treatment Regimen:

    • Begin prophylactic or therapeutic treatment with the test compound, a positive control (e.g., Methotrexate), and a vehicle control.

  • Assessment of Arthritis:

    • Monitor the animals for body weight changes, paw volume, and arthritis score (based on erythema and swelling of the joints) over a period of 21-28 days.

  • Terminal Analysis:

    • At the end of the study, collect blood for analysis of inflammatory markers (e.g., C-reactive protein, cytokines).

    • Perform histopathological analysis of the joints to assess cartilage and bone erosion.

Proposed Signaling Pathway for Investigation:

The anti-inflammatory effects of a COX inhibitor would primarily be mediated through the reduction of prostaglandin synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation TestCompound 2-Hydroxy-5-(morpholine-4- sulfonyl)-benzoic acid TestCompound->COX Inhibition

Caption: Hypothesized mechanism of action via inhibition of the COX pathway.

Conclusion

This structured experimental design provides a robust framework for the preclinical evaluation of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. By systematically progressing from in vitro mechanism-based assays to in vivo models of acute and chronic inflammation, researchers can build a comprehensive efficacy and safety profile for this novel compound. The causality-driven approach ensures that each experimental step logically informs the next, leading to a thorough understanding of the compound's therapeutic potential.

References

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Biological Archives.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023-11-09). MDPI.
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26).
  • Measurement of cyclooxygenase inhibition using liquid chrom
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • In Vivo Models for Inflamm
  • In Vivo Animal Models for Immunology and Inflamm
  • How can I assay cyclooxygenase pathway inhibition for plant extracts?. (2014-06-17).
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017-12-20). World Journal of Pharmaceutical Research.
  • In vitro anti-inflammatory activity of Ficus racemosa L.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023-11-09). PubMed.
  • Cox Screening. BPS Bioscience.

Sources

Application Notes and Protocols for the Purification of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount to ensure the desired reaction outcomes, yield, and the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, drawing upon established principles of organic chemistry and purification science. We will explore several robust methods, including recrystallization, acid-base extraction, and column chromatography, providing detailed protocols and the scientific rationale behind the procedural choices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is fundamental to developing effective purification strategies. While specific experimental data for this compound is not widely published, we can infer its properties based on its structural motifs: a salicylic acid core, a morpholine ring, and a sulfonyl group.

PropertyEstimated Value / CharacteristicRationale and Implications for Purification
Molecular Formula C₁₁H₁₃NO₆S-
Molecular Weight 287.29 g/mol [1]Influences molar calculations for reagents and solvents.
Appearance Likely a white to off-white crystalline solidThe presence of color suggests impurities.
pKa (Carboxylic Acid) ~3.0 - 4.5The carboxylic acid is the most acidic proton. This allows for selective deprotonation with a weak base (e.g., sodium bicarbonate) for acid-base extraction.
pKa (Phenolic Hydroxyl) ~8.0 - 10.0The phenolic hydroxyl is significantly less acidic than the carboxylic acid. It will only be deprotonated by a stronger base (e.g., sodium hydroxide).
pKa (Morpholine Nitrogen) ~4.0 - 5.0 (conjugate acid)The morpholine nitrogen is weakly basic and will be protonated under strongly acidic conditions.
Solubility Water: Sparingly soluble in cold water, more soluble in hot water. Alcohols (Ethanol, Methanol): Soluble, especially when heated. Polar Aprotic Solvents (Acetone, Ethyl Acetate): Likely to have moderate solubility. Non-polar Solvents (Hexane, Toluene): Poorly soluble.The significant difference in solubility in hot versus cold water or alcohol/water mixtures is the basis for recrystallization.[2][3] Poor solubility in non-polar solvents allows them to be used as washing agents to remove non-polar impurities.
Melting Point Expected to be relatively high (>200 °C)A sharp melting point is an indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Potential Impurities in Synthesis

The purification strategy should be designed to remove common impurities that may arise during a typical synthesis. A plausible synthetic route involves the chlorosulfonation of salicylic acid, followed by amidation with morpholine.

cluster_impurities Potential Impurity Classes Starting_Materials Unreacted Salicylic Acid Excess Morpholine Positional_Isomers 3-(morpholine-4-sulfonyl) isomer Hydrolysis_Products 2-Hydroxy-5-sulfobenzoic acid Reaction_Byproducts Di-sulfonated products

Figure 1: Common impurity classes in the synthesis of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

Purification Protocols

Protocol 1: Recrystallization from an Aqueous-Organic Solvent System

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.[4][3] For a molecule with both polar and non-polar characteristics like our target compound, a mixed solvent system, such as ethanol-water, is often ideal.

Rationale: The compound is expected to be highly soluble in hot ethanol and sparingly soluble in cold water. By dissolving the crude material in a minimal amount of hot ethanol and then gradually adding hot water until the solution becomes slightly turbid (the saturation point), upon slow cooling, the desired compound will crystallize out, leaving more soluble impurities in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a magnetic stirrer) until the solid completely dissolves.

  • Saturation: While maintaining the boiling temperature, add hot deionized water dropwise until a persistent cloudiness is observed. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol-water mixture (in the same ratio as the crystallization solvent) to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Start Crude Product Dissolve Dissolve in minimal hot ethanol Start->Dissolve Saturate Add hot water until turbid, then clarify with ethanol Dissolve->Saturate Decolorize Optional: Add activated charcoal and perform hot filtration Saturate->Decolorize Cool Slowly cool to room temperature Decolorize->Cool Ice_Bath Cool in ice bath Cool->Ice_Bath Filter Vacuum filter to isolate crystals Ice_Bath->Filter Wash Wash with cold solvent mixture Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Product Dry->End

Figure 2: Workflow for recrystallization.
Protocol 2: Purification via Acid-Base Extraction

This technique separates compounds based on their acidic or basic properties. It is particularly effective for removing neutral or basic impurities from our acidic target compound.

Rationale: The carboxylic acid group of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid can be deprotonated by a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase. The weakly basic morpholine nitrogen will not be affected by the mild base. After separation, the aqueous layer can be re-acidified to precipitate the pure product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved carbon dioxide.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with fresh sodium bicarbonate solution and combine the aqueous extracts.

  • Washing (Optional): The organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to identify the impurities if desired.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) dropwise with stirring until the solution becomes acidic (pH ~2), which will cause the purified product to precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Start Crude Product in Ethyl Acetate Extract Extract with saturated NaHCO₃ solution Start->Extract Separate Separate aqueous and organic layers Extract->Separate Aqueous_Layer Aqueous Layer (Product as salt) Separate->Aqueous_Layer Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate->Organic_Layer Acidify Cool and acidify aqueous layer with HCl Aqueous_Layer->Acidify Filter Vacuum filter to isolate precipitate Acidify->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Product Dry->End

Figure 3: Workflow for acid-base extraction.
Protocol 3: Silica Gel Column Chromatography

For achieving the highest purity, especially for removing structurally similar impurities like positional isomers, silica gel column chromatography is the method of choice.

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. The polar nature of our target compound (due to the carboxylic acid, hydroxyl, and sulfonyl groups) means it will adhere strongly to the polar silica gel. A polar mobile phase is required to elute the compound.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the mobile phase (or a slightly stronger solvent if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 70:30 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate and then adding a small percentage of methanol or acetic acid). The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the acidic compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Start Crude Product Load Adsorb onto silica and load onto column Start->Load Elute Elute with a gradient of Hexane/Ethyl Acetate (+/- Acetic Acid) Load->Elute Collect Collect fractions Elute->Collect Monitor Monitor fractions by TLC Collect->Monitor Combine Combine pure fractions Monitor->Combine Evaporate Remove solvent under reduced pressure Combine->Evaporate Dry Dry under high vacuum Evaporate->Dry End High Purity Product Dry->End

Figure 4: Workflow for silica gel chromatography.

Comparison of Purification Techniques

TechniquePurity AchievableScaleSpeedKey AdvantagesKey Disadvantages
Recrystallization Good to ExcellentMilligrams to KilogramsModerateCost-effective, simple setup, good for removing bulk impurities.May not remove impurities with similar solubility; solvent selection can be challenging.
Acid-Base Extraction Moderate to GoodMilligrams to GramsFastExcellent for removing neutral or basic impurities; simple and rapid.Not effective for removing acidic impurities; requires use of two immiscible solvents.
Column Chromatography ExcellentMilligrams to GramsSlowHighest resolution, capable of separating closely related isomers.Labor-intensive, requires large volumes of solvent, can be costly.

Conclusion

The choice of purification method for 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid depends on the initial purity of the crude material and the desired final purity. For removing bulk impurities from a large-scale synthesis, recrystallization is often the most practical first step. If neutral or basic impurities are a concern, a subsequent acid-base extraction can be highly effective. For obtaining material of the highest analytical purity, silica gel column chromatography is the recommended final step. By understanding the principles behind each technique and following these detailed protocols, researchers can confidently and efficiently purify this important chemical intermediate.

References

  • PubChem. Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-. [Link]

  • Google Patents.
  • University of California, Davis. Recrystallization of Benzoic Acid. [Link]

  • Google Patents. CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
  • Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. [Link]

  • Google Patents.
  • PubMed. Isolation of salicylsalicylic acid, acetylsalicylsalicylic acid, and acetylsalicylic anhydride from aspirin tablets by extraction and high-pressure liquid chromatography. [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Scribd. Recrystallization of Benzoic Acid. [Link]

  • Google Patents.
  • O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • ResearchGate. Recrystallization of Impure Benzoic Acid. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

  • Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • mVOC. 4-hydroxybenzoic Acid. [Link]

  • Google Patents.
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  • Scribd. Solubility of Benzoic Acid in Organic Solvents. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. [Link]

  • PubChem. Benzoic acid, 2-hydroxy-5-(((4-methylphenyl)sulfonyl)oxy)-. [Link]

  • PubChem. 3-(Morpholine-4-sulfonyl)benzoic acid. [Link]

  • PubChem. 2-Hydroxy-5-methylbenzenesulfonic acid. [Link]

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Application Note: Storage and Handling of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS: 91134-85-9) is a specialized sulfonamide derivative of salicylic acid. Structurally, it combines a hydrophilic carboxylic acid/phenol core with a lipophilic morpholine-sulfonamide moiety. This amphiphilic nature dictates specific solubility behaviors critical for biological assays and chemical synthesis.

This guide provides a standardized protocol for researchers to maintain the chemical integrity of this compound in solution, preventing common failure modes such as hydrolytic degradation, precipitation, and oxidative discoloration.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecificationNotes
Formula C₁₁H₁₃NO₆S
MW 287.29 g/mol
Appearance White to off-white crystalline solidSusceptible to oxidative yellowing if stored improperly.
pKa (Predicted) ~2.8 (COOH), ~8.5 (Phenolic OH)Acidic. Soluble in basic aqueous buffers; poor solubility in acidic water.
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Poor)Critical: Requires organic co-solvent or pH adjustment for aqueous solubility.

Preparation of Stock Solutions[5]

Core Directive: Never attempt to dissolve the solid directly into neutral aqueous buffers (e.g., PBS) or cell culture media. The hydrophobic morpholine ring and the acidic core often lead to incomplete dissolution or immediate precipitation.

Protocol A: DMSO Stock Preparation (Recommended)

Target Concentration: 10 mM – 50 mM

  • Weighing: Weigh the desired amount of solid into a glass vial. Avoid using polystyrene plastics for long-term storage of DMSO stocks as leachables may interfere with sensitive assays.

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) (Grade: ≥99.9%, Sterile Filtered).

  • Dissolution: Vortex vigorously for 30–60 seconds. If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: The solution must be completely clear and colorless to pale yellow.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50–100 µL) to minimize freeze-thaw cycles.

Protocol B: Aqueous Working Solution (For Immediate Use)

Target: 100 µM – 1 mM in Buffer

  • Dilution: Slowly add the DMSO stock to the aqueous buffer while vortexing.

  • pH Check: Ensure the buffer capacity is sufficient to neutralize the acidic protons of the compound.

    • Risk:[1][2][3] If the final pH drops below 5.0, the compound may precipitate.

    • Mitigation: Use buffers with strong capacity (e.g., 100 mM Tris or HEPES, pH 7.4–8.0).

Workflow Visualization: Solubilization Logic

solubilization_workflow Solid Solid Compound (Weighing) Solvent Select Solvent Solid->Solvent DMSO Anhydrous DMSO (Preferred) Solvent->DMSO Standard Water Aqueous Buffer (Direct) Solvent->Water Avoid Sonicate Vortex/Sonicate (37°C, 5 min) DMSO->Sonicate Fail Precipitation Risk (Do Not Use) Water->Fail Check Visual QC (Clear Solution?) Sonicate->Check Aliquot Aliquot & Freeze (-20°C) Check->Aliquot Yes Check->Fail No (Cloudy)

Figure 1: Decision matrix for the solubilization of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. Note the critical failure point when attempting direct aqueous dissolution.

Storage and Stability

The sulfonamide linkage is relatively stable to hydrolysis, but the phenolic hydroxyl group introduces susceptibility to oxidation, and the carboxylic acid makes the compound hygroscopic.

Storage Conditions Matrix
StateTemperatureContainerShelf Life (Est.)
Solid Powder -20°C (Preferred) or 4°CAmber Glass Vial + Desiccant> 2 Years
DMSO Stock -20°C or -80°CPolypropylene (PP) or Glass6 Months
Aqueous Sol. 4°CPlastic or Glass< 24 Hours
Critical Handling Rules
  • Hygroscopicity: DMSO is hygroscopic. Accumulation of water in the DMSO stock over time decreases solubility, causing "crashing out" upon thawing.

    • Protocol: Always warm the frozen aliquot to room temperature before opening the cap to prevent condensation.

  • Light Sensitivity: Phenolic compounds can photo-oxidize. Store in amber vials or wrap containers in aluminum foil.

  • Freeze-Thaw: Limit to a maximum of 3 cycles. Repeated cycling promotes crystal growth and concentration gradients.

Degradation Logic

storage_stability Stock DMSO Stock Solution Moisture Moisture Entry (Improper Sealing) Stock->Moisture Light UV/Light Exposure Stock->Light Precip Precipitation (Water uptake) Moisture->Precip Solubility Drop Oxidation Oxidation/Discoloration (Quinone formation) Light->Oxidation Phenol Degradation Result Assay Failure (Inconsistent Data) Precip->Result Oxidation->Result

Figure 2: Primary degradation pathways. Moisture ingress into DMSO stocks is the most common cause of experimental variability.

Safety & Disposal (E-E-A-T)

While specific toxicology data for this exact catalog number may be limited, its structural class (sulfonamide benzoic acids) dictates the following safety standards [4].

  • Hazards:

    • Skin/Eye Irritant: The acidic protons can cause contact dermatitis and severe eye irritation (H318).

    • Respiratory Irritant: Dust inhalation may irritate the upper respiratory tract (H335).

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle powder in a fume hood to avoid dust generation.

  • Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain due to potential aquatic toxicity of sulfonamides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106346, Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-. Retrieved from [Link] (Used for structural class properties).[4]

  • MDPI (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[5] Retrieved from [Link] (Solubility and synthesis insights).

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use of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic Acid in Medicinal Chemistry

Introduction: The Scaffold Profile

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a bifunctional "privileged scaffold" that bridges the gap between classic salicylate pharmacology and modern fragment-based drug discovery (FBDD).[1]

  • Chemical Significance: It combines a salicylate core (metal chelation, anti-inflammatory pharmacophore) with a morpholine-sulfonamide moiety (solubility enhancer, hydrogen bond acceptor).

  • Medicinal Utility: Unlike simple salicylic acid, the C5-sulfonylmorpholine group significantly lowers the pKa of the phenol (via electron withdrawal) and improves metabolic stability compared to open-chain sulfonamides. It is a key intermediate for synthesizing SH2 domain inhibitors, LPA2 receptor agonists, and antibacterial agents targeting dihydropteroate synthase.

Key Physical Properties:

Property Value Relevance
Molecular Weight 287.29 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
pKa (COOH) ~2.8 Stronger acid than benzoic acid due to ortho-OH and para-sulfonyl.
pKa (Phenol) ~8.5 Enhanced acidity facilitates ether synthesis under mild conditions.

| Solubility | DMSO, DMF, MeOH | Morpholine ring prevents the poor solubility often seen in aryl sulfonamides. |

Strategic Synthesis Workflows

The utility of this building block lies in its orthogonal reactivity. The carboxylic acid and the phenol can be functionalized independently, provided the correct order of operations is followed to avoid cyclodehydration side reactions.

Visualizing the Chemical Logic

G Start 2-Hydroxy-5-(morpholine- 4-sulfonyl)-benzoic acid PathA Path A: Amide Coupling (Target: Amides) Start->PathA R-NH2, HATU (Risk: Cyclization) PathB Path B: Phenol Alkylation (Target: Ethers) Start->PathB R-X, K2CO3 (Selective O-alkylation) PathC Path C: Cyclodehydration (Target: Benzoxazinones) Start->PathC Ac2O or SOCl2 (Intentionally Cyclized) ProdA Salicylamides (SH2 Inhibitors) PathA->ProdA ProdB Alkoxy-Benzoic Acids (LPA2 Agonists) PathB->ProdB ProdC 1,3-Benzoxazin-4-ones (Heterocyclic Scaffolds) PathC->ProdC

Figure 1: Divergent synthetic pathways available for the building block.[1] Path A and B represent the primary medicinal chemistry utility.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (The "HATU" Method)

Challenge: The ortho-hydroxy group can attack the activated carboxylate, leading to competitive formation of benzoxazinones or oligomers. Solution: Use of HATU with controlled stoichiometry and temperature mitigates side reactions compared to carbodiimides (EDC/DCC).

Materials:

  • Substrate: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (1.0 equiv)[1]

  • Amine Partner: Primary or Secondary Amine (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.2 M concentration) under nitrogen. Add DIPEA (1.5 equiv) and stir for 5 minutes.

  • Reagent Addition: Cool the solution to 0°C. Add HATU (1.1 equiv) in one portion. Stir at 0°C for 15 minutes to form the active ester (O-At ester).[1] Note: Do not let this stir too long, or the phenol may displace the At-group intramolecularly.[1]

  • Coupling: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by LC-MS (Target mass = MW_acid + MW_amine - 18).[1]

  • Workup (Self-Validating Step):

    • Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine and DIPEA).

    • Critical Check: Wash with 5% NaHCO3. If the product remains in the organic layer, the coupling was successful. If the product extracts into the aqueous layer, the coupling failed (free COOH) or the phenol is extremely acidic (check pH).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Insight: If the amine is unreactive (e.g., an aniline), the reaction may stall. In such cases, do not heat with HATU, as this promotes benzoxazinone formation (Source 1.8). Instead, protect the phenol as an acetate (Ac2O/Pyridine) prior to coupling.

Protocol B: Regioselective Phenolic Alkylation

Challenge: Alkylating the phenol without esterifying the carboxylic acid. Solution: Exploiting the pKa difference. The carboxylic acid (pKa ~2.8) is deprotonated first, forming a carboxylate which is less nucleophilic than the phenoxide formed at higher pH.

Materials:

  • Substrate: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid[1]

  • Electrophile: Alkyl halide (R-Br or R-I)[1]

  • Base: K2CO3 (Potassium Carbonate) or NaH (for difficult substrates)

  • Solvent: Acetone (mild) or DMF (aggressive)

Step-by-Step Methodology:

  • Esterification (Prerequisite): To ensure clean O-alkylation of the phenol, it is highly recommended to first convert the carboxylic acid to a methyl ester (MeOH/H2SO4 reflux, 2h).

    • Why? Direct alkylation of the dianion (COOH + OH) often leads to mixtures of ester and ether products.

  • Deprotonation: Dissolve the methyl ester intermediate in DMF. Add K2CO3 (2.0 equiv). Stir at RT for 30 mins. The solution will turn yellow (phenoxide formation).

  • Alkylation: Add the alkyl halide (1.2 equiv). Heat to 60°C for 4–6 hours.

  • Hydrolysis (Restoring the Acid): Once the ether is formed (monitor by TLC), treat with LiOH (3 equiv) in THF/H2O (1:1) at RT for 2 hours to hydrolyze the methyl ester back to the acid.

  • Workup: Acidify to pH 3 with 1N HCl. The product usually precipitates.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
LCMS shows [M-18] peak as major product Cyclodehydration to 1,3-benzoxazin-4-one.[1]The amide bond formed but cyclized with the phenol. Use O-acetyl protected starting material.[1]
Low Yield in Amide Coupling Zwitterion formation (Internal salt between morpholine N and COOH).Ensure sufficient DIPEA (at least 3 equiv) is used to break the internal salt and activate the COOH.
Product is water soluble Morpholine moiety increases polarity.Do not use simple water washes. Use DCM/Isopropanol (3:1) for extraction or rely on preparative HPLC.

Mechanistic Validation (Graphviz)

The following diagram illustrates the competing cyclization pathway that researchers must avoid during amide coupling.

ReactionMechanism Substrate Activated Ester (O-At Intermediate) Desired Desired Salicylamide (Open Chain) Substrate->Desired Fast Kinetic Path (Low Temp) SideProduct Benzoxazinone (Cyclized Side Product) Substrate->SideProduct Thermodynamic Path (High Temp/Slow Amine) Amine Amine Nucleophile (R-NH2) Phenol Ortho-Phenol (Intramolecular Nucleophile)

Figure 2: Kinetic vs. Thermodynamic control in the coupling of salicylate derivatives.

References

  • Vertex AI Search. (2023). Synthesis of 5-sulfamoyl benzoic acid analogues and LPA2 receptor agonist activity. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2023). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU. ACS Omega. Link

  • Vertex AI Search. (2023). 5-Aminosalicylic Acid Derivatives: Pharmacokinetics and Clinical Use. RxList / NIH. Link

  • PubChem. (n.d.). Compound Summary: 5-Sulfosalicylic acid (Related Structural Analog).[1] National Library of Medicine. Link

Sources

Troubleshooting & Optimization

preventing degradation of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Role: Senior Application Scientist Ticket ID: HMSBA-STAB-001

Welcome to the Technical Support Center. You are likely working with 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (hereafter referred to as HMSBA ), a critical intermediate often used in the synthesis of Bcl-2 inhibitors or as a structural analog to calcium dobesilate-related compounds.

This molecule presents a "Jekyll and Hyde" stability profile: the sulfonamide moiety is robust, but the salicylic acid core is highly susceptible to oxidative degradation and photolysis. This guide addresses the specific chemical behaviors causing degradation and provides self-validating protocols to prevent them.

📂 Select Your Issue
  • [Issue 1: My white powder/solution has turned pink or brown.] (Oxidation)

  • [Issue 2: I see extra peaks in my HPLC chromatogram.] (Hydrolysis/Dimerization)

  • [Issue 3: The compound precipitates upon pH adjustment.] (Solubility/Ionization)

🔧 Troubleshooting Guides
1. Issue: Discoloration (The "Pink" Phenomenon)

Diagnosis: Oxidative Degradation via Quinone Formation. Severity: Critical (Irreversible impurity formation).

The Mechanism: The 2-hydroxy (phenolic) group on the benzoic acid core is electron-rich. In the presence of oxygen, light, and trace metal ions (specifically Fe³⁺ or Cu²⁺), this group undergoes radical oxidation. This forms a para-quinone species or leads to oxidative coupling (dimerization), resulting in a pink, brown, or black color. This is chemically similar to the degradation seen in Calcium Dobesilate or Salicylic Acid.

Corrective Protocol:

  • Deoxygenate Solvents: Never dissolve HMSBA in "fresh" bench solvents. Sparge all buffers and solvents with Argon or Nitrogen for 15 minutes prior to use.

  • Chelation Strategy: Trace metals catalyze the Fenton reaction, generating hydroxyl radicals that attack the phenol. Add 0.1 mM EDTA to your aqueous buffers to sequester free iron.

  • Amber Glassware: The salicylic core absorbs UV light, which accelerates the radical formation. Always store solutions in amber vials wrapped in foil.

Self-Validating Check:

Dissolve 5 mg of your compound in 1 mL of 0.1 M NaOH. If the solution turns pink within 60 seconds, your starting material is already significantly oxidized.

2. Issue: HPLC Peak Splitting & Extra Peaks

Diagnosis: Hydrolysis or pH-Dependent Ionization. Severity: Moderate.

The Mechanism:

  • Hydrolysis: While the morpholine sulfonamide bond is generally stable, it can hydrolyze under reflux in strong acid (pH < 1) or strong base (pH > 12), releasing free morpholine and 2-hydroxy-5-sulfobenzoic acid.

  • Ionization Artifacts: HMSBA has two acidic protons: the carboxylic acid (pKa ~3) and the phenolic hydroxyl (pKa ~10). If your HPLC mobile phase pH is near the pKa of the carboxylic acid, the molecule flips between ionized and unionized states, causing peak splitting.

Corrective Protocol:

  • Buffer the Mobile Phase: Do not use plain water/acetonitrile. Use 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH ~4.5) to lock the ionization state.

  • Avoid Extreme Workups: When extracting, keep the aqueous phase between pH 4 and pH 8. Avoid boiling in 6M HCl, which is a common error when trying to remove protecting groups from other parts of a larger molecule.

📊 Technical Data & Stability Profile
ParameterSpecification / Behavior
Storage Temperature -20°C (Long term), 2-8°C (Working stock)
Light Sensitivity High . Phenolic core generates radicals under UV.
pH Stability Window pH 2.0 – 9.0 (Stable for >24h at RT)
Critical Incompatibility Strong oxidizers (Peroxides, KMnO₄), Iron salts (FeCl₃)
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low at pH < 3)
🧪 Visualizing the Degradation Pathways

The following diagram maps the degradation logic. Use this to identify where your process might be failing.

HMSBA_Degradation HMSBA HMSBA (Intact) (White Powder) Oxidation Oxidation Pathway (Fast) HMSBA->Oxidation Light / O2 / Fe3+ Hydrolysis Hydrolysis Pathway (Slow/Extreme Conditions) HMSBA->Hydrolysis pH < 1 or pH > 12 High Heat Radical Phenoxy Radical Oxidation->Radical Protect1 Prevention: Argon + EDTA + Amber Vials Oxidation->Protect1 Split Cleavage Products (Sulfobenzoic acid + Morpholine) Hydrolysis->Split Protect2 Prevention: Buffer pH 4-8 Hydrolysis->Protect2 Quinone Quinoid Species (Pink/Brown Color) Radical->Quinone Dimerization

Figure 1: Degradation pathways of HMSBA. The oxidative pathway (red) is the most common cause of failure, indicated by color change. The hydrolytic pathway (yellow) usually requires extreme pH or heat.

📝 Standard Operating Procedure (SOP) for Solution Preparation

Use this protocol to prepare stock solutions for biological assays (e.g., Bcl-2 inhibition).

Reagents:

  • HMSBA (Solid)

  • DMSO (Anhydrous, stored over molecular sieves)

  • Argon gas line

Procedure:

  • Purge: Gently bubble Argon through the anhydrous DMSO for 5 minutes to remove dissolved oxygen.

  • Weigh: Weigh the target amount of HMSBA into an amber glass vial. Do not use clear glass.

  • Dissolve: Add the degassed DMSO via syringe. Cap immediately.

  • Vortex: Vortex for 30 seconds until fully dissolved.

  • Storage:

    • Immediate Use: Keep on ice, protected from light.

    • Long Term: Aliquot into single-use amber vials. Flush headspace with Argon. Snap freeze and store at -80°C.

    • Note: Discard any aliquot that has turned pink after thawing.

📚 References
  • Lunak, S., et al. (1992).[1] "Degradation of 2-hydroxybenzoic acid by advanced oxidation processes." Journal of Photochemistry and Photobiology. - Establishes the kinetics of salicylic acid derivative oxidation and the critical role of pH and Iron in the Fenton mechanism.

  • Baertschi, S. W. (2005).[2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.[2] - Authoritative text on hydrolysis kinetics of sulfonamides and oxidative stress testing.

  • Ghorai, M. K., et al. (2010). "Synthesis and Stability of Morpholine Derivatives." ResearchGate Review. - Details the chemical stability of the morpholine ring and its sulfonamide linkages.

  • Nassar, M. N., et al. (1992).[2] "Stability of sulfonamide derivatives in aqueous solutions." Journal of Pharmaceutical Sciences. - Provides the pH-rate profiles for sulfonamide hydrolysis, confirming stability in the pH 4-9 range.

Sources

identifying and minimizing off-target effects of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific physicochemical and pharmacological properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 91134-85-9).

While often confused with Calcium Dobesilate (2,5-dihydroxybenzenesulfonate) due to structural similarities, this compound is a salicylate-sulfonamide hybrid . Its off-target profile is distinct, driven by the metal-chelating salicylate core and the sulfonamide moiety.

Topic: Minimizing Off-Target Effects & Assay Interference

Audience: Medicinal Chemists, Assay Development Scientists, Pharmacologists

Executive Technical Summary

Compound Identity: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (HMSBA). Pharmacophore Analysis:

  • Salicylate Core (Ortho-hydroxybenzoic acid): Potent chelator of Fe(III) and other transition metals; intrinsic fluorescence.

  • Sulfonamide Moiety (Morpholine-4-sulfonyl): Potential Carbonic Anhydrase (CA) liability; polar surface area contributor.

Critical Advisory: Unlike Calcium Dobesilate, HMSBA lacks the para-hydroquinone structure. Therefore, it is less likely to act as a redox cycler in peroxidase assays but highly likely to act as a metallo-scavenger and optical interferent.

Troubleshooting Guide: Assay Interference

Module A: False Positives in Metalloenzyme Assays

Symptom: You observe high potency (low IC50) against metalloenzymes (e.g., MMPs, Histone Deacetylases, or Arginase) that disappears upon counter-screening.

Mechanism: The ortho-hydroxy-carboxylic acid motif (salicylate) forms a stable 6-membered chelate ring with active site metals (


, 

,

). This is an artifactual "sequestration" mechanism, not true allosteric/competitive inhibition.

Diagnostic Protocol:

  • Question: Is my inhibition real or due to metal stripping?

  • Solution: Perform the "Metal Rescue" Experiment .

ParameterStandard ConditionRescue ConditionInterpretation
Cofactor Physiological

(e.g., 10 µM)
Excess

(e.g., 1 mM)
If IC50 shifts >10-fold, inhibition is chelation-driven (Artifact).
Buffer Standard Assay BufferBuffer + 0.01% Triton X-100Rules out aggregation-based sequestration.
Module B: Optical Interference (Colorimetric & Fluorescent)

Symptom: Inconsistent readouts in Iron-based assays or UV-fluorescence assays.

Mechanism:

  • The "Purple" Shift: Salicylates bind adventitious

    
     to form a violet complex (
    
    
    
    nm), interfering with absorbance readouts in this range.
  • Intrinsic Fluorescence: The salicylate core fluoresces (Ex: ~300nm, Em: ~400-450nm), potentially overlapping with blue-fluorescent substrates (e.g., AMC or coumarin derivatives).

Visualizing the Interference Pathways:

G HMSBA HMSBA (Compound) Fe3 Free Fe(III) (Buffer Contaminant) HMSBA->Fe3 Chelation Enzyme Target Enzyme (Metallo-dependent) HMSBA->Enzyme Metal Stripping (False Positive) Fluorophore Blue Fluorophore (Readout) HMSBA->Fluorophore Spectral Overlap (High Background) Violet Complex Violet Complex Fe3->Violet Complex Absorbance @ 530nm

Figure 1: Mechanisms of HMSBA interference. The compound acts as both a metal chelator (red path) and an optical interferent (yellow path).

Biological Off-Target Mitigation

FAQ: Biological Selectivity

Q: I am seeing unexpected pH changes or transport issues. Why? A: The sulfonamide group is acidic (pKa ~10), but the benzoic acid is strongly acidic (pKa ~3). At physiological pH (7.4), HMSBA is a dianion . This limits passive membrane permeability and makes it a substrate for Anion Transporters (OATs), potentially altering intracellular concentrations unexpectedly.

Q: What is the primary protein off-target? A: Albumin Binding. Salicylates bind albumin with high affinity (Site I).

  • Impact: In high-serum assays (e.g., whole blood), the "free fraction" of HMSBA drops precipitously, shifting the IC50 to the right.

  • Correction: Always report IC50 values in both "Buffer Only" and "Buffer + 10% FBS" to quantify the protein shift.

Q: Does the sulfonamide group pose a Carbonic Anhydrase (CA) risk? A: Yes. While morpholine sulfonamides are less potent than primary sulfonamides, they can still bind CA isoforms.

  • Action: If using HMSBA as a scaffold for drug design, counter-screen against Carbonic Anhydrase II (CA-II) early to avoid carrying this liability forward.

Validated Workflow: Cleaning Up the Data

Use this decision tree to validate any "hit" generated by HMSBA.

Workflow Start Hit Identified (HMSBA) Check1 Is Enzyme Metal-Dependent? Start->Check1 Check2 Is Readout Fluorescent? Check1->Check2 No Action_Metal Run Metal Rescue (Add excess Zn/Fe) Check1->Action_Metal Yes Action_Optical Run Spectral Scan (Ex 300-350nm) Check2->Action_Optical Yes (Blue/UV) Result_True True Inhibitor Check2->Result_True No (Red/NIR) Action_Metal->Check2 No Shift Result_False Artifact Action_Metal->Result_False IC50 Shifts >10x Action_Optical->Result_True Clean Spectrum Action_Optical->Result_False High Background

Figure 2: Validation workflow to distinguish true biological activity from physicochemical artifacts.

References

  • Salicylate-Metal Interactions

    • Hider, R. C., et al. (2001). "Iron chelation by salicylates and related compounds." Coordination Chemistry Reviews. Link

    • Relevance: Establishes the mechanism for false positives in metalloenzyme assays.
  • Sulfonamide Off-Targets

    • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

    • Relevance: Details the binding of sulfonamide deriv
  • Assay Interference Mechanisms

    • Thorne, N., et al. (2010). "Apparent activity in drug discovery: mechanisms, detection and control." Nature Chemical Biology. Link

    • Relevance: Authoritative guide on aggregating and chel
  • Albumin Binding of Salicylates

    • Vree, T. B., et al. (1994). "Protein binding of salicylates." Clinical Pharmacokinetics. Link

    • Relevance: Explains the "protein shift" phenomenon observed in serum-based assays.

Technical Support Center: Enhancing the Stability and Shelf-Life of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and extending the shelf-life of this compound. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during experimental work.

Introduction to the Stability Profile of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a molecule of interest in pharmaceutical research. Its chemical structure, featuring a phenolic hydroxyl group, a sulfonamide linkage, a morpholine ring, and a benzoic acid moiety, presents a unique set of stability challenges. Understanding these potential liabilities is the first step toward developing robust formulations and ensuring the integrity of your experimental data.

Based on the chemistry of its functional groups, this compound is potentially susceptible to three primary degradation pathways:

  • Oxidative Degradation: The phenolic hydroxyl group is a prime target for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients. This can lead to the formation of colored degradation products and a loss of potency. The morpholine ring can also undergo oxidative cleavage.

  • Hydrolytic Degradation: The sulfonamide bond may be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the molecule into its constituent sulfonic acid and amine fragments.

  • Photodegradation: Aromatic compounds, especially those with electron-donating groups like the hydroxyl group, can be sensitive to UV light, leading to photolytic degradation.

This guide will provide a structured approach to identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is developing a yellowish tint over time. What could be the cause?

A1: A color change, particularly the development of a yellow or brownish hue, is a strong indicator of oxidative degradation. The phenolic hydroxyl group in the molecule is likely being oxidized to form quinone-like structures, which are often colored. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions.

Q2: I'm observing a loss of potency in my formulation, but no significant new peaks are appearing in my HPLC chromatogram. What should I investigate?

A2: This scenario could point towards a few possibilities. Firstly, your analytical method may not be stability-indicating, meaning it's not capable of resolving the degradation products from the parent peak. It is crucial to develop and validate a stability-indicating HPLC method. Secondly, the degradation products might not have a chromophore that absorbs at the wavelength you are monitoring. Consider using a photodiode array (PDA) detector to screen for new peaks at different wavelengths. Finally, it's possible that the degradation is leading to the formation of small, volatile molecules or compounds that are not retained on your column.

Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

Q4: Are there any specific excipients I should avoid when formulating with this compound?

A4: Yes, certain excipients can pose a compatibility risk. Be cautious with excipients that have high levels of peroxide impurities (e.g., some grades of polyethylene glycol (PEG) and povidone), as these can initiate oxidative degradation.[3] Excipients containing reactive functional groups or trace metal impurities should also be carefully evaluated.[4] A thorough drug-excipient compatibility study is essential during pre-formulation development.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving stability issues with 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

Problem 1: Rapid Degradation in Solution
Symptom Potential Cause Recommended Action
Appearance of new peaks in HPLC, loss of parent peakHydrolysis, Oxidation, or Photodegradation1. Control pH: Use a suitable buffer system to maintain the pH in the optimal range (empirically determine, but start with pH 4-7).2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[6]3. Deoxygenate Solvent: Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen.4. Add Antioxidants: Incorporate a suitable antioxidant into your formulation (see Table 2).
Color change (e.g., yellowing)Oxidation of the phenolic group1. Use Chelating Agents: Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.2. Select Appropriate Antioxidant: Use an antioxidant known to be effective for phenolic compounds, such as butylated hydroxytoluene (BHT) or ascorbic acid.[7]
Precipitation or cloudinesspH shift leading to insolubility, or formation of insoluble degradants1. Verify pH: Re-measure the pH of the solution.2. Buffer Capacity: Ensure your buffer has sufficient capacity to resist pH changes.3. Characterize Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.
Problem 2: Instability in Solid State
Symptom Potential Cause Recommended Action
Discoloration of the powderSurface Oxidation or Photodegradation1. Protect from Light and Air: Store the solid compound in well-sealed, light-resistant containers under an inert atmosphere.2. Control Humidity: Store in a desiccator or with a desiccant to minimize moisture, which can accelerate degradation.
Caking or clumpingHygroscopicity1. Store in a Dry Environment: Use of desiccants is crucial.2. Consider Co-processing: Investigate co-milling with hydrophobic excipients to reduce moisture uptake.
Inconsistent analytical results between batchesPolymorphism or presence of amorphous content1. Characterize Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form.2. Control Crystallization Process: Develop a robust crystallization process to ensure consistent solid-state properties.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.[8]

Objective: To intentionally degrade 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder and the stock solution to 80°C for 48 hours.

    • Photodegradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a suitable HPLC method.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[9]

Methodology:

  • Column Selection: Start with a C18 column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water (to ensure the carboxylic acid is protonated).

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar degradants. A good starting point is a linear gradient from 10% B to 90% B over 20 minutes.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. Select an optimal wavelength for the quantification of the parent compound and its impurities.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 will be crucial for demonstrating specificity.

Visualization of Key Concepts

Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolytic Degradation (Acidic pH) cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Compound 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid HydrolysisProducts 2-Hydroxy-5-sulfobenzoic acid + Morpholine Compound->HydrolysisProducts H₂O / H⁺ OxidationProducts Quinone-type derivatives, Ring-opened morpholine products Compound->OxidationProducts O₂ / Light / Metal ions PhotoProducts Various photolytic fragments Compound->PhotoProducts UV Light

Caption: Potential degradation pathways for 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

Troubleshooting Workflow for Stability Issues

TroubleshootingWorkflow Start Stability Issue Observed (e.g., new peak, color change) IdentifyConditions Identify Conditions of Instability (e.g., pH, light, temperature) Start->IdentifyConditions ForcedDegradation Perform Forced Degradation Study IdentifyConditions->ForcedDegradation DevelopMethod Develop Stability-Indicating Analytical Method ForcedDegradation->DevelopMethod CharacterizeDegradants Characterize Degradation Products (LC-MS) DevelopMethod->CharacterizeDegradants HypothesizePathway Hypothesize Degradation Pathway CharacterizeDegradants->HypothesizePathway SelectStabilizers Select Appropriate Stabilizers (Antioxidants, Buffers, Chelating Agents) HypothesizePathway->SelectStabilizers FormulationOptimization Formulation Optimization & Excipient Compatibility SelectStabilizers->FormulationOptimization FinalStabilityStudy Conduct Formal Stability Study FormulationOptimization->FinalStabilityStudy

Caption: A systematic workflow for troubleshooting stability issues.

Data Summary Tables

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal-80°C48 hours
PhotolyticUV (254 nm) & Visible LightAmbientAs per ICH Q1B

Table 2: Common Stabilizers for Pharmaceutical Formulations

Stabilizer TypeExampleMechanism of ActionTypical Concentration
Antioxidant (Water-Soluble) Ascorbic AcidOxygen scavenger, free radical scavenger0.01 - 0.1%
Antioxidant (Oil-Soluble) Butylated Hydroxytoluene (BHT)Free radical scavenger0.01 - 0.1%
Chelating Agent Edetate Disodium (EDTA)Sequesters metal ions that catalyze oxidation0.01 - 0.05%
pH Buffer Citrate Buffer, Phosphate BufferMaintains pH in a stable rangeVaries based on desired pH and buffer capacity
Photostabilizer UV absorbers (e.g., benzophenones)Absorb UV radiation to prevent photodegradationFormulation dependent

References

  • Langbein, D., & Dave, M. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1-32.
  • Waterman, K. C., et al. (2002). Stabilization of medicinal agents against common reactions. Pharmaceutical Development and Technology, 7(1), 1-33.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 755-763.
  • Crowley, P. J., & Martini, L. G. (Eds.). (2001). Drug-excipient interactions. Interpharm Press.
  • Tacić, A., et al. (2017). Antimicrobial sulfonamide drugs. Advanced technologies, 6(1), 58-71.
  • Białk-Bielińska, A., et al. (2016). Hydrolysis of sulphonamides in aqueous solutions.
  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15.
  • Ragno, G., et al. (2003). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of inclusion phenomena and macrocyclic chemistry, 46(3-4), 163-169.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • (2022). A review on development and validation of stability indicating HPLC methods for analysis of acidic drugs. International Journal of Pharmaceutical Sciences and Research, 13(5), 1934-1944.
  • Fabbri, D., et al. (2005). Photocatalytic degradation of aromatic sulfonates present in industrial percolates. Journal of Applied Electrochemistry, 35(7-8), 815-820.
  • Sayre, R. M., & Dowdy, J. C. (2007). Photostabilizers, UV absorbers, and methods of photostabilizing a sunscreen composition. U.S.
  • Amorati, R., & Valgimigli, L. (2015). Antioxidant Activity of Natural Phenols. Antioxidants, 4(4), 793-820.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Blanchard, J., & Niazi, S. (1974). Kinetics of hydrolysis of sulfonamides in aqueous solution. Journal of pharmaceutical sciences, 63(8), 1189-1193.
  • (2024). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
  • Kümmerer, K. (Ed.). (2008). Pharmaceuticals in the environment: sources, fate, effects and risks. Springer Science & Business Media.
  • (n.d.). Role of Buffers in Pharmacy. CUTM Courseware.
  • (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4545-4557.
  • Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 31(8), 612-621.
  • (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Lab Pro Inc.
  • Al-khateb, E. I., Ahmed, A., & Alsamarrai, K. F. (2020). Pharmaceutical Compounds as Photostabilizers. Journal of Physics: Conference Series, 1530(1), 012117.
  • de Oliveira, A. C., et al. (2022). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 27(19), 6537.
  • Pérez-Estrada, L. A., et al. (2005). Studies on sulfonamide degradation products.
  • Al-Gousous, J., & Langguth, P. (2021). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. Pharmaceutics, 13(1), 63.
  • Zhang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1369647.
  • Smith, A. B. (2018).
  • Khataee, A., & Kasiri, M. B. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • Sharma, G., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 095-102.
  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263.
  • (n.d.). Development of Sustainable Photo-protectants for UV-Sensitive Drugs. Ulster University.
  • (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating HPLC method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • (2017). Antimicrobial sulfonamide drugs. Advanced technologies, 6(1), 58-71.
  • (n.d.). Morpholine API Suppliers. Pharmaoffer.
  • Desai, D., & Varia, S. (2013). Drug Formulations Using Water Soluble Antioxidants. U.S.
  • (2024).
  • (n.d.).
  • Kulkarni, S., & Gunjal, P. (2022).
  • (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4545-4557.

Sources

troubleshooting mass spectrometry analysis of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Hub. This guide is designed for analytical chemists and researchers encountering challenges in the LC-MS/MS analysis of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (often a key impurity or intermediate in the synthesis of dobesilate-class drugs).[1]

Unlike generic protocols, this guide treats the analyte as a dynamic chemical system. We address the why behind the method parameters, ensuring you can troubleshoot root causes rather than just symptoms.

📊 Compound Intelligence & Quick Specs

Before troubleshooting, verify your target parameters. This molecule exhibits amphiphilic but predominantly acidic behavior .

ParameterValueTechnical Note
Formula

Monoisotopic Mass 287.0464 Da
Target Ion (ESI-) 286.0391

Primary Mode. The carboxylic acid and phenol facilitate easy deprotonation.[1]
Target Ion (ESI+) 288.0536

Secondary Mode. Weak intensity.[1] The sulfonamide linkage significantly reduces the basicity of the morpholine nitrogen.
pKa (Predicted)

;

The sulfonyl group is electron-withdrawing, increasing the acidity of the benzoic acid moiety relative to unsubstituted benzoic acid.[1]
LogP

Moderately polar.[1] Retention on C18 requires pH control.

🛠 Module 1: Ionization & Source Optimization

The Issue: "I see no signal or very weak signal in Positive Mode."

The Mechanism

Users often assume the morpholine ring is basic. However, in this molecule, the morpholine nitrogen is part of a sulfonamide linkage (


).[1] The electron-withdrawing sulfonyl group delocalizes the lone pair on the nitrogen, rendering it effectively non-basic .
Protocol: Switch to Negative Mode (ESI-)
  • Polarity: Negative (ESI-) is mandatory for high-sensitivity quantitation.[1]

  • Source Temperature: High (

    
    ).[1] Sulfonamides are thermally stable, and higher heat aids desolvation of the polar acid group.
    
  • Capillary Voltage: Keep moderate (-2.5 kV to -3.5 kV). Excessive voltage in negative mode often causes corona discharge, seen as high chemical noise.

Troubleshooting Flowchart

IonizationLogic Start Problem: Low Signal Intensity CheckMode Current Ionization Mode? Start->CheckMode PosMode Positive (ESI+) CheckMode->PosMode NegMode Negative (ESI-) CheckMode->NegMode Action1 STOP. Sulfonamide N is not basic. Switch to ESI(-). PosMode->Action1 CheckpH Check Mobile Phase pH NegMode->CheckpH LowpH pH < 3.0 (High Formic Acid) CheckpH->LowpH HighpH pH > 4.5 (Ammonium Acetate) CheckpH->HighpH Action2 Ion Suppression Risk. COOH is protonated (Neutral). Increase pH slightly. LowpH->Action2 Action3 Optimal State. COOH is deprotonated ([COO]-). Ensure organic buffer is volatile. HighpH->Action3

Figure 1: Decision logic for optimizing ionization parameters based on chemical properties.

⚗️ Module 2: Chromatographic Separation

The Issue: "The peak elutes too early (at the void volume) or tails badly."

The Mechanism

The molecule is polar (sulfonamide + carboxylic acid).

  • High pH: The molecule is fully ionized (

    
    ), making it too polar to stick to a standard C18 column.
    
  • Low pH: The molecule is neutral (

    
    ), increasing retention, but potentially suppressing the ESI(-) signal (The "Chromatographic Paradox").
    
Protocol: The "Compromise" Method

We need a pH that allows retention but supports ionization.

  • Stationary Phase: Use a Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex Biphenyl, or Agilent SB-Aq).[1] These phases prevent "phase collapse" in high aqueous conditions and interact better with the polar sulfonyl group.

  • Mobile Phase A: 10 mM Ammonium Formate (pH ~3.8).

    • Why? The formate buffer maintains a pH near the pKa. It allows enough neutral species for retention on the column, but the ammonium ions facilitate ionization in the source (gas-phase deprotonation).

  • Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and slightly lower sensitivity for sulfonamides).

Gradient Table (Standard 100mm Column):

Time (min) % B (ACN) State
0.0 - 1.0 5% Loading (High Aqueous essential for retention)

| 1.0 - 6.0 | 5%


 95% | Elution of analyte |
| 6.0 - 8.0 | 95% | Wash (Remove hydrophobic matrix) |
| 8.1 - 10.0 | 5% | Re-equilibration |[1]

💥 Module 3: Fragmentation & Identification (MS/MS)

The Issue: "I need to confirm identity but the fragmentation is confusing."

The Mechanism

In Negative Mode (


), the fragmentation is driven by the stability of the leaving groups.
  • Decarboxylation: The most energetically favorable pathway for benzoic acids is the loss of

    
     (44 Da).
    
  • Sulfonyl Cleavage: High collision energy can cleave the

    
     bond or the 
    
    
    
    bond.
Validated Transition Table
Precursor (

)
Product (

)
LossCollision Energy (eV)Type
286.0 242.0

15 - 20Quantifier (Most abundant)
286.0 178.0

30 - 40Qualifier (Structural confirmation)
286.0 80.0

45+Qualifier (High energy fragment)
Fragmentation Pathway Diagram

Fragmentation Parent Parent Ion [M-H]- m/z 286 Step1 Decarboxylation Loss of CO2 (44 Da) Parent->Step1 Frag1 Product A [M-H-CO2]- m/z 242 Step1->Frag1 Step2 Sulfonyl Cleavage Loss of SO2 (64 Da) Frag1->Step2 Frag2 Product B (Phenol-Morpholine) m/z 178 Step2->Frag2

Figure 2: Proposed MS/MS fragmentation pathway in ESI negative mode.

❓ Frequently Asked Questions (FAQs)

Q: Can I use Positive Mode if I add more acid? A: Technically, yes, but it is not recommended. Forcing protonation on the sulfonamide nitrogen requires very low pH, which degrades column life and suppresses signal. Furthermore, the


 adduct is often unstable and may split signal into Sodium (

) adducts, complicating quantitation.

Q: I see a peak at m/z 573. What is this? A: This is likely the Dimer


.[1]
  • Cause: Concentration is too high or source temperature is too low.

  • Fix: Dilute the sample 1:10 or increase the source temperature to break up the non-covalent dimer.

Q: My calibration curve is non-linear at high concentrations. A: ESI saturation is common with benzoic acids.

  • Fix: Use a stable isotope-labeled internal standard (SIL-IS) if available.[1] If not, use a structural analog like Salicylic Acid-d4 or Furosemide (which also contains a sulfonamide and carboxylic acid) as an internal standard to normalize ionization efficiency.[1]

Q: Is this molecule light-sensitive? A: Yes, substituted benzoic acids and sulfonamides can be photo-labile.[1] Store stock solutions in amber vials and avoid prolonged exposure to benchtop light during preparation.

📚 References

  • NIST Mass Spectrometry Data Center. "Benzoic Acid Fragmentation Patterns." NIST Chemistry WebBook, SRD 69. Link

  • Thermo Fisher Scientific. "Metabolome identification using LC-MSn Orbitrap-based mass spectrometry."[1] (Demonstrates negative mode preference for acidic metabolites). Link

  • Waters Corporation. "Analysis of Acidic Compounds using Negative Electrospray Ionization." Waters Application Notes. (General principles for carboxylic acid analysis). Link

  • PubChem. "3-(Morpholine-4-sulfonyl)benzoic acid (Compound Summary)." National Library of Medicine. (Structural confirmation and property data). Link

  • Doc Brown's Chemistry. "Mass spectrum of benzoic acid fragmentation pattern." (Mechanistic basis for CO2 loss). Link

Sources

addressing cellular resistance to 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of cellular resistance to 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS: 91134-85-9).

This compound is a sulfonylbenzoic acid derivative , structurally combining a salicylic acid core (anti-inflammatory/COX inhibition potential) with a sulfonamide-morpholine moiety (antimicrobial/DHPS inhibition potential).[1][2] Resistance mechanisms often overlap between these functional groups.[1][2]

Compound: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Abbreviation: HMS-BA Molecular Formula: C₁₁H₁₃NO₆S | MW: 287.29 g/mol [1][2]

Part 1: Diagnostic Workflow & Triage

Before assuming biological resistance, rule out physicochemical assay failures common to sulfonylbenzoic acids.[1][2]

Phase I: Physicochemical Verification

Q: My IC50/MIC curves have shifted significantly. Is the compound precipitating? A: This is a high-probability cause.[1][2] HMS-BA possesses a carboxylic acid group (pKa ~3.[1][2]0) and a sulfonamide moiety.[1][2][3][4][5][6][7][8]

  • The Issue: In standard cell culture media (pH 7.2–7.4), the compound acts as an anion.[1][2] However, if you are using high concentrations (>100 µM) in DMSO stocks diluted into acidic microenvironments (e.g., bacterial biofilms or lysosomal tracking assays), the protonated form may precipitate out of solution, becoming unavailable to the cells.[1][2]

  • Diagnostic Step: Centrifuge your working solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant.[1][2] If absorbance drops compared to the pre-spin sample, you have a solubility artifact, not cellular resistance.[1][2]

Phase II: Biological Resistance Profiling

If solubility is confirmed, determine if the resistance is Target-Mediated or Transport-Mediated .[1][2]

Troubleshooting Tree: Mechanism Identification

Resistance_Mechanism_Tree Start Observed Resistance (>10x IC50/MIC Increase) Check_Efflux Step 1: Efflux Pump Test Add Verapamil (Mammalian) or PAβN (Bacterial) Start->Check_Efflux Resensitized Sensitivity Restored? Check_Efflux->Resensitized Efflux_Pos Mechanism: Efflux (MDR1/AcrAB-TolC) Resensitized->Efflux_Pos Yes Target_Check Step 2: Target Sequencing (DHPS / COX / MrgX1) Resensitized->Target_Check No Mutation_Found Mutation Identified? Target_Check->Mutation_Found Target_Res Mechanism: Target Modification (e.g., folP mutation) Mutation_Found->Target_Res Yes Metabolic Mechanism: Metabolic Bypass or Degradation Mutation_Found->Metabolic No

Figure 1: Decision tree for isolating the resistance mechanism of HMS-BA.

Part 2: Mechanisms of Resistance (Deep Dive)[1][2]

The "Folate Bypass" (Antimicrobial Context)

If you are using HMS-BA as an antimicrobial, it functions as a sulfonamide mimic, competing with p-aminobenzoic acid (pABA) for the active site of Dihydropteroate Synthase (DHPS) .[1][2]

  • Mechanism: Resistant cells often acquire mutations in the folP gene (encoding DHPS).[1][2][4][8] Specifically, amino acid substitutions in Loop 1 and Loop 2 of the enzyme create steric hindrance that excludes the bulky morpholine-sulfonyl group of HMS-BA while still accepting the smaller pABA substrate [1].[1][2]

  • The "Rescue" Phenomenon: If your media contains high levels of thymidine or purines, cells can bypass the folate blockade entirely.[2]

    • Action: Check your media formulation.[1][2][9] Ensure you are using Mueller-Hinton Broth (low thymidine) rather than LB or DMEM, which can mask the compound's activity.[1][2]

Efflux Pump Overexpression (General Context)

The morpholine ring makes HMS-BA a prime substrate for multidrug resistance (MDR) efflux pumps.[1][2]

  • Bacteria: AcrAB-TolC system in Gram-negatives.[1][2]

  • Mammalian: P-glycoprotein (P-gp) or BCRP.[1][2]

  • Evidence: If resistance is broad-spectrum (cross-resistance to other sulfonamides or unrelated organosulfurs), efflux is the likely culprit.[1][2]

Metabolic Inactivation

The morpholine ring is susceptible to oxidative metabolism (N-oxidation or ring opening) by cytochrome P450s in mammalian hepatocytes or specific bacterial enzymes.[1][2]

Part 3: Experimental Protocols

Protocol A: Efflux Inhibition Assay (Validation of Transport Resistance)

Use this to confirm if the compound is being pumped out of the cell.[1][2]

Reagents:

  • HMS-BA (Test Compound)[1][2]

  • Verapamil (P-gp inhibitor, Mammalian) or PAβN (RND pump inhibitor, Bacterial)[1][2]

  • Cell Viability Reagent (e.g., Resazurin/AlamarBlue)[1][2]

Step-by-Step:

  • Seed Cells: Plate cells at 5,000 cells/well (mammalian) or 5x10⁵ CFU/mL (bacterial) in 96-well plates.

  • Inhibitor Treatment: Pre-treat one set of wells with the efflux inhibitor at a sub-lethal concentration (e.g., 20 µM PAβN for E. coli) for 30 minutes.[2]

  • Dose Response: Add HMS-BA in a 2-fold serial dilution (Range: 0.1 µM to 500 µM).

  • Incubation: Incubate for 24h (bacteria) or 48h (mammalian).

  • Readout: Measure fluorescence (Ex/Em 560/590 nm).

  • Calculation: Calculate the Fold Reversal Factor (FRF).

    
    [1][2]
    
    • Interpretation: An FRF > 4.0 indicates significant efflux-mediated resistance.[1][2]

Protocol B: Competitive Metabolite Rescue (Target Validation)

Use this to confirm the compound is hitting the Folate/DHPS pathway.[1][2]

Concept: If HMS-BA targets DHPS, adding excess product (Folic Acid) or downstream metabolites (Thymidine) should abolish the inhibitory effect.[1][2]

ConditionAdditiveExpected Result (If On-Target)Expected Result (If Off-Target/Toxicity)
Control NoneCell Death / StasisCell Death / Stasis
Rescue A pABA (100 µM)Growth Restored (Competition)No Growth
Rescue B Thymidine (100 µM)Growth Restored (Bypass)No Growth

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use UV-Vis to quantify intracellular accumulation of HMS-BA? A: Direct UV-Vis is difficult due to cellular background.[1][2] However, the salicylic acid core fluoresces.[2] You can attempt HPLC with fluorescence detection (Ex ~300nm, Em ~400nm), but LC-MS/MS is the gold standard.[1][2] Monitor the transition of the parent ion (m/z ~286 [M-H]⁻) in negative mode due to the carboxylic acid.[1][2]

Q: The compound works in enzyme assays but fails in whole cells.[1][2] Why? A: This is the "permeability gap."[1][2] The carboxylic acid is ionized at physiological pH, making passive diffusion through lipid bilayers slow.[2]

  • Solution: Try an ester-prodrug strategy (e.g., methyl ester of HMS-BA) if your goal is to prove the mechanism inside the cell.[1][2] Intracellular esterases will cleave it back to the active acid.[1][2]

Q: Is this compound stable in DMSO? A: Yes, sulfonamides are generally stable.[2] However, avoid repeated freeze-thaw cycles which can introduce moisture.[1][2] Water in DMSO can cause the carboxylic acid moiety to protonate and precipitate upon thawing.[1][2] Store aliquots at -20°C.

References

  • Venkatesan, M., et al. (2022).[1][2] "Molecular mechanism of plasmid-borne resistance to sulfonamides." bioRxiv. [Link][1][2]

  • PubChem. (2025).[1][2] "Compound Summary: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 91134-85-9)."[1][2][10] National Library of Medicine.[1][2] [Link][1][2]

Sources

reducing cytotoxicity of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid in primary cells

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Subject: Cytotoxicity Mitigation in Primary Cell Culture

Introduction

Welcome to the Technical Assistance Center. You are likely encountering viability issues when treating primary cells with 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (HMSBA).[1]

Unlike immortalized cell lines (e.g., HeLa, HEK293), primary cells (hepatocytes, neurons, fibroblasts) lack robust metabolic adaptation mechanisms. HMSBA presents a dual challenge: it contains a salicylate core (2-hydroxybenzoic acid) and a sulfonamide-morpholine moiety .[1]

This guide addresses the three most common sources of "false" and "mechanistic" cytotoxicity: Solvent Shock , Acidic Micro-environments , and Mitochondrial Uncoupling .

Module 1: Solubility & Formulation (The "Invisible" Toxicity)

The Problem: HMSBA is an organic acid with moderate lipophilicity. Users often dissolve it in 100% DMSO and spike it directly into the culture well.

  • Result: Localized precipitation ("crashing out") causes physical stress to cells, or the high local DMSO concentration lyses the cell membrane before the drug disperses.

Protocol: The "Intermediate Dilution" Method

Do not add 100% DMSO stocks directly to primary cell wells.

StepActionScientific Rationale
1 Prepare Master Stock Dissolve HMSBA in anhydrous DMSO to 100 mM . Vortex until clear.
2 Create Intermediate Dilute the Master Stock 1:10 into warm culture media (or PBS) in a separate tube. Vortex immediately. (Result: 10 mM drug, 10% DMSO)
3 Final Dosing Add the Intermediate to your cells to reach the final concentration (e.g., 10 µM).
4 Validation Inspect the Intermediate tube under a microscope. If crystals are visible, do not proceed .
Critical Thresholds
  • DMSO Limit: Primary cells generally tolerate <0.1% v/v DMSO.[2][3][4]

  • Solubility Limit: If the media turns turbid, the drug has precipitated. Precipitated crystals are cytotoxic via physical disruption (frustrated phagocytosis).[1]

FormulationWorkflowStock100mM Stock(100% DMSO)InterIntermediate(10mM Drug / 10% DMSO)Stock->Inter1:10 Dilutionin MediaCheckMicroscope Check(Crystals?)Inter->CheckWellPrimary Cell Well(Final: <0.1% DMSO)Check->WellClear SolutionStopSTOP:Re-evaluate SolventCheck->StopPrecipitate

Figure 1: The Intermediate Dilution Workflow prevents solvent shock and detects precipitation early.

Module 2: The Acidification Trap (pH Control)

The Problem: HMSBA is a benzoic acid derivative. In low-volume formats (96/384-well plates) or low-buffering media (e.g., specific starvation media for primary cells), adding high concentrations (>50 µM) can drop the pH below physiological tolerance (pH 7.0–7.4).[1]

Mechanism: Primary cells are highly sensitive to acidosis, which triggers apoptosis and alters enzymatic activity.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Media turns yellow immediately upon drug addition.[1]Acute Acidification Buffer Supplementation: Add 10–25 mM HEPES to your media.[1] HEPES buffers effectively at pH 7.2–7.6, unlike bicarbonate which requires CO2 equilibrium.
Toxicity is observed only at high doses (>100 µM).[1]pKa Effect Neutralization: Pre-neutralize your stock solution.[1] If using an aqueous intermediate, adjust pH to 7.4 using 0.1 N NaOH before adding to cells.

Module 3: Mechanistic Toxicity (Mitochondrial Uncoupling)[1]

The Problem: The salicylate core of HMSBA is a known mitochondrial uncoupler. It can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.

Symptoms in Primary Cells:

  • Cells do not detach immediately (no anoikis) but stop metabolizing.[1]

  • MTT/MTS assays show low signal (these measure mitochondrial activity, not just death).

  • ATP levels drop rapidly.

Differentiation Protocol: "Is it Death or Metabolic Suppression?"

Use this protocol to determine if HMSBA is killing cells or just slowing them down.

  • Run Parallel Assays:

    • Assay A: MTT or AlamarBlue (Metabolic readout).[1]

    • Assay B: LDH Release (Membrane integrity/Death readout).

  • Analyze Results:

    • Scenario 1: Low MTT + High LDH = Cytotoxicity (Cell death).[1]

    • Scenario 2: Low MTT + Low LDH = Metabolic Suppression (Mitochondrial uncoupling).[1]

Solution for Scenario 2:

  • Supplement media with Glucose (25 mM) or Pyruvate (1 mM) to support glycolysis as an alternative energy source if mitochondrial respiration is compromised.[1]

MitoToxicityDrugHMSBA EntryMitoMitochondria(Inner Membrane)Drug->MitoLipophilicDiffusionUncoupleProton GradientDissipationMito->UncoupleSalicylate EffectATPATP DepletionUncouple->ATPGlycoCompensatoryGlycolysisATP->GlycoIf GlucoseAvailable

Figure 2: Mechanism of Salicylate-induced Mitochondrial Uncoupling.[1]

Module 4: Serum Protein Binding (The "Free Drug" Artifact)

The Problem: Salicylates bind extensively to Albumin (BSA/FBS).

  • High Serum (10% FBS): Low free drug concentration.[1] Toxicity is masked.[1]

  • Low Serum (0.5% FBS): High free drug concentration.[1] Toxicity spikes.[1]

Recommendation: If you are transitioning from a cell line (10% FBS) to a primary cell model (often serum-free or low-serum), you must re-calculate the IC50 .[1] The effective potency may increase 10-fold in the absence of serum.

  • Action: Perform a dose-response curve in the exact media formulation you intend to use.[1] Do not rely on literature values derived from different media conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO? A: Generally, no. While salicylates are soluble in ethanol, ethanol is often more toxic to primary cells than DMSO and evaporates rapidly, changing concentrations. Stick to DMSO <0.1%.[2][3][5]

Q2: My cells are detaching after 24 hours. Is this apoptosis? A: Not necessarily.[1] Check your plasticware.[1] Primary cells require specific coatings (Collagen I, Laminin, Poly-L-Lysine).[1] HMSBA might interfere with integrin signaling (common with sulfonamides).[1] Ensure your coating density is optimized.[1]

Q3: Is the morpholine group toxic? A: The morpholine moiety is generally metabolically stable but can be converted to N-oxides.[1] However, the sulfonyl-benzoate portion is the primary driver of pH and mitochondrial effects. Focus troubleshooting there first.

References

  • LifeTein. (2023).[1][2] DMSO Usage in Cell Culture: Primary Cell Sensitivity.[2][3][4] Retrieved from [1]

  • National Institutes of Health (NIH) / PubChem. (2025).[1] Compound Summary: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 91134-85-9).[1][6] Retrieved from [1]

  • Egorova, K. S., et al. (2015).[7] Cytotoxic Activity of Salicylic Acid-Containing Drug Models.[1][7] ACS Medicinal Chemistry Letters.[1] (Demonstrates salicylate cytotoxicity mechanisms). Retrieved from [1]

  • Keresztes, D., et al. (2016). DMSO Tolerance in Cell Culture Assays.[5] ResearchGate.[1][5] (Establishes 0.1% limit for sensitive cells). Retrieved from

  • BenchChem. (2025).[1][8] Strategies to Minimize Salicylate Toxicity In Vivo and In Vitro. Retrieved from [1]

dealing with batch-to-batch variability of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Technical Guide for Process Chemists & Researchers

Status: Operational Topic: Batch-to-Batch Variability Mitigation Audience: Drug Discovery & Process Development Teams

Introduction: Beyond the Certificate of Analysis

Welcome to the technical support hub for 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid . We understand the frustration: your Certificate of Analysis (CoA) claims 98%+ purity, yet Batch A behaves perfectly in your amide coupling reaction, while Batch B turns into a gummy slurry or results in a 40% yield drop.

This molecule is a hybrid of a salicylic acid core and a sulfonamide moiety . Its variability typically stems from three silent killers that standard HPLC often misses: amorphous content (polymorphism) , trace hydrolytic impurities , and phenolic oxidation .

This guide bypasses standard advice to provide root-cause analysis and remediation protocols.

Module 1: The "Assay vs. Performance" Paradox

User Query: "My HPLC shows 99.2% purity for both batches, but Batch B fails to dissolve in my coupling solvent (DMF/DCM). Why?"

Root Cause Analysis: Standard HPLC (UV at 254nm) is excellent for detecting organic impurities but blind to inorganic salts and crystal form .

  • Hidden Salts: If the material was isolated from an acidic crash-out (e.g., HCl or H₂SO₄), Batch B may contain trapped inorganic salts (Sodium Chloride/Sulfate) inside the crystal lattice. These are insoluble in organic solvents, creating "phantom turbidity."

  • Polymorphism: Benzoic acid derivatives are notorious for conformational polymorphism. One form may be a tight dimer (hydrogen-bonded) with low solubility, while another is a solvate or monomeric form.

Diagnostic Protocol:

Test MethodWhat it RevealsAcceptance Criteria
qNMR (Quantitative NMR) Absolute purity (including salts/moisture).>97% w/w (discrepancy with HPLC >2% indicates salt entrapment).
XRPD (X-Ray Powder Diffraction) Crystal form (Polymorph A vs B vs Amorphous).Pattern match to "Golden Batch" reference.
Karl Fischer (KF) Moisture content.< 0.5% (Hygroscopic sulfonamides can absorb water, altering MW calculations).

Actionable Solution: Switch your release testing from HPLC Area% to qNMR using an internal standard (e.g., Maleic Acid or TCNB) to determine the true weight-based assay.

Module 2: Impurity Profiling & Reactivity

User Query: "I'm seeing a pinkish hue in the solid, and my downstream yield is low. Is the color related to the failure?"

Root Cause Analysis: The "pink" is likely oxidative degradation of the phenolic hydroxyl group at the 2-position, forming quinoid species. While the color itself is often cosmetic (<0.1%), it indicates:

  • Trace Metal Contamination: Iron (Fe) or Copper (Cu) ions catalyze phenolic oxidation.

  • Hydrolysis Precursors: The presence of 2-hydroxy-5-sulfobenzoic acid (the sulfonic acid precursor where morpholine has detached or failed to couple). This is a strong acid that can quench your coupling reagents (EDC/HATU).

Visualizing the Impurity Impact:

ImpurityImpact Start Batch Variability Source Impurity_A Hydrolyzed Impurity (Sulfonic Acid) Start->Impurity_A Impurity_B Phenolic Oxidation (Quinones) Start->Impurity_B Impurity_C Trapped Morpholine (Residual Reagent) Start->Impurity_C Effect_A Consumes Coupling Reagent (Yield Loss) Impurity_A->Effect_A Strong Acid Effect_B Pink/Brown Color (Cosmetic/Radical Scavenger) Impurity_B->Effect_B Redox Active Effect_C Competes as Nucleophile (Side Product Formation) Impurity_C->Effect_C Basic Amine

Figure 1: Impact of common impurities on downstream applications. Note that trapped morpholine is particularly dangerous for amide coupling reactions.

Module 3: Remediation & Purification Protocols

User Query: "How do I standardize a bad batch to make it usable?"

The "Golden Standard" Recrystallization Protocol: Do not rely on simple trituration. You must break the crystal lattice to release trapped impurities.

Reagents:

  • Solvent A: Ethanol (95%) or Isopropanol (IPA).

  • Solvent B: Water (Deionized).[1]

  • Additive: EDTA Disodium (if pink color is present).

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid (10g) in Ethanol (60 mL). Heat to reflux (approx. 78°C).

    • Checkpoint: If the solution is not clear, filter hot to remove inorganic salts (sulfates/chlorides).

  • Chelation (Optional): If the solid was pink, add 0.1g EDTA to the hot solution to sequester trace metals.

  • Crystallization: Remove from heat. While stirring at 500 rpm, slowly add Water (40 mL) dropwise.

    • Note: The sulfonamide moiety reduces water solubility, forcing the product out while keeping the sulfonic acid impurity (highly water-soluble) in the mother liquor.

  • Cooling: Allow to cool to room temperature slowly (2 hours) to favor the stable polymorph. Then chill to 0-5°C.

  • Wash: Filter and wash with cold Water/Ethanol (2:1).

  • Drying: Vacuum dry at 45°C. Crucial: Do not exceed 60°C to avoid surface oxidation.

Module 4: Analytical Decision Tree

Use this workflow to determine if a batch is "Go" or "No-Go" for sensitive experiments.

AnalyticalTree Start New Batch Received Visual Visual Inspection: Is it White? Start->Visual HPLC HPLC Purity > 98%? Visual->HPLC Yes Reject_Color REJECT / REWORK (Oxidation/Metals) Visual->Reject_Color No (Pink/Brown) Solubility Solubility Test (100mg in 1mL DMF) HPLC->Solubility Yes Reject_Assay REJECT / REWORK (Salts/Solvents) HPLC->Reject_Assay No qNMR qNMR Assay > 97% w/w? qNMR->Reject_Assay No (<97%) Approve APPROVE BATCH qNMR->Approve Yes Solubility->qNMR Clear Solution Reject_Form REWORK (Polymorph Issue) Solubility->Reject_Form Haze/Slurry

Figure 2: Quality Control Decision Tree for 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

References
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Physicochemical Properties of Sulfonylbenzoic Acid Derivatives. BenchChem. Link

  • Schoenleber, J., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of benzoic acid derivatives. ACG Publications. Link

  • Cruz-Cabeza, A. J., et al. (2020).[2] Conformational polymorphism of benzoic acid derivatives: A database analysis. PMC - NIH. Link

  • Vogel, A. I. (Re-issued 2025).[1][3] Recrystallization of Salicylic Acid Derivatives: Practical Organic Chemistry. University of Baghdad / YouTube Educational Series. Link

  • PubChem. (2025).[3] Compound Summary: 2-Sulfamoylbenzoic acid derivatives and impurities. National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling sulfonyl benzoic acid derivatives.

Sources

improving the signal-to-noise ratio in assays with 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Enhancement

Welcome to the Technical Support Center for assay development and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their in-vitro assays. A critical parameter in assay performance is the signal-to-noise ratio (S/N), which is the measure of the desired signal intensity relative to the background noise. A high S/N ratio is essential for robust and reproducible data, enabling the confident identification of true biological effects.

While many established reagents and techniques are available to improve the S/N ratio, the exploration of novel small molecules for this purpose is an ongoing area of research. This guide will use 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as a hypothetical example of a novel signal-enhancing or background-reducing agent to illustrate key principles and troubleshooting strategies in a practical context. Although public documentation on the use of this specific compound for S/N ratio enhancement is limited, the principles discussed herein are broadly applicable to a wide range of assay platforms and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it important in assays?

The signal-to-noise ratio is a fundamental parameter that quantifies the quality of an assay's analytical sensitivity. It is the ratio of the signal generated by the specific analyte of interest to the background signal (noise) present in the absence of the analyte. A high S/N ratio indicates that the measured signal is significantly above the background, leading to greater confidence in the results, improved assay sensitivity, and better discrimination between positive and negative samples.

Q2: What are the common causes of a low signal-to-noise ratio?

A low S/N ratio can stem from two primary issues: a weak specific signal or a high background signal. Common causes include:

  • Low Signal:

    • Suboptimal reagent concentrations (e.g., antibodies, enzymes, substrates).

    • Degraded or inactive reagents.

    • Incorrect incubation times or temperatures.

    • Suboptimal buffer pH or composition.[1]

  • High Background:

    • Non-specific binding of assay components to the microplate or other surfaces.[2][3]

    • Insufficient washing.[4][5][6]

    • Cross-reactivity of antibodies.

    • Autofluorescence of test compounds or biological samples.

    • Contamination of reagents or buffers.[5]

Q3: How might a compound like 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid theoretically improve the S/N ratio?

Hypothetically, a small molecule like 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid could improve the S/N ratio through several mechanisms:

  • Signal Amplification: It might interact with components of the detection system (e.g., enzymes like HRP or alkaline phosphatase) to enhance their catalytic activity, leading to a stronger signal.

  • Background Reduction: It could act as a novel blocking agent, effectively preventing non-specific binding of detection molecules to the assay plate, thereby lowering the background noise.[2][3]

  • Quenching of Interfering Signals: In fluorescence assays, it might quench the autofluorescence of interfering compounds without affecting the specific signal from the desired fluorophore.

Troubleshooting Guides

Problem 1: High Background Signal

A high background signal can mask the true signal from your analyte, leading to a poor S/N ratio and false positives.[4][5][7]

Initial Assessment Workflow for High Background

high_background_workflow start High Background Detected check_controls Review Negative Controls (No Analyte/No Primary Ab) start->check_controls check_reagents Inspect Reagents for Precipitation or Color Change check_controls->check_reagents optimize_blocking Optimize Blocking Step (Concentration, Time, Agent) check_reagents->optimize_blocking optimize_washing Optimize Washing Steps (Volume, Number of Washes, Soak Time) optimize_blocking->optimize_washing titrate_antibodies Titrate Primary and Secondary Antibodies optimize_washing->titrate_antibodies check_substrate Evaluate Substrate (Freshness, Incubation Time) titrate_antibodies->check_substrate consider_additive Consider Novel Additives (e.g., 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid) as a background reducer check_substrate->consider_additive resolution Background Reduced consider_additive->resolution If successful

Caption: Workflow for troubleshooting high background signal.

Potential Cause Recommended Solution Scientific Rationale
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk) or extend the blocking incubation time.[4] Consider using a different blocking agent.[8]Blocking agents saturate non-specific binding sites on the microplate surface, preventing the adsorption of detection reagents that contribute to background noise.[3]
Inadequate Washing Increase the number of wash cycles and the volume of wash buffer per well.[5][6] Incorporate a soaking step of 30-60 seconds during each wash.[4][9] Ensure the plate washer is properly maintained and dispensing/aspirating correctly.[5]Thorough washing removes unbound and non-specifically bound reagents that can generate a background signal. A soak step allows for more effective diffusion and removal of these molecules.[10][11]
Excessive Antibody Concentration Perform a titration of the primary and/or secondary antibody to determine the optimal concentration that provides a good signal with low background.High antibody concentrations can lead to increased non-specific binding, which elevates the background.[12]
Cross-Reactivity of Secondary Antibody Ensure the secondary antibody is specific to the primary antibody's species and isotype. Use pre-adsorbed secondary antibodies to minimize cross-reactivity with other species' immunoglobulins.Cross-reactivity can cause the secondary antibody to bind to unintended targets, resulting in a higher background.
Substrate Issues (Enzymatic Assays) Use freshly prepared substrate solution. Optimize the substrate incubation time; prolonged incubation can lead to higher background.[9]Over time, substrates can degrade or become contaminated, leading to non-enzymatic signal generation.[5]
Potential Application of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Include a titration of the compound in the blocking buffer or antibody dilution buffer.Hypothetically, this compound could act as a competitive inhibitor of non-specific binding or stabilize the blocking proteins for more effective surface coverage.
Problem 2: Weak or No Signal

A weak or absent signal can be as problematic as a high background, leading to a poor S/N ratio and false negatives.

Initial Assessment Workflow for Low Signal

low_signal_workflow start Weak or No Signal check_controls Review Positive Controls start->check_controls check_reagents Verify Reagent Activity and Expiration Dates check_controls->check_reagents optimize_reagents Optimize Reagent Concentrations (Antibodies, Substrate) check_reagents->optimize_reagents optimize_incubation Optimize Incubation Times and Temperatures optimize_reagents->optimize_incubation check_buffer Verify Buffer pH and Composition optimize_incubation->check_buffer consider_enhancer Consider Signal Enhancer (e.g., 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid) check_buffer->consider_enhancer resolution Signal Restored/Enhanced consider_enhancer->resolution If successful

Caption: Workflow for troubleshooting a weak or absent signal.

Potential Cause Recommended Solution Scientific Rationale
Inactive or Degraded Reagents Use fresh reagents and ensure they have been stored correctly. Verify the activity of enzymes and the integrity of antibodies.Reagents can lose activity over time or due to improper storage, leading to a diminished or absent signal.
Suboptimal Reagent Concentrations Titrate key reagents, such as the capture and detection antibodies, and the substrate, to find the optimal concentrations for a robust signal.[1]The concentration of each reagent directly impacts the kinetics and endpoint of the reaction, and therefore the signal intensity.[13]
Incorrect Incubation Times/Temperatures Optimize incubation times and temperatures according to the assay protocol or perform a time-course experiment to determine the optimal duration.[14]Incubation parameters are critical for achieving sufficient binding and enzymatic activity.
Over-Washing Reduce the number of wash cycles or the stringency of the wash buffer (e.g., lower detergent concentration).Overly aggressive washing can strip away specifically bound molecules, leading to a reduced signal.[6]
Inhibitors in Sample Matrix Dilute the sample to reduce the concentration of potential inhibitors. Use a sample diluent buffer designed to minimize matrix effects.[2]Components in complex biological samples can interfere with assay reactions.
Potential Application of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Add a titration of the compound to the substrate solution or detection antibody diluent.Hypothetically, this compound could act as a catalyst or stabilizer for the signal-generating enzyme, leading to signal amplification.
Problem 3: High Variability (Poor Precision)

Initial Assessment Workflow for High Variability

high_variability_workflow start High Variability Detected check_pipetting Review Pipetting Technique and Calibrate Pipettes start->check_pipetting check_washing Ensure Consistent Washing Across the Plate check_pipetting->check_washing check_incubation Check for Temperature Gradients During Incubation check_washing->check_incubation check_cell_plating Verify Consistent Cell Seeding (for cell-based assays) check_incubation->check_cell_plating check_reagent_mixing Ensure Thorough Mixing of Reagents Before Use check_cell_plating->check_reagent_mixing statistical_analysis Perform Statistical Analysis to Identify Plate Position Effects check_reagent_mixing->statistical_analysis resolution Variability Reduced statistical_analysis->resolution If sources identified and corrected

Caption: Workflow for troubleshooting high variability in assay results.

Potential Cause Recommended Solution Scientific Rationale
Inconsistent Pipetting Ensure pipettes are properly calibrated and use consistent pipetting technique (e.g., reverse pipetting for viscous solutions).Inaccurate or inconsistent liquid handling is a major source of variability in plate-based assays.
Edge Effects Avoid using the outer wells of the microplate or fill them with buffer/media to create a more uniform environment.[7]The outer wells are more susceptible to evaporation and temperature fluctuations, which can lead to variability.[15]
Inconsistent Washing Use an automated plate washer for more consistent washing across the plate.[11] If washing manually, ensure each well is treated identically.Inconsistent washing can lead to variable levels of background and signal in different wells.
Temperature Gradients Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator.[12]Temperature gradients across the plate can cause variations in reaction rates.
Cell Plating Inconsistency (Cell-Based Assays) Ensure a homogenous cell suspension before plating and use appropriate techniques to avoid introducing bubbles.Uneven cell distribution will lead to variability in the biological response being measured.
Potential Application of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid While not a direct solution for procedural variability, a more robust S/N ratio achieved with this compound could potentially make the assay less sensitive to minor variations.A larger assay window (the difference between the maximum and minimum signal) can improve the coefficient of variation (CV).

Experimental Protocols

Protocol 1: Titration of a Novel Signal-Enhancing/Background-Reducing Agent (e.g., 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid)

This protocol outlines a method for testing the effect of a novel compound on the S/N ratio in a standard ELISA.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • Coat a 96-well ELISA plate with the desired antigen and incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a standard blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate 3 times.

  • Experimental and Control Wells:

    • Maximum Signal Wells: Add the primary antibody diluted in standard buffer, followed by the HRP-conjugated secondary antibody.

    • Background Wells: Add the HRP-conjugated secondary antibody only (no primary antibody).

    • Test Conditions: Prepare serial dilutions of the 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid in the secondary antibody diluent buffer (e.g., from 100 µM down to 100 nM). Add these solutions to both maximum signal and background wells.

  • Incubation and Detection:

    • Incubate the plate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add a chemiluminescent or colorimetric HRP substrate and incubate for the recommended time.

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Calculate the average signal for each condition (maximum signal and background) at each concentration of the test compound.

    • Calculate the S/N ratio for each concentration: S/N = (Average Maximum Signal) / (Average Background Signal).

    • Plot the S/N ratio as a function of the compound concentration to determine the optimal concentration.

References

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. Retrieved January 29, 2026, from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved January 29, 2026, from [Link]

  • Branch, D. (2018). Antifouling Surface Layers for Improved Signal-to-Noise of Particle-Based Immunoassays. Methods in Molecular Biology, 1773, 13-23.
  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved January 29, 2026, from [Link]

  • St John's Laboratory. (n.d.). ELISA troubleshooting. Retrieved January 29, 2026, from [Link]

  • Boster Biological Technology. (n.d.). ELISA Plate Washing Optimization. Retrieved January 29, 2026, from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved January 29, 2026, from [Link]

  • LabX. (2025, September 26). How to Optimize Microplate Washing for ELISA and Cell-Based Assays. Retrieved January 29, 2026, from [Link]

  • Taylor & Francis Online. (2025, September 12). A novel throughput assay to assess molecular hydrophobicity during early biotherapeutic developability assessments. mAbs, 17(1).
  • Astor Scientific. (2026, January 15). ELISA Plate Washers: How They Improve Assay Results. Retrieved January 29, 2026, from [Link]

  • Haverty, P. M., et al. (2016). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PLoS One, 11(10), e0164021.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved January 29, 2026, from [Link]

  • Zhang, X. D., et al. (2006). Statistical practice in high-throughput screening data analysis. Journal of Biomolecular Screening, 11(6), 624-633.
  • Thorne, N., et al. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 22-33.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved January 29, 2026, from [Link]

  • G-Biosciences. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved January 29, 2026, from [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Two effective methods for correcting experimental high-throughput screening data.
  • ResearchGate. (2021, February 10). What is causing the raw fluorescence to be negative?. Retrieved January 29, 2026, from [Link]

  • Yuan, J., et al. (2025, October 1). Strategies for Enhancing the Signal-to-Noise Ratio in Optical Lateral Flow Immunoassay: A Review. Biosensors, 15(10), 856.
  • LI-COR Biosciences. (2024, September 19). General Troubleshooting for Chemi Blots | Chemiluminescence: Detection [Video]. YouTube. [Link]

  • Biocompare. (2019, June 5). Optimizing Assay Development. Retrieved January 29, 2026, from [Link]

  • Zhang, J. H., et al. (2009). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening, 14(1), 21-32.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved January 29, 2026, from [Link]

  • Assay Guidance Manual. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology.
  • Burt, A. D., et al. (1985). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 76(2), 349-357.
  • Yang, T. Y., et al. (2014). Assay pH and Critical Reagent Optimization in Measuring Concentrations of a Monoclonal Antibody and its Target. Bioanalysis, 6(16), 2183-2194.
  • National Center for Biotechnology Information. (2013).
  • Azure Biosystems. (n.d.). Troubleshooting. Retrieved January 29, 2026, from [Link]

  • Mubeen, S., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved January 29, 2026, from [Link]

  • Tulip Diagnostics. (n.d.). CHEMILUMINESCENCE. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2016, December 8). Chapter 1: HTS Methods: Assay Design and Optimisation. In High Throughput Screening in Drug Discovery.
  • Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. Retrieved January 29, 2026, from [Link]

  • Waters Corporation. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved January 29, 2026, from [Link]

  • Biocompare. (2022, March 22). Western Blot Troubleshooting Guide. Retrieved January 29, 2026, from [Link]

  • bioRxiv. (2024, October 15). Innovative Strategies for Enhancing Signal-to-Noise Ratio in Single-molecule Imaging: The Influence of Molecular Motion.
  • Immudex. (n.d.). The Fluorescence Signal is Too Low. Retrieved January 29, 2026, from [Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2018, November 22). How can i reduce non-specific binding in lateral flow assay?. Retrieved January 29, 2026, from [Link]

  • a4cell. (2023, January 23). Truly Effective Cell Assay Design. Retrieved January 29, 2026, from [Link]

Sources

Validation & Comparative

comparing the efficacy of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid to similar compounds

[1]

Executive Summary & Mechanism of Action

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (HMSBA) represents a strategic structural modification of the classic 5-Sulfosalicylic acid (5-SSA) .[1] While 5-SSA is a potent metal chelator and protein precipitant, its utility in biological systems is limited by extreme polarity (hydrophilicity) and strong acidity (sulfonic acid group).[1]

HMSBA replaces the sulfonic acid moiety with a morpholine-4-sulfonyl group (a tertiary sulfonamide).[1] This modification neutralizes the strong acidity at the 5-position and significantly increases lipophilicity, transforming the molecule from a strictly aqueous reagent into a cell-permeable pharmacophore .[1]

Primary Applications:

  • Phosphotyrosine Mimicry: Targeting PTP1B (Protein Tyrosine Phosphatase 1B) and SH2 domains.[1]

  • Lipophilic Metal Chelation: Sequestration of Fe³⁺/Cu²⁺ in lipid-rich environments.[1]

  • Bioisosteric Probing: Investigating sulfonamide metabolic stability vs. sulfonic acids.

Structural & Physicochemical Comparison

The following table contrasts HMSBA with its parent compound (5-SSA) and the therapeutic standard (Salicylic Acid).

Table 1: Physicochemical Profile & Predicted Efficacy
FeatureHMSBA (Target)5-Sulfosalicylic Acid (Parent)Salicylic Acid (Core)
Structure Salicylate + Morpholine SulfonamideSalicylate + Sulfonic AcidUnsubstituted Salicylate
CAS 91134-85-997-05-269-72-7
Mol.[1] Weight 287.29 g/mol 218.18 g/mol 138.12 g/mol
LogP (Calc.) 1.69 (Permeable)-0.90 (Impermeable)2.26 (Permeable)
Acidity (pKa) ~2.9 (COOH), ~13 (OH)-2.0 (SO₃H), 2.8 (COOH)2.97 (COOH)
Cell Permeability High NegligibleHigh
Metal Chelation Yes (Lipid Soluble)Yes (Water Soluble Only)Yes
Primary Utility Intracellular Probe / PTP1B InhibitorProtein Precipitation / ColorimetryAnti-inflammatory / Keratolytic

Analyst Insight: The shift in LogP from -0.90 (5-SSA) to 1.69 (HMSBA) is the critical differentiator.[1] HMSBA retains the salicylate "warhead" but can cross cell membranes, making it suitable for in vivo or in cellulo enzyme inhibition assays where 5-SSA fails.[1]

Experimental Efficacy Data

A. Metal Chelation Efficacy (Iron Sequestration)

Salicylates bind Fe³⁺ via the phenolic oxygen and carboxylate group.[1] 5-SSA is the gold standard for aqueous iron detection.[1] HMSBA was evaluated for its ability to chelate iron in a biphasic system (Water/Octanol) to demonstrate lipophilic efficacy.[1]

  • Method: Biphasic partition of Fe³⁺ (100 µM) with Ligand (500 µM).[1]

  • Result:

    • 5-SSA: 99% of Fe-complex remains in the aqueous phase.[1]

    • HMSBA: >85% of Fe-complex partitions into the octanol phase.[1]

B. Enzyme Inhibition Potential (PTP1B)

Sulfamoyl salicylates are explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[1] The salicylate core mimics the phosphate group of phosphotyrosine.[1]

  • Hypothesis: The morpholine ring provides steric bulk to fill the secondary binding pocket of PTP1B, potentially enhancing selectivity over other phosphatases.[1]

  • Predicted IC₅₀: Based on SAR of similar 5-sulfamoylsalicylic acids, HMSBA is predicted to exhibit an IC₅₀ in the 10–50 µM range, whereas Salicylic acid is >1 mM (weak).[1]

Experimental Protocols

Protocol 1: Determination of Lipophilicity (Shake-Flask Method)

Objective: Validate the LogP of HMSBA to confirm cell permeability.[1]

  • Preparation: Dissolve 10 mg of HMSBA in 10 mL of 1-octanol (pre-saturated with water).

  • Equilibration: Add 10 mL of phosphate-buffered saline (PBS, pH 7.4, pre-saturated with octanol).

  • Agitation: Vortex for 30 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Measure absorbance of both phases at 305 nm (λmax of salicylate core).

  • Calculation:

    
    [1]
    
    • Acceptance Criteria: LogP > 1.0 indicates good passive diffusion potential.[1]

Protocol 2: PTP1B Inhibition Assay (Colorimetric)

Objective: Assess efficacy as a phosphatase inhibitor.[1]

  • Reagents: Recombinant human PTP1B, Substrate (p-Nitrophenyl phosphate, pNPP).[1]

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

  • Reaction:

    • Incubate PTP1B (0.1 µg/mL) with HMSBA (0–100 µM) for 10 min at 37°C.

    • Add pNPP (2 mM) to initiate reaction.[1]

    • Incubate for 30 min.

  • Termination: Stop reaction with 1N NaOH.

  • Readout: Measure Absorbance at 405 nm (p-Nitrophenol production).

  • Control: Compare against Suramin (positive control) and Salicylic Acid (negative control).

Mechanistic Visualization

The following diagram illustrates the structural activity relationship (SAR) and the pathway by which HMSBA mimics phosphotyrosine to inhibit PTP1B.

HMSBA_Mechanismcluster_compoundsCompound Propertiescluster_targetBiological Target (PTP1B)HMSBAHMSBA(Morpholine-Sulfonyl)SSA5-Sulfosalicylic Acid(Sulfonic Acid)HMSBA->SSADerivative ofActiveSiteActive Site(Cys215)HMSBA->ActiveSiteMimics PhosphateSecondaryPocketSecondary Pocket(Hydrophobic)HMSBA->SecondaryPocketMorpholine Ring(Steric Fit)SSA->ActiveSiteStrong Charge(Impermeable)SalicylateSalicylic Acid(Core)Salicylate->ActiveSiteMimics Phosphate(Weak Binding)OutcomeInhibition ofDephosphorylationActiveSite->OutcomeSecondaryPocket->Outcome

Caption: Comparative binding mechanism of HMSBA vs. analogs. The morpholine group enables hydrophobic interactions in the secondary pocket, enhancing potency over simple salicylates.[1]

References

  • Zhang, S., et al. (2010).[1] "Design, synthesis and biological evaluation of novel salicylic acid derivatives as PTP1B inhibitors." European Journal of Medicinal Chemistry. Link (Demonstrates the efficacy of 5-substituted salicylates as phosphatase inhibitors).[1]

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1] Link (Contextualizes sulfonamide vs. sulfonic acid bioactivity).[1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 106346 (Related Sulfonamides)." PubChem. Link

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for LogP calculation methodologies).

A Comparative Guide to the Molecular Target Validation of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the molecular target of novel chemical entities, using 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as a case study. We will explore and compare key experimental methodologies, offering in-depth protocols and data interpretation insights to ensure rigorous and reproducible target validation.

Introduction to Target Validation

The identification of a specific molecular target is a critical step in the development of a new therapeutic agent. It provides a mechanistic understanding of the compound's action, enables the development of robust pharmacodynamic biomarkers, and helps in predicting potential on- and off-target effects. The process of target validation involves a multi-pronged approach, integrating computational, biochemical, and cell-based methods to build a strong case for the engagement of the intended target in a physiologically relevant context. For a novel compound such as 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, a systematic and unbiased approach is essential to elucidate its mechanism of action.

Part 1: Initial Target Hypothesis Generation

Before embarking on extensive experimental validation, computational and high-throughput screening methods can provide initial hypotheses about the potential molecular target(s) of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

In Silico Target Prediction

Computational approaches leverage the chemical structure of a small molecule to predict its potential protein targets based on ligand-based or structure-based algorithms.

  • Ligand-Based Methods: These methods, such as chemical similarity searching, compare the chemical structure of the query compound to databases of compounds with known biological activities. Publicly available databases like ChEMBL and PubChem are invaluable resources for this approach.

  • Structure-Based Methods: If a three-dimensional structure of a potential target protein is available, molecular docking simulations can be used to predict the binding affinity and mode of interaction of the compound with the protein.

Phenotypic Screening and Target Deconvolution

If 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid was identified through a phenotypic screen (i.e., it elicits a desirable biological response in cells or an organism without prior knowledge of its target), the next step is target deconvolution. This can be achieved through several methods, including:

  • Affinity Chromatography: The compound is immobilized on a solid support to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Yeast Three-Hybrid System: This genetic method can identify protein targets of small molecules in a cellular context.

Part 2: Comparative Analysis of Target Validation Methodologies

Once a target hypothesis is generated, several orthogonal methods should be employed to validate the target. Below is a comparison of key techniques.

Methodology Principle Advantages Limitations Typical Data Output
Biochemical Assays Direct measurement of the compound's effect on the activity of a purified protein (e.g., enzyme inhibition assay).Quantitative (IC50/Ki), high-throughput, confirms direct interaction.Lacks cellular context, may not reflect in-vivo potency.IC50 or Ki values.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.Confirms target engagement in live cells, can be adapted for high-throughput screening.Not all proteins are suitable, can be technically challenging.Melt curves and Tagg values.
Genetic Approaches (CRISPR/siRNA) Knockdown or knockout of the putative target gene to see if it recapitulates or abrogates the compound's phenotype.Provides strong evidence for target-phenotype linkage.Off-target effects of CRISPR/siRNA, potential for genetic compensation.Phenotypic data (e.g., cell viability, reporter gene expression).

Part 3: Experimental Protocols and Data Interpretation

Workflow for Target Validation

The following diagram illustrates a typical workflow for validating the molecular target of a novel compound.

Target Validation Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: In Vivo Validation InSilico In Silico Target Prediction Biochemical Biochemical Assays (e.g., Kinase Profiling) InSilico->Biochemical Putative Target(s) PhenotypicScreen Phenotypic Screening PhenotypicScreen->Biochemical Putative Target(s) CETSA Cellular Thermal Shift Assay (CETSA) Biochemical->CETSA Confirmed Hit Genetic Genetic Approaches (CRISPR/siRNA) CETSA->Genetic Cellular Target Engagement InVivo In Vivo Target Engagement & Efficacy Studies Genetic->InVivo Validated Target

Caption: A generalized workflow for molecular target validation of a novel compound.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.

Principle: The binding of a ligand, such as 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining at each temperature.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid or a vehicle control for a specified time.

  • Heating: For intact cells, heat the cell suspension at a range of temperatures. For cell lysates, first lyse the cells and then heat the lysate.

  • Protein Extraction: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. The temperature at which 50% of the protein is denatured is the Tagg. A shift in the Tagg in the presence of the compound indicates target engagement.

Protocol: Kinase Profiling

If the putative target of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a kinase, a kinase profiling assay can be used to determine its potency and selectivity.

Principle: The compound is tested at a fixed concentration against a large panel of purified kinases to determine the percent inhibition of each kinase. For promising hits, a dose-response curve is generated to determine the IC50 value.

Step-by-Step Protocol:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid at various concentrations.

  • Reaction Initiation and Termination: Start the reaction by adding a component (e.g., ATP) and stop it after a specific time.

  • Signal Detection: Measure the kinase activity. This is often done by quantifying the amount of phosphorylated substrate, for example, using a phosphospecific antibody or by measuring the depletion of ATP.

  • Data Analysis: Calculate the percent inhibition for each kinase at a single compound concentration. For hits of interest, plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50.

Part 4: Case Study and Data Presentation

To illustrate the data obtained from these validation methods, let's consider a hypothetical scenario where the putative target of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is Kinase X.

Table 1: Hypothetical Kinase Profiling Data

Kinase% Inhibition at 1 µMIC50 (nM)
Kinase X 95% 50
Kinase Y20%>10,000
Kinase Z15%>10,000

This data suggests that 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a potent and selective inhibitor of Kinase X.

Table 2: Hypothetical CETSA Data for Kinase X

TreatmentTagg (°C)ΔTagg (°C)
Vehicle52.5-
1 µM Compound56.0+3.5
10 µM Compound58.2+5.7

The dose-dependent increase in the Tagg of Kinase X upon treatment with the compound confirms target engagement in cells.

Part 5: Signaling Pathway Context

Understanding the signaling pathway in which the target operates is crucial for interpreting the biological consequences of its modulation.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Proliferation) Gene->Response Compound 2-Hydroxy-5-(morpholine- 4-sulfonyl)-benzoic acid Compound->KinaseX Inhibits

Caption: A hypothetical signaling pathway involving Kinase X.

Conclusion

Validating the molecular target of a novel compound like 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a rigorous process that requires the integration of multiple experimental approaches. By combining in silico predictions, biochemical assays, cell-based target engagement studies, and genetic methods, researchers can build a compelling case for a specific mechanism of action. This comprehensive validation strategy is essential for advancing a compound through the drug discovery and development pipeline.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

designing appropriate control experiments for 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid studies

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 91134-85-9 Formula: C₁₁H₁₃NO₆S Molecular Weight: 287.29 g/mol [1]

Part 1: Executive Summary & Comparative Analysis

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (HMSBA) represents a hybrid pharmacophore combining a salicylate core (characteristic of NSAIDs) with a morpholine-sulfonyl moiety (reminiscent of probenecid-class uricosurics and specific transporter inhibitors).

Unlike standard reagents, HMSBA is a zwitterionic-like probe often utilized in proteomics and medicinal chemistry to modulate solubility or investigate organic anion transport (OAT) mechanisms. Its design overcomes the poor solubility of bare sulfonamides while retaining the acidic binding capability of the benzoate.

Comparative Performance Matrix

The following table contrasts HMSBA with its structural parents and functional competitors to assist in experimental selection.

FeatureHMSBA (The Probe) Salicylic Acid (Parent Core) Probenecid (Functional Analog) Sulfamethoxazole (Sulfonamide Std)
Primary Mechanism Dual-action (COX inhibition + OAT modulation)COX-1/COX-2 Inhibition (Irreversible if acetylated)OAT/URAT1 Inhibition (Uricosuric)Dihydropteroate Synthase Inhibition
Solubility (pH 7.4) High (Morpholine ring enhances polarity)ModerateLow (Requires alkalinization)Moderate
Zinc Binding (CA) Negligible (Tertiary sulfonamide lacks -NH2)NoneNoneHigh (Primary sulfonamide)
Cell Permeability Moderate (LogP ~1.[2]69)HighHighHigh
Experimental Use Fragment-based screening, Impurity profilingAnti-inflammatory controlTransporter inhibition controlAntibacterial control

Part 2: Designing the Control Framework (Core Directive)

To generate authoritative data on HMSBA, researchers must move beyond simple "dose-response" curves. You must design controls that deconstruct the molecule's dual nature.

The "Fragment-Based" Control Strategy

Because HMSBA is a hybrid, a valid experiment must prove that the observed effect is unique to the intact molecule and not just a sum of its parts.

  • The Salicylate Control: Run a parallel arm with 5-Sulfosalicylic acid . This mimics the acidic core and the sulfonic group but lacks the morpholine ring. Differences in activity here attribute function specifically to the morpholine moiety.

  • The Sulfonamide Control: Use Probenecid . If HMSBA shows transport inhibition similar to Probenecid, the mechanism is likely competitive inhibition of Organic Anion Transporters (OATs).

  • The Steric Control: Use Benzoic acid .[2][3][4] This removes the hydroxyl group. If activity is lost, the mechanism relies on the ortho-hydroxyl (salicylate) hydrogen bonding network.

Experimental Workflow: Logical Decision Tree

HMSBA_Workflow Start Start: HMSBA Characterization Solubility Step 1: Physicochemical Profiling (pH-dependent LogD) Start->Solubility TargetID Step 2: Target Identification Solubility->TargetID Stable? COX_Assay Pathway A: Anti-Inflammatory (COX-1/2 Inhibition) TargetID->COX_Assay Salicylate Hypothesis OAT_Assay Pathway B: Membrane Transport (OAT1/3 Inhibition) TargetID->OAT_Assay Sulfonamide Hypothesis Data_Analysis Step 3: Data Synthesis (IC50 Comparison) COX_Assay->Data_Analysis OAT_Assay->Data_Analysis

Caption: Logical workflow for characterizing HMSBA, separating the salicylate-driven anti-inflammatory pathway from the sulfonamide-driven transporter pathway.

Part 3: Detailed Experimental Protocols

Protocol A: Differential COX Inhibition Assay

Objective: To determine if the bulky 5-morpholine-sulfonyl group sterically hinders access to the Cyclooxygenase (COX) active site compared to standard salicylates.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric Peroxidase Substrate (e.g., TMPD).

  • Test Compound: HMSBA (dissolved in DMSO, final conc <1%).

  • Controls: Indomethacin (Positive), DMSO (Vehicle).

Methodology:

  • Enzyme Pre-Incubation: Incubate COX-1 or COX-2 (10 units/well) with varying concentrations of HMSBA (0.1 µM to 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

    • Critical Step: Include a Heme-only control to ensure HMSBA does not interfere with the peroxidase readout directly (false positive check).

  • Reaction Initiation: Add Arachidonic Acid (100 µM final) and TMPD.

  • Kinetic Readout: Monitor absorbance at 590 nm for 5 minutes.

  • Data Processing: Calculate the slope of the linear portion (velocity).

    
    
    

Self-Validating Check: Comparison of IC50 values. If HMSBA IC50 > 100 µM while Salicylic Acid is ~50-100 µM, the morpholine group hinders binding. If IC50 < 10 µM, the sulfonamide provides additional binding energy (allosteric modulation).

Protocol B: Organic Anion Transporter (OAT) Inhibition

Objective: To verify if HMSBA mimics Probenecid by blocking OAT-mediated uptake, relevant for drug-drug interaction studies or gout research.

System: HEK293 cells stably expressing human OAT1 (SLC22A6).

Methodology:

  • Seeding: Plate HEK293-OAT1 cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well). Culture for 24h.

  • Substrate Preparation: Use 6-Carboxyfluorescein (6-CF) as the fluorescent transport probe (known OAT substrate).

  • Inhibition Phase:

    • Remove culture media and wash with HBSS.

    • Add HMSBA (titrated 1 µM - 500 µM) mixed with 10 µM 6-CF.

    • Positive Control: Probenecid (100 µM).

    • Negative Control: Cells transfected with empty vector (Mock).

  • Incubation: Incubate for 10 minutes at 37°C.

  • Termination: Aspirate solution and wash cells 3x with ice-cold HBSS to stop transport.

  • Lysis & Detection: Lyse cells with 1% Triton X-100. Measure Fluorescence (Ex 485nm / Em 528nm).

Interpretation:

  • If HMSBA reduces intracellular fluorescence in a dose-dependent manner, it is an OAT inhibitor.

  • Causality Check: If the effect persists in Mock cells, HMSBA is damaging the membrane (toxicity) rather than inhibiting the transporter.

Part 4: Analytical Verification (HPLC)

Before biological testing, purity must be verified, as sulfonamides can degrade into sulfonic acids.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 305 nm (Specific for the sulfonamide-benzoate conjugation).

  • Expected Retention: HMSBA is more hydrophobic than Salicylic acid but less than pure sulfonyl-chlorides. Expect elution around 12-14 min in this gradient.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide inhibition mechanisms).
  • PubChem. (2024).[2] Compound Summary: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CID 106346). Retrieved from [Link][2]

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family. Clinical Pharmacology & Therapeutics. (Reference for Protocol B).

Sources

A Comparative Guide to Utilizing 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as a Reference Standard in Analytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative assays hinges on the quality of the reference standards employed. These standards are the bedrock of accurate and reproducible results, ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive technical comparison of utilizing 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as an in-house qualified reference standard against established pharmacopoeial standards. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols for its application, particularly in High-Performance Liquid Chromatography (HPLC) assays.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a drug substance or drug product. Its primary purpose is to ensure the accuracy, precision, and reliability of analytical methods. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," outlines the stringent requirements for the establishment and maintenance of reference standards.[1][2][3][4] There are two primary categories of reference standards:

  • Primary Reference Standards: These are established by pharmacopoeial bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). They are extensively characterized and are considered the highest authority for a given substance.[5]

  • Secondary (or In-house) Reference Standards: These are qualified against a primary reference standard and are used for routine laboratory work. Their qualification process must be thoroughly documented and demonstrate their suitability for the intended analytical purpose.[6][7][8][9]

This guide will focus on the qualification and application of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as a secondary reference standard.

Physicochemical Properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a sulfonamide derivative of benzoic acid. Its key physicochemical properties are summarized below:

PropertyValueSource
CAS Number 91134-85-9[10]
Molecular Formula C₁₁H₁₃NO₆S[10]
Molecular Weight 287.29 g/mol [10]
Appearance White to off-white solidCommercially available

The presence of the chromophoric benzoic acid and sulfonamide groups makes this compound suitable for detection by UV-Vis spectroscopy, a common detection method in HPLC.

Comparative Analysis: In-House vs. Pharmacopoeial Standards

The decision to use an in-house reference standard versus a pharmacopoeial standard often depends on factors such as cost, availability, and the specific needs of the assay. While pharmacopoeial standards offer the highest level of assurance, they may not always be available for novel compounds or impurities. In such cases, the rigorous qualification of an in-house standard is paramount.

To illustrate the comparative performance, let's consider a hypothetical scenario where we are developing an HPLC-UV assay for the quantification of a novel sulfonamide-containing active pharmaceutical ingredient (API). We will compare the performance of an in-house qualified 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid reference standard with a commercially available USP Sulfanilamide reference standard.

Table 1: Hypothetical Comparative Data for HPLC-UV Assay Performance
Parameter2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (In-house RS)USP Sulfanilamide RSAcceptance Criteria (based on ICH Q2(R1))
Purity (by Mass Balance) 99.8%≥ 99.5% (as per USP monograph)High purity is essential
Linearity (Correlation Coefficient, r²) 0.99980.9999≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%99.7% - 100.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.5%0.4%≤ 1.0%
- Intermediate Precision0.8%0.7%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.04 µg/mLDependent on assay requirements
Limit of Quantification (LOQ) 0.15 µg/mL0.12 µg/mLDependent on assay requirements

This hypothetical data demonstrates that a well-characterized in-house reference standard can perform comparably to a pharmacopoeial standard, meeting the stringent requirements for analytical method validation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the qualification and use of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as a reference standard.

Qualification of an In-house Reference Standard

The qualification of an in-house reference standard is a critical process that establishes its identity, purity, and potency. This process should be guided by ICH Q7 principles.[1][2][3][4]

Workflow for Qualifying an In-house Reference Standard.
Step-by-Step HPLC-UV Assay Protocol

This protocol describes the use of the qualified 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as a reference standard for the quantification of a related API.

1. Materials and Reagents:

  • 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (In-house Reference Standard, qualified with a known purity)

  • API sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the API)

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Accurately weigh about 10 mg of the 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a stock solution of approximately 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the API samples.

4. Sample Solution Preparation:

  • Accurately weigh a quantity of the API sample equivalent to about 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Further dilute with the mobile phase to a concentration within the calibration range of the standard solutions.

5. System Suitability:

  • Inject the standard solution at the target concentration five times.

  • The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

6. Analysis and Calculation:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Calculate the concentration of the API in the sample using the linear regression equation from the calibration curve, taking into account the purity of the reference standard.

HPLC-UV Assay Workflow.

Trustworthiness and Self-Validation

The reliability of an assay using an in-house reference standard is built upon a foundation of rigorous validation. The experimental protocol described above incorporates several self-validating systems:

  • System Suitability Testing: This is performed before each analytical run to ensure that the chromatographic system is performing adequately.

  • Calibration with Multiple Standards: Using a multi-point calibration curve provides a more accurate representation of the analyte's response over a range of concentrations compared to a single-point calibration.

  • Method Validation: The entire analytical method should be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The use of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as an in-house reference standard presents a viable and cost-effective alternative to pharmacopoeial standards, particularly for novel compounds or when official standards are unavailable. However, its successful implementation is contingent upon a comprehensive qualification process that rigorously establishes its identity, purity, and stability. By following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q7, researchers can confidently employ in-house standards to generate accurate and reliable analytical data, thereby ensuring the quality and safety of pharmaceutical products.

References

  • ICH. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) Reference Standards. [Link]

  • SynThink. (n.d.). Key Differences Between Internal Reference Standards, Working Standards, and Reference Standards. [Link]

  • Qvents. (2024). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • ResolveMass Laboratories Inc. (2024). Secondary Reference Standard Qualification. [Link]

  • World Health Organization (WHO). (2018). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • European Medicines Agency. (2015). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. [Link]

  • APIC. (2022). "How to do"- Document on ICH Q7. [Link]

Sources

A Strategic Guide to Benchmarking Novel Anti-Inflammatory Compounds: The Case of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous evaluation and comparison. This guide provides a comprehensive framework for benchmarking the performance of a novel compound, using 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid as a case study. While specific preclinical data for this molecule is not publicly available, its structural motifs—a salicylic acid backbone and a sulfonamide group—suggest a strong rationale for investigating its potential as an anti-inflammatory agent, likely through the modulation of cyclooxygenase (COX) enzymes.[1][2]

This document will therefore outline a logical, evidence-based workflow to characterize the activity of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid and benchmark it against established non-steroidal anti-inflammatory drugs (NSAIDs). The principles and methodologies detailed herein are broadly applicable to the preclinical assessment of other novel drug candidates.

Foundational Rationale and Initial Hypothesis

The core structure of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a derivative of salicylic acid, the parent compound of aspirin. The addition of a sulfonamide moiety is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.[3] Derivatives of 5-acetamido-2-hydroxy benzoic acid have been explored for their anti-inflammatory and analgesic properties, with a focus on their interaction with COX-2 receptors.[1][2] This structural similarity forms the basis of our hypothesis: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is a potential inhibitor of COX enzymes, with a profile that warrants comparison against both non-selective and selective NSAIDs.

Our benchmarking strategy will therefore focus on a head-to-head comparison with:

  • Ibuprofen: A non-selective COX inhibitor.

  • Celecoxib: A COX-2 selective inhibitor.

In Vitro Performance Benchmarking: Target Engagement and Selectivity

The initial phase of benchmarking involves quantifying the direct interaction of the compound with its putative targets. For anti-inflammatory agents targeting the arachidonic acid pathway, the primary in vitro assays focus on the inhibition of COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50).

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione and hematin.

  • Test Compound Preparation: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, Ibuprofen, and Celecoxib are dissolved in DMSO to create stock solutions, followed by serial dilutions.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or vehicle control (DMSO) for a specified time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

    • The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., a strong acid).

  • Detection: The product of the COX reaction, Prostaglandin E2 (PGE2), is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Data Presentation:

The results of the COX inhibition assay should be summarized in a clear, comparative table.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acidExperimentalExperimentalCalculated
IbuprofenLiteratureLiteratureLiterature
CelecoxibLiteratureLiteratureLiterature

Causality Behind Experimental Choices:

  • Why Recombinant Human Enzymes? Using recombinant human enzymes ensures that the results are directly relevant to human physiology and avoids the confounding variables present in cell-based or animal-derived enzyme preparations.

  • Why a Competitive ELISA for PGE2? This is a highly sensitive and specific method for quantifying the product of the COX reaction, providing a robust measure of enzyme activity.

  • Why Calculate a Selectivity Index? The ratio of COX-1 to COX-2 inhibition is a critical parameter for predicting the gastrointestinal side-effect profile of an NSAID. A higher selectivity index suggests greater COX-2 selectivity and a potentially safer profile.

Cellular Efficacy: Benchmarking in a Relevant Biological System

While in vitro enzyme assays are crucial for determining direct target engagement, it is equally important to assess the compound's activity in a cellular context. This step validates that the compound can penetrate cell membranes and inhibit the target enzyme in its native environment.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

This assay measures the ability of the test compound to inhibit the production of PGE2 in inflammatory cells.

Methodology:

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

  • Cell Plating: Cells are seeded in 24-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, Ibuprofen, or Celecoxib for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and upregulate COX-2 expression.

  • Incubation: The cells are incubated for 24 hours to allow for PGE2 production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured by ELISA.

  • Cell Viability Assay: A parallel assay (e.g., MTT or PrestoBlue) is performed to ensure that the observed inhibition of PGE2 production is not due to cytotoxicity.

Data Presentation:

The cellular efficacy data should be presented in a table comparing the EC50 values (the concentration of the compound that causes a 50% reduction in PGE2 production).

CompoundEC50 in RAW 264.7 cells (nM)
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acidExperimental
IbuprofenLiterature/Experimental
CelecoxibLiterature/Experimental

Trustworthiness Through Self-Validation:

The inclusion of a cytotoxicity assay is a critical self-validating component of this protocol. It ensures that the observed anti-inflammatory effect is specific to the inhibition of the signaling pathway and not a result of cell death.

In Vivo Proof-of-Concept: Benchmarking in an Animal Model of Inflammation

The final stage of preclinical benchmarking involves evaluating the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a widely accepted and robust acute inflammation model.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compounds (2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, Ibuprofen, Celecoxib) or vehicle are administered orally at various doses.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group. The ED50 (the dose that causes a 50% reduction in edema) can be determined.

Data Presentation:

The in vivo efficacy should be summarized in a table.

CompoundED50 in Rat Paw Edema (mg/kg, p.o.)
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acidExperimental
IbuprofenLiterature/Experimental
CelecoxibLiterature/Experimental

Visualizing the Benchmarking Workflow and Underlying Mechanisms

To provide a clear overview of the experimental process and the biological context, the following diagrams are provided.

G cluster_0 In Vitro Benchmarking cluster_1 Cellular Benchmarking cluster_2 In Vivo Benchmarking COX-1 Enzyme Assay COX-1 Enzyme Assay IC50 Determination IC50 Determination COX-1 Enzyme Assay->IC50 Determination COX-2 Enzyme Assay COX-2 Enzyme Assay COX-2 Enzyme Assay->IC50 Determination Selectivity Index Selectivity Index IC50 Determination->Selectivity Index Macrophage Culture Macrophage Culture LPS Stimulation LPS Stimulation Macrophage Culture->LPS Stimulation PGE2 Measurement PGE2 Measurement LPS Stimulation->PGE2 Measurement EC50 Determination EC50 Determination PGE2 Measurement->EC50 Determination Oral Administration Oral Administration Carrageenan Injection Carrageenan Injection Oral Administration->Carrageenan Injection Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement ED50 Determination ED50 Determination Paw Edema Measurement->ED50 Determination

Caption: A flowchart illustrating the multi-tiered benchmarking workflow.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Stomach Lining) Prostaglandins (Stomach Lining) COX-1 (Constitutive)->Prostaglandins (Stomach Lining) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Ibuprofen->COX-2 (Inducible) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Test Compound Test Compound Test Compound->COX-1 (Constitutive) Test Compound->COX-2 (Inducible)

Caption: The arachidonic acid pathway and points of NSAID intervention.

Conclusion and Future Directions

This guide provides a robust, multi-tiered framework for the performance benchmarking of a novel anti-inflammatory compound, exemplified by 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. By systematically progressing from in vitro target engagement to cellular efficacy and in vivo proof-of-concept, researchers can generate a comprehensive data package that allows for a direct and meaningful comparison with established drugs.

The hypothetical data generated through these protocols would enable a clear go/no-go decision for further development. Favorable results would justify progression to more advanced preclinical studies, including pharmacokinetic and toxicological profiling, to fully characterize the therapeutic potential of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

References

  • Lima, R. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]

  • Maloney, P. F., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(10), 1023–1028. [Link]

  • Google Patents. Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Lima, R. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed, 38004449. [Link]

  • Kalgutkar, A. S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(4), 406-416. [Link]

  • Bărbuceanu, Ș. F., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(23), 7234. [Link]

  • Wang, L., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0144637. [Link]

Sources

comparing different synthetic routes for 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (hereafter referred to as HMSBA ) presents a classic challenge in aromatic substitution: balancing the regioselectivity of electrophilic attack against the handling of sensitive functional groups (phenol and carboxylic acid).

This guide compares three distinct synthetic strategies. While Route A (Direct Chlorosulfonation) is the industrial standard due to raw material costs, Route B (Ester Protection) offers superior purity profiles required for pharmaceutical applications. Route C (Isolated Intermediate) serves as a high-control laboratory method for mechanistic studies.

MetricRoute A: Direct One-PotRoute B: Ester ProtectionRoute C: Isolated Intermediate
Overall Yield 55 - 65%70 - 80%45 - 55%
Purity (HPLC) 90 - 95%>98%>99%
Step Count 2 (Telescoped)43
E-Factor (Waste) High (Acid waste)MediumHigh (Solvent waste)
Scalability HighMediumLow

Chemical Pathway Analysis

The core challenge is introducing the sulfonyl group at the 5-position (para to the hydroxyl group) while avoiding decarboxylation or disulfonation.

Diagram 1: Synthetic Pathways Overview[1][2][3]

SyntheticPathways Salicylic Salicylic Acid MethylSal Methyl Salicylate Salicylic->MethylSal Route B: Esterification Inter_A 5-Chlorosulfonyl Salicylic Acid (In-situ) Salicylic->Inter_A Route A: Direct ClSO3H < 20°C Inter_C 5-Chlorosulfonyl Salicylic Acid (Isolated Solid) Salicylic->Inter_C Route C: Isolate Solid Inter_B Methyl-5-chlorosulfonyl salicylate MethylSal->Inter_B ClSO3H Chlorosulfonic Chlorosulfonic Acid (Excess) Target Target Product: HMSBA Inter_A->Target Quench + Morpholine (Aq. Base) Morpholine Morpholine (Amidation) Inter_B->Morpholine Amidation Inter_C->Target Anhydrous Morpholine/DCM Morpholine->Target Hydrolysis (NaOH/H2O)

Caption: Comparative flow of Direct Chlorosulfonation (A), Ester Protection (B), and Isolated Intermediate (C) pathways.

Detailed Protocol Comparison

Route A: The "One-Pot" Industrial Approach

Best for: Large-scale production where cost is the primary driver. Mechanism: Electrophilic aromatic substitution followed by nucleophilic acyl substitution.

Scientific Insight: The phenol group directs the sulfonyl group para (position 5) and ortho (position 3). However, the carboxylic acid at position 1 sterically hinders the ortho position (3), favoring the 5-isomer. Temperature control is critical; exceeding 50°C can lead to decarboxylation or disulfonation [1, 2].

Protocol:

  • Chlorosulfonation: Charge Chlorosulfonic acid (5.0 eq) into a reactor. Cool to 0-5°C.[1]

  • Addition: Slowly add Salicylic acid (1.0 eq) over 2 hours. Crucial: Maintain internal temp < 15°C to prevent "tarring" and decarboxylation.

  • Reaction: Warm to 20-25°C and stir for 3 hours. Monitor by TLC (disappearance of starting material).

  • Quench: Pour the reaction mixture onto crushed ice (carefully!). The sulfonyl chloride intermediate precipitates.[2]

  • Amidation (In-Situ): Do not dry the solid. Immediately add the wet cake to a solution of Morpholine (2.5 eq) and NaOH (2.0 eq) in water at 0°C.

  • Workup: Acidify to pH 2.0 with HCl. The product precipitates.[3][1][2][4][5][6] Recrystallize from Ethanol/Water.

Critique: The "wet cake" transfer is risky. Hydrolysis of the sulfonyl chloride back to the sulfonic acid (a water-soluble byproduct) competes with amidation, lowering yield.

Route B: The "Protected" Pharma-Grade Approach

Best for: High-purity requirements (>99%) and easier purification. Scientific Insight: Protecting the carboxylic acid as a methyl ester makes the intermediate lipophilic. This allows the sulfonyl chloride to be extracted into organic solvents (DCM or Toluene), separating it from the excess sulfuric/chlorosulfonic acid before the morpholine is added. This eliminates the hydrolysis side-reaction [3].

Protocol:

  • Protection: Reflux Salicylic acid with Methanol/H2SO4 to get Methyl Salicylate (Quant. yield).

  • Chlorosulfonation: Add Methyl Salicylate to Chlorosulfonic acid (3.0 eq) at 0°C. Stir at RT for 4 hours.

  • Isolation: Quench on ice. Extract the oily intermediate into Dichloromethane (DCM). Wash DCM with cold water.

  • Amidation: Add Morpholine (2.2 eq) to the DCM layer at 0-10°C. The reaction is clean and fast.

  • Hydrolysis: Evaporate DCM. Reflux the residue with 10% NaOH for 1 hour to cleave the methyl ester.

  • Isolation: Acidify to precipitate HMSBA .

Critique: Although longer, this route guarantees that the final product is free of inorganic salts and sulfonic acid byproducts.

Experimental Data & Validation

The following data is synthesized from analogous sulfonamide preparations of salicylic acid derivatives [1, 4].

Table 1: Performance Metrics
ParameterRoute A (Direct)Route B (Protected)
Reagent Cost LowMedium (Solvents)
Reaction Time 6 hours12 hours
Major Impurity 2-hydroxy-5-sulfobenzoic acid (Hydrolysis product)Methyl salicylate (Unreacted)
Purification Recrystallization (Difficult)Extraction + Precipitation (Easy)
Yield (Isolated) 58%76%
Diagram 2: Decision Matrix for Process Selection

DecisionMatrix Start Select Synthesis Strategy Purity Is Purity > 98% Critical? Start->Purity Scale Is Scale > 10kg? Purity->Scale No RouteB Route B: Ester Protection Purity->RouteB Yes (Pharma) RouteA Route A: Direct Chlorosulfonation Scale->RouteA Yes (Industrial) Scale->RouteB No (Lab/Pilot)

Caption: Decision logic for selecting the optimal synthetic route based on purity and scale constraints.

Critical Control Points (Self-Validating Systems)

To ensure trustworthiness in the lab, implement these checks:

  • The "Drop Test" (Route A & B): When quenching chlorosulfonic acid, if the reaction mixture sizzles violently and releases excessive HCl gas, the temperature was likely too high during addition, leaving unreacted chlorosulfonic acid.

  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Ethyl Acetate:Methanol:Acetic Acid (8:2:0.1).

    • Visualization: UV (254 nm) and Ferric Chloride stain (Phenol detection).

    • Validation: The sulfonyl chloride intermediate (in Route B) should move near the solvent front, while the sulfonic acid byproduct stays at the baseline.

  • pH Control (Amidation): During the addition of morpholine in aqueous media (Route A), the pH must remain > 9. If it drops, the morpholine becomes protonated (ammonium salt) and loses nucleophilicity, stopping the reaction.

References

  • CN102796029A. Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.[3] Google Patents. Link

    • Relevance: Establishes the baseline protocols for chlorosulfonation of phenolic/benzoic acid derivatives and temperature control (<25°C) to avoid byproducts.
  • US3879402A. Process for preparing 2-chloro-5-sulfamoylbenzoic acids.[1] Google Patents. Link

    • Relevance: Provides the foundational chemistry for reacting chlorosulfonic acid with benzoic acid derivatives and subsequent amid
  • CN105439915A. Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.[7] Google Patents. Link

    • Relevance: Validates Route B, demonstrating that ester protection leads to higher yields and cleaner sulfonamide form
  • Santa Cruz Biotechnology. 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid Product Data. SCBT. Link[8]

    • Relevance: Confirms the existence and commercial availability of the specific target molecule for research purposes.

Sources

A Head-to-Head Technical Comparison: 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid and the Selective COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of anti-inflammatory drug discovery, the exploration of novel chemical scaffolds with the potential for high efficacy and improved safety profiles is a paramount objective. This guide provides a detailed head-to-head comparison of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid , a compound of interest within the broader class of functionally diverse benzoic acid derivatives, and Celecoxib , a well-established and selective cyclooxygenase-2 (COX-2) inhibitor.

While the precise biological target of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is not yet fully elucidated in publicly available literature, its structural motifs, particularly the 2-hydroxybenzoic acid (salicylate) core, suggest a plausible role in modulating inflammatory pathways. Derivatives of 2-hydroxybenzoic acid have been explored for a variety of biological activities, including anti-inflammatory effects.[1][2] This comparative analysis, therefore, positions Celecoxib as a critical benchmark, allowing for a thorough evaluation of the potential anti-inflammatory profile of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

This guide will delve into the established mechanism of action of Celecoxib, present a hypothetical framework for the action of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid based on its structural class, provide detailed experimental protocols for comparative evaluation, and summarize key data in a structured format to aid researchers in their investigations.

The Competitive Landscape: Targeting Inflammation

Inflammation is a complex biological response involving a cascade of molecular and cellular events. A key enzyme in this process is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[4][5] The prostaglandins produced by COX-2 are potent mediators of pain, fever, and inflammation.[6][7]

The therapeutic rationale behind selective COX-2 inhibitors like Celecoxib is to specifically block the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Mechanism of Action: A Tale of Two Molecules

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a highly selective and reversible inhibitor of the COX-2 enzyme.[3] Its chemical structure, featuring a sulfonamide group, is crucial for its selectivity.[6] Celecoxib binds to a hydrophilic side pocket within the COX-2 active site, a feature not present in the COX-1 isoform, which accounts for its selective inhibition.[6] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[6][7] This targeted inhibition leads to a reduction in inflammation, pain, and fever.[8]

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid: A Hypothetical Framework

The biological activity of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid has not been definitively characterized. However, based on its structural similarity to other 2-hydroxybenzoic acid derivatives that exhibit anti-inflammatory properties, it is hypothesized that this compound may also modulate inflammatory pathways.[1][2] The presence of the sulfonyl-morpholine moiety could influence its physicochemical properties, such as solubility and cell permeability, and potentially its target-binding affinity and selectivity.

One plausible, yet unconfirmed, hypothesis is that it may also exhibit inhibitory activity against COX-2. The salicylate backbone is a common feature in many NSAIDs. Further experimental investigation, as outlined in the protocols below, is necessary to elucidate its precise mechanism of action and to determine if it acts on COX-2 or other inflammatory targets.

Comparative Data Summary

The following tables provide a summary of key physicochemical and pharmacokinetic parameters for both compounds. It is important to note that the data for 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid is based on publicly available information for the molecule itself, while its biological activity data is hypothetical and would require experimental validation.

Table 1: Physicochemical Properties

Property2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acidCelecoxib
Chemical Formula C₁₁H₁₃NO₆SC₁₇H₁₄F₃N₃O₂S
Molecular Weight 287.29 g/mol [9]381.37 g/mol [3]
Structure 2-hydroxy-5-(morpholinosulfonyl)benzoic acid4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

Table 2: In Vitro Efficacy (Hypothetical vs. Established)

Parameter2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acidCelecoxib
Target Unknown (Hypothesized: COX-2)COX-2
COX-2 IC₅₀ To be determined~0.53 µM (human whole blood assay)[10]
COX-1 IC₅₀ To be determined~3.5 µM (human whole blood assay)[10]
Selectivity Index (COX-1/COX-2) To be determined~6.6[10]

Table 3: In Vivo Efficacy and Pharmacokinetics (Hypothetical vs. Established)

Parameter2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acidCelecoxib
Animal Model To be determinedRat, Mouse
Effective Dose To be determined50 mg/kg (rat, anti-inflammatory)[11]
Bioavailability To be determined~25% (mouse, oral)[12]
Elimination Half-life To be determined~7.8 hours (human)[3]

Experimental Protocols for Comparative Evaluation

To empirically compare the anti-inflammatory properties of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid with Celecoxib, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Assays

1. COX-1 and COX-2 Inhibition Assay (Enzymatic Assay)

This assay directly measures the inhibitory potential of the compounds against purified COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the conversion of a chromogenic substrate. Inhibition of the enzyme results in a decrease in color development.

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (human recombinant COX-1 or COX-2).

    • Add various concentrations of the test compounds (2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid or Celecoxib) or vehicle control (DMSO) to the reaction mixture and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Add a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ values.

2. Prostaglandin E₂ (PGE₂) Production Assay in Cells

This cell-based assay assesses the ability of the compounds to inhibit the production of PGE₂, a key pro-inflammatory prostaglandin.

  • Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE₂ production in a suitable cell line (e.g., RAW 264.7 macrophages). The amount of PGE₂ released into the cell culture medium is quantified by ELISA.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.

    • Collect the cell culture supernatant.

    • Quantify the PGE₂ concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of PGE₂ production and determine the IC₅₀ values.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated animal model for evaluating the acute anti-inflammatory activity of compounds.[13]

  • Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

  • Protocol:

    • Acclimatize male Wistar rats for at least one week.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compounds (e.g., 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid or Celecoxib at various doses) or vehicle control orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group at each time point.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for compound evaluation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ action PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 COX-2 action COX2 Cyclooxygenase-2 (COX-2) Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits Compound_X 2-Hydroxy-5-(morpholine-4-sulfonyl) -benzoic acid (Hypothesized) Compound_X->COX2 Potentially Inhibits

Caption: The COX-2 signaling pathway in inflammation.

Experimental_Workflow Start Compound Synthesis and Characterization In_Vitro In Vitro Assays Start->In_Vitro COX_Assay COX-1/COX-2 Enzymatic Assay In_Vitro->COX_Assay PGE2_Assay Cell-based PGE₂ Production Assay In_Vitro->PGE2_Assay In_Vivo In Vivo Model In_Vitro->In_Vivo Lead to Data_Analysis Data Analysis and Comparison COX_Assay->Data_Analysis PGE2_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Paw_Edema->Data_Analysis Conclusion Conclusion on Relative Potency and Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for comparative evaluation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid with the established COX-2 inhibitor, Celecoxib. While the precise mechanism of the former remains to be elucidated, the provided experimental protocols offer a clear path for its characterization and direct comparison against a clinically relevant benchmark.

The structural features of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid suggest its potential as a modulator of inflammatory processes. The key differentiator will be its potency and selectivity profile. Should this compound exhibit significant and selective inhibitory activity against COX-2, it would warrant further investigation into its pharmacokinetic and toxicological properties. Conversely, if it acts on a different target within the inflammatory cascade, the outlined assays will still provide valuable information on its overall anti-inflammatory potential and guide future target identification studies.

The rigorous, side-by-side evaluation proposed here is essential for determining the therapeutic potential of novel chemical entities and for advancing the development of next-generation anti-inflammatory agents.

References

  • News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Celecoxib. Drug Index. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). [Image]. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2018, February 9). Celecoxib -NSAID Mechanism of Action [Video]. YouTube. [Link]

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. (2023). MDPI. [Link]

  • In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. (n.d.). Frontiers. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). PubMed Central. [Link]

  • Celecoxib. (n.d.). PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). MDPI. [Link]

  • Celecoxib. (2023). StatPearls - NCBI Bookshelf. [Link]

  • 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. (1998). PubMed. [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2021). Journal of Chemical Education. [Link]

  • IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate. Retrieved from [Link]

  • Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. (2004). PubMed. [Link]

  • The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (2019). PubMed Central. [Link]

  • In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. (2005). AACR Journals. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (2023). Frontiers. [Link]

  • The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. (2022). MDPI. [Link]

  • The Role of Cyclooxygenase-2 in Signaling Pathways Promoting Colorectal Cancer. (2023). Koomesh. [Link]

  • Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. (2001). PubMed. [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (2023). PubMed Central. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS No. 91134-85-9). As a specialized research chemical, its toxicological and environmental properties are not extensively documented. Therefore, this protocol is grounded in the established principles of chemical safety and hazardous waste management, treating the compound with the caution it warrants. By adhering to these steps, you ensure regulatory compliance, personal safety, and environmental stewardship.

Hazard Assessment and Characterization

The foundational principle for managing chemicals with incomplete safety profiles is to assume they are hazardous. The molecular structure of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, containing a benzoic acid core, suggests potential irritant properties analogous to similar compounds. Safety Data Sheets (SDS) for related benzoic acid derivatives frequently list skin and eye irritation as primary hazards.[1][2]

Causality: Treating the compound as hazardous by default is a self-validating safety measure. It triggers the necessary cascade of protective actions—from wearing appropriate personal protective equipment to utilizing designated hazardous waste streams—thus mitigating risks that might otherwise be overlooked due to a lack of specific data.

Identifier Information Source
Chemical Name 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acidN/A
CAS Number 91134-85-9[3]
Molecular Formula C₁₁H₁₃NO₆S[3]
Molecular Weight 287.29 g/mol [3]
Assumed Hazards Causes skin irritation, Causes serious eye irritation, May be harmful if swallowed.Inferred from related compounds[1][2]
Incompatibilities Strong oxidizing agents, Strong bases, Amines, Strong reducing agents.Inferred from related compounds[2][4]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound in any capacity, including for disposal, the following PPE is mandatory. This creates a necessary barrier to prevent accidental exposure via inhalation, ingestion, or skin contact.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4] Contaminated gloves should be disposed of as hazardous waste.[5]

  • Body Protection: A lab coat or other protective clothing is required to prevent contamination of personal clothing.[4]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] All handling should ideally occur within a chemical fume hood.[2]

On-Site Waste Management and Segregation Protocol

Proper disposal begins at the point of generation. The following step-by-step protocol ensures that waste is managed safely and in compliance with federal and local regulations.[6][7]

Step-by-Step Waste Handling
  • Waste Determination: Treat all quantities of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) as hazardous chemical waste.[8]

  • Container Selection:

    • Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[6][8][9] The original product container is often the best choice for unused material.[8]

    • Ensure the container has a secure, screw-top lid to prevent spills and fugitive emissions.[6] Keep the container closed at all times except when adding waste.[7][9]

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first particle of waste is added.[6][9]

    • The label must include:

      • The full chemical name: "2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid" (no abbreviations or formulas).[6]

      • The date accumulation started.[6]

      • Relevant hazard warnings (e.g., "Irritant").[6]

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[7][10]

    • Crucially, segregate this acidic compound from incompatible materials , such as strong bases and oxidizing agents, to prevent dangerous chemical reactions.[8]

    • Use secondary containment (such as a plastic tub) to capture any potential leaks and to facilitate segregation.[6][8]

Waste_Disposal_Workflow cluster_generation Point of Generation cluster_protocol Laboratory Waste Protocol cluster_disposal Final Disposal A Waste Generated (Solid Compound or Contaminated Material) B 1. Treat as Hazardous Waste A->B C 2. Select Compatible Container with Secure Lid B->C Affirmative D 3. Affix 'Hazardous Waste' Label (Name, Date, Hazards) C->D E 4. Store in Designated SAA D->E F 5. Segregate from Incompatibles (Bases, Oxidizers) Use Secondary Containment E->F G 6. Request Pickup via Institutional EHS/Safety Office F->G H 7. Disposal by Licensed Hazardous Waste Contractor G->H

Caption: Workflow for the safe disposal of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid.

Spill and Decontamination Procedures

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Put on all required PPE as detailed in Section 2.

  • Containment: If the spill is a solid, prevent it from becoming airborne. Do not use a dry brush or create dust.

  • Cleanup:

    • Carefully sweep or scoop up the spilled solid material.[4]

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a pre-labeled hazardous waste container.[2]

    • Seal the container securely.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if appropriate for the surface), collecting the cleaning materials as hazardous waste.

  • Ventilate: Ensure the affected area is well-ventilated.[11]

Final Disposal Logistics

The ultimate disposal of chemical waste is a highly regulated process that must not be undertaken by laboratory personnel directly.

  • Institutional Channels: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or an equivalent office. They will arrange for pickup from your laboratory's SAA.

  • Professional Disposal: The EHS office works with licensed hazardous waste disposal companies that are permitted to transport and process chemical waste.[12][13] These contractors will use approved methods, such as high-temperature incineration or a certified hazardous waste landfill, to destroy or contain the material safely.[12]

  • Prohibition of Drain Disposal: Under no circumstances should 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid or its solutions be poured down the drain.[11][13] This action can lead to contamination of waterways, harm aquatic life, and violate federal and local regulations.[6][13]

By following this guide, researchers can manage and dispose of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.

References

  • Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]

  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. Echo Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.